1-Methyl-1H-1,2,4-triazole-3,5-diamine
Description
The exact mass of the compound 1-Methyl-1H-1,2,4-triazole-3,5-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Methyl-1H-1,2,4-triazole-3,5-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-1,2,4-triazole-3,5-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5/c1-8-3(5)6-2(4)7-8/h1H3,(H4,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFNCKLJAUXDRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329592 | |
| Record name | 1-Methyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25688-67-9 | |
| Record name | 1-Methyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-1,2,4-triazole-3,5-diamine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine
Introduction
1-Methyl-1H-1,2,4-triazole-3,5-diamine, a substituted derivative of guanazole, represents a significant scaffold in medicinal chemistry and materials science. The strategic introduction of a methyl group at the N1 position of the triazole ring can profoundly influence the molecule's physicochemical properties, including its binding affinity to biological targets, solubility, and metabolic stability. This technical guide provides a comprehensive overview of the synthetic pathways to 1-Methyl-1H-1,2,4-triazole-3,5-diamine, intended for researchers, scientists, and drug development professionals. We will delve into the foundational synthesis of the 3,5-diamino-1,2,4-triazole core, followed by an exploration of strategies for its regioselective N-methylation.
Part 1: Synthesis of the Core Scaffold: 3,5-Diamino-1H-1,2,4-triazole (Guanazole)
The most prevalent and economically viable method for the synthesis of the guanazole core involves the condensation of dicyandiamide with a hydrazine salt. This approach is well-documented and offers high yields of the desired product.
Reaction Mechanism: Guanazole Formation
The reaction proceeds through the nucleophilic attack of hydrazine on one of the nitrile carbons of dicyandiamide, followed by an intramolecular cyclization to form the triazole ring. The use of a hydrazine salt, such as hydrazine dihydrochloride, in an aqueous medium has been shown to produce near-theoretical yields[1].
Caption: Synthesis of Guanazole from Dicyandiamide and a Hydrazine Salt.
Experimental Protocol: Synthesis of Guanazole
This protocol is adapted from a well-established patented method[1].
Materials:
-
Dicyandiamide
-
Hydrazine Dihydrochloride
-
Sodium Hydroxide
-
Methanol
-
Deionized Water
Procedure:
-
In a suitable reaction vessel, dissolve dicyandiamide (1 mole equivalent) and hydrazine dihydrochloride (1 mole equivalent) in water.
-
Heat the aqueous solution to a temperature in the range of 50-100°C. The reaction is typically complete within a few hours at 50°C or in a few minutes at 100°C[1].
-
After the reaction is complete, cool the solution and neutralize the resulting guanazole hydrochloride by adding a solution of sodium hydroxide (2 mole equivalents) in water[1].
-
Evaporate the neutralized solution to dryness under reduced pressure.
-
Extract the dry residue with boiling methanol.
-
Evaporate the methanolic solution to a low volume and filter to collect the guanazole crystals. The reported yield is approximately 97%[1].
| Parameter | Value | Reference |
| Reactant Ratio | 1:1 (Dicyandiamide:Hydrazine Salt) | [1] |
| Solvent | Water | [1] |
| Temperature | 50-100°C | [1] |
| Yield | ~97% | [1] |
Part 2: Regioselective N-Methylation of 3,5-Diamino-1H-1,2,4-triazole
The primary challenge in the synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine lies in the regioselective methylation of the guanazole core. The triazole ring possesses multiple nitrogen atoms (N1, N2, and N4) that can be alkylated, in addition to the two exocyclic amino groups. Achieving methylation specifically at the N1 position requires careful consideration of the reaction conditions and potentially the use of protecting groups.
Approach 1: Direct Methylation of Guanazole
Direct methylation of 3,5-diamino-1,2,4-triazole is a potential route, though it may lead to a mixture of isomers. The regioselectivity of this reaction is influenced by factors such as the choice of methylating agent, base, and solvent. Research by Chernyshev et al. has focused on the regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole, providing a foundation for controlling the alkylation site[2].
A computational and experimental study building on this work suggests that quaternization of 1-substituted 3-amino- and 3,5-diamino-1H-1,2,4-triazoles can occur at the N2 and N4 positions, as well as the exocyclic amino group, leading to low selectivity[3]. To overcome this, a method involving the use of a protecting group on one of the amino groups has been developed for the selective synthesis of 1,4-disubstituted derivatives[3].
Approach 2: Synthesis via Methylhydrazine (A Regioselective Alternative)
A more direct and potentially more regioselective approach involves the construction of the triazole ring with the methyl group already in place. This can be achieved by reacting methylhydrazine with a suitable precursor, such as an N-acyl-S-methylisothiourea. This method has been successfully employed for the synthesis of 1-alkyl-3-amino-5-aryl-1H-[1][4][5]triazoles.
Caption: Alternative regioselective synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine.
Hypothetical Experimental Protocol: Synthesis from Methylhydrazine
This protocol is a proposed adaptation based on the synthesis of related 1-alkyl-3-amino-1,2,4-triazoles.
Materials:
-
N-Cyano-S-methylisothiourea (or a suitable N-acyl derivative)
-
Methylhydrazine
-
Appropriate solvent (e.g., ethanol, isopropanol)
Procedure:
-
Dissolve N-cyano-S-methylisothiourea in a suitable alcohol solvent in a reaction flask.
-
Add methylhydrazine to the solution. The reaction may be performed at room temperature or with gentle heating to facilitate the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-Methyl-1H-1,2,4-triazole-3,5-diamine.
Part 3: Characterization
The synthesized 1-Methyl-1H-1,2,4-triazole-3,5-diamine should be thoroughly characterized to confirm its structure and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show a characteristic singlet for the N-methyl group, as well as signals for the amino protons and the triazole ring proton (if present, depending on tautomeric form).
-
¹³C NMR will show distinct signals for the methyl carbon and the two carbons of the triazole ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the amino groups, C-N stretching of the triazole ring, and C-H stretching of the methyl group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Conclusion
The synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine can be approached through two primary strategies: direct, though potentially non-selective, methylation of the pre-formed 3,5-diamino-1,2,4-triazole core, or a more regioselective construction of the methylated triazole ring using methylhydrazine as a key building block. The choice of synthetic route will depend on the desired scale, purity requirements, and the availability of starting materials. Careful control of reaction conditions and purification techniques are essential to obtain the target compound in high yield and purity. The methodologies and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of novel triazole derivatives for various applications.
References
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
- Roemer, J. J., & Kaiser, D. W. (1953). Preparation of guanazole. U.S. Patent No. 2,648,671. Washington, DC: U.S.
- Chernyshev, V. M., Rakitov, V. A., Astakhov, A. V., Sokolov, A. N., Zemlyakov, N. D., & Taranushich, V. A. (2006). Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. Russian Journal of Applied Chemistry, 79(4), 624-630.
-
Dolzhenko, A. V., Dolzhenko, A. V., & Chui, W. K. (2007). Synthesis of 5,7-diamino[1][4][5]triazolo[1,5-a][4][6][7]triazines via annulation of 1,3,5-triazine ring onto 3(5)-amino-1,2,4-triazoles. HETEROCYCLES, 71(2), 429-444.
-
PubChem. (n.d.). 3,5-Diamino-1,2,4-triazole. Retrieved from [Link]
- Cheng, Y. R. (2015).
- Chernyshev, V. M., et al. (2006). Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. Russian Journal of Applied Chemistry, 79(4), 624–630.
- Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery. Drug discovery today, 8(24), 1128-1137.
- Astakhov, A. V., et al. (2014). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry, 79(15), 6945-6953.
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An In-Depth Technical Guide to 1-Methyl-1H-1,2,4-triazole-3,5-diamine: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 1-Methyl-1H-1,2,4-triazole-3,5-diamine (CAS No. 25688-67-9), a heterocyclic amine of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, a proposed synthetic route with detailed protocols, and its emerging role as a valuable scaffold in the synthesis of novel therapeutics. This document is designed to be a practical resource, blending established chemical principles with actionable insights for laboratory application.
Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which facilitate strong interactions with biological targets.[1] This five-membered heterocycle is a cornerstone in the design of a wide array of therapeutic agents, including antifungal, antiviral, and anticancer drugs.[1][2] The strategic placement of amino and methyl groups on this core, as seen in 1-Methyl-1H-1,2,4-triazole-3,5-diamine, offers a versatile platform for further chemical elaboration, making it a crucial building block in the synthesis of complex pharmaceutical compounds.
Physicochemical and Structural Characteristics
1-Methyl-1H-1,2,4-triazole-3,5-diamine, with the molecular formula C₃H₇N₅, is a derivative of the parent compound 3,5-diamino-1,2,4-triazole, also known as guanazole.[3][4] The introduction of a methyl group at the N1 position significantly influences its solubility, basicity, and reactivity compared to the parent molecule. While comprehensive experimental data for this specific compound is not widely published, we can infer its properties based on the well-characterized parent compound and related alkylated derivatives.[5][6]
| Property | Predicted Value / Information | Source / Rationale |
| CAS Number | 25688-67-9 | [4] |
| Molecular Formula | C₃H₇N₅ | Calculated |
| Molecular Weight | 113.12 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow crystalline solid | Based on parent compound[7] |
| Melting Point | Expected to be lower than the parent compound's ~205°C | Methylation typically lowers melting points of such structures.[6] |
| Solubility | Predicted to be soluble in water and polar organic solvents | Based on parent compound's water solubility.[3][7] |
| Stability | Likely air-sensitive; incompatible with strong acids and oxidizing agents | Based on parent compound's known reactivity.[6] |
Below is a diagram of the chemical structure of 1-Methyl-1H-1,2,4-triazole-3,5-diamine.
Caption: Chemical structure of 1-Methyl-1H-1,2,4-triazole-3,5-diamine.
Synthesis and Purification: A Proposed Experimental Protocol
The synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine can be approached through the regioselective alkylation of its precursor, 3,5-diamino-1,2,4-triazole. The challenge in alkylating C-amino-1,2,4-triazoles lies in controlling the site of alkylation, as the ring nitrogens and the exocyclic amino groups are all potential nucleophiles. Research into the regioselective synthesis of related compounds provides a strong basis for a plausible synthetic route.[5]
The following protocol is a proposed method, grounded in established chemical principles for the N-alkylation of triazole systems.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine.
Step-by-Step Laboratory Protocol
Materials:
-
3,5-Diamino-1,2,4-triazole (Guanazole)
-
Anhydrous Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), finely powdered
-
Methyl Iodide (CH₃I)
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,5-diamino-1,2,4-triazole (1.0 eq) and finely powdered potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere to create a stirrable suspension.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of Alkylating Agent: Slowly add methyl iodide (1.1 eq) dropwise to the cooled suspension over 30 minutes. The use of a slight excess of the alkylating agent helps to drive the reaction to completion.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a DCM/Methanol (9:1) mobile phase.
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by adding cold deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient elution of 0-10% methanol in dichloromethane to afford the pure 1-Methyl-1H-1,2,4-triazole-3,5-diamine.
Spectroscopic Characterization (Predicted)
¹H NMR (Predicted, in DMSO-d₆):
-
~3.4-3.6 ppm (singlet, 3H): This signal would correspond to the methyl protons (N-CH₃).
-
~5.5-6.5 ppm (broad singlet, 4H): These signals would represent the protons of the two amino groups (-NH₂). The chemical shift and broadness are due to hydrogen bonding and exchange with the solvent.
¹³C NMR (Predicted, in DMSO-d₆):
-
~30-35 ppm: The carbon of the methyl group (N-CH₃).
-
~150-160 ppm (two signals): The two carbons of the triazole ring (C3 and C5).
Infrared (IR) Spectroscopy (Predicted):
-
3100-3400 cm⁻¹ (broad): N-H stretching vibrations of the amino groups.
-
~2900-3000 cm⁻¹: C-H stretching of the methyl group.
-
~1600-1650 cm⁻¹: N-H bending (scissoring) vibrations.
-
~1400-1500 cm⁻¹: C-N stretching vibrations within the triazole ring.
Applications in Medicinal Chemistry and Drug Development
1-Methyl-1H-1,2,4-triazole-3,5-diamine serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The two amino groups provide handles for further functionalization, allowing for the construction of diverse chemical libraries.
The 1,2,4-triazole core is a known pharmacophore in many approved drugs. The addition of the N1-methyl group can improve pharmacokinetic properties such as solubility and cell permeability, while also blocking a potential site of metabolism. The diamino substitution allows for the introduction of various side chains to modulate the biological activity and selectivity of the final compounds. For instance, derivatives of diamino-1,2,4-triazoles have been investigated as inhibitors of enzymes such as lysine-specific demethylase 1 (LSD1), which is a target in cancer therapy.[8]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 1-Methyl-1H-1,2,4-triazole-3,5-diamine is not widely available, precautions should be based on the known hazards of the parent compound, 3,5-diamino-1,2,4-triazole, and general principles for handling heterocyclic amines.[9]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[6] The parent compound is known to be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3][6]
-
Toxicity: The toxicological properties of this specific compound have not been fully investigated. The parent compound, guanazole, is harmful if swallowed and may cause skin and eye irritation. Similar hazards should be assumed for the methylated derivative.
Conclusion
1-Methyl-1H-1,2,4-triazole-3,5-diamine is a strategically important building block in the field of drug discovery. Its synthesis, while requiring careful control of regioselectivity, is achievable through established alkylation methodologies. The versatile functional groups on this scaffold provide a gateway to a wide range of novel compounds with potential therapeutic value. This guide has provided a comprehensive overview of its properties, a detailed proposed synthesis, and its potential applications, serving as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry.
References
-
Chernyshev, V. M., et al. (2006). Regioselective Synthesis of Alkyl Derivatives of 3,5-Diamino-1,2,4-triazole. Russian Journal of Applied Chemistry, 79(4), 624–630. Available at: [Link]
-
Zhang, J., et al. (2013). Synthesis and characterization of 1-methyl-3, 5-dininitro-1, 2, 4-triazole. Propellants, Explosives, Pyrotechnics, 38(4), 551-555. Available at: [Link]
-
Chemsrc. (n.d.). 1H-1,2,4-Triazole-3,5-diamine. Retrieved from [Link]
-
Büyükkıdan, B., et al. (2022). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. Journal of Scientific Reports-A, (48), 25-41. Available at: [Link]
-
ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
Inoue, K., et al. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Acta Crystallographica Section E: Crystallographic Communications, E80, 1161–1164. Available at: [Link]
-
ResearchGate. (2024). (PDF) Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Available at: [Link]
- Google Patents. (n.d.). RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate.
-
SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Available at: [Link]
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Alzchem Group. (n.d.). 1H-1,2,4-Triazole-3,5-diamine. Retrieved from [Link]
-
Cheméo. (n.d.). 3,5-Diamino-1,2,4-triazole. Retrieved from [Link]
- Google Patents. (n.d.). Hydrothermal synthesis method of 3,5-diamino-1,2,4-triazole.
-
ResearchGate. (n.d.). Synthesis of 1,2,4‐Triazole‐3,5‐diamines. Retrieved from [Link]
-
Ivachtchenko, A. V., et al. (2021). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. ACS Combinatorial Science, 23(11), 791–807. Available at: [Link]
-
SpectraBase. (n.d.). 3-AMINE-5-METHYL-1H-1,2,4-TRIAZOLE. Retrieved from [Link]
-
Haiges, R., et al. (2015). Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. Dalton Transactions, 44(16), 7265-7274. Available at: [Link]
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PubChem. (n.d.). 3,5-Diamino-1,2,4-triazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,4‐Triazole‐3,5‐diamines. Retrieved from [Link]
-
Chernyshev, V. M., et al. (2006). Regioselective Synthesis of Alkyl Derivatives of 3,5-Diamino-1,2,4-triazole. Russian Journal of Applied Chemistry, 79(4), 624–630. Available at: [Link]
-
Zhang, J., et al. (2013). Synthesis and characterization of 1-methyl-3, 5-dininitro-1, 2, 4-triazole. Propellants, Explosives, Pyrotechnics, 38(4), 551-555. Available at: [Link]
-
Solar, V., et al. (2015). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. MedChemComm, 6(7), 1233-1239. Available at: [Link]
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properties of 1-Methyl-1H-1,2,4-triazole-3,5-diamine
An In-Depth Technical Guide to the Properties of 1,2,4-Triazole-3,5-Diamine Scaffolds
A Note from the Senior Application Scientist: The existing body of scientific literature provides limited specific data on the methylated derivative, 1-Methyl-1H-1,2,4-triazole-3,5-diamine. Therefore, this guide is structured to provide a comprehensive technical overview of the parent compound, 1H-1,2,4-triazole-3,5-diamine (Guanazole) , a molecule of significant interest in medicinal chemistry. This foundational knowledge is essential for any researcher working with its derivatives. A dedicated section will explore the anticipated effects of N-methylation on the core properties of this scaffold, offering predictive insights for development professionals.
Introduction: The Versatile 1,2,4-Triazole Core
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in diverse biological interactions.[1] Derivatives of this heterocycle exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2] This guide focuses on the diamino-substituted variant, 1H-1,2,4-triazole-3,5-diamine (commonly known as Guanazole), a key building block and a biologically active molecule in its own right. Its utility ranges from being an inhibitor of DNA synthesis to serving as a novel scaffold for potent, reversible inhibitors of epigenetic targets like Lysine-Specific Demethylase 1 (LSD1).[3][4][5][6][7]
Physicochemical and Structural Properties
Guanazole presents as colorless crystals or a white to off-white crystalline powder.[3][5][8] Understanding its fundamental properties is critical for its application in synthesis and formulation.
Core Physicochemical Data
The key properties of 1H-1,2,4-triazole-3,5-diamine are summarized below. These values are critical for predicting its behavior in various solvent systems and reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₂H₅N₅ | PubChem[5] |
| Molecular Weight | 99.10 g/mol | PubChem[5] |
| Melting Point | 202-205 °C (decomposes) | ChemicalBook, Sigma-Aldrich[3][5][9] |
| Boiling Point | 473.7 ± 28.0 °C (Predicted) | ChemicalBook[3] |
| Density | 1.686 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |
| Water Solubility | Soluble | ChemicalBook, PubChem[3][5][10] |
| pKa | 12.10 ± 0.40 (Predicted) | ChemicalBook[3] |
| Appearance | Colorless crystals or white powder | ChemicalBook, PubChem[3][5] |
Crystal Structure and Molecular Geometry
The crystal structure of Guanazole has been determined, often as a monohydrate.[11][12] In its hydrated form, it crystallizes in the monoclinic P2₁/c space group.[11][12] The water molecules form a three-dimensional network within the crystal structure, highlighting the molecule's capacity for extensive hydrogen bonding.[11][12] This network is a key determinant of the material's solid-state properties and solubility. The triazole ring itself is nearly planar, a feature that influences its potential for aromatic stacking interactions when binding to biological targets.[13]
Synthesis and Purification
The synthesis of Guanazole is well-established, typically proceeding from readily available starting materials. The causality behind the choice of reagents relates to the construction of the nitrogen-rich heterocyclic core.
General Synthetic Protocol
A common and efficient synthesis involves the reaction of dicyandiamide with hydrazine sulfate.[3] The hydrazine provides the necessary nitrogen atoms to form the triazole ring from the cyano-guanidine precursor.
Step-by-Step Methodology:
-
Suspension: Add 200.0 g of dicyandiamide to 500 mL of water in a 2000 mL three-necked flask. Stir vigorously for 20 minutes to form a turbid liquid.
-
Addition of Hydrazine Sulfate: Add 155 g of hydrazine sulfate to the suspension and heat the mixture to 50°C.
-
Hydrazine Hydrate Addition: Slowly add 72 mL of 80% hydrazine hydrate. This initiates the cyclization reaction.
-
Heating and Reaction: Increase the temperature to 120-125°C. The solids will gradually dissolve. Maintain stirring at this temperature for 16 hours, during which the product may begin to precipitate.
-
Cooling and pH Adjustment: After the reaction is complete, stop heating and allow the mixture to cool to room temperature. Adjust the pH to 9 by adding 100 mL of 10% sodium carbonate solution to neutralize any acidic byproducts and facilitate product isolation.
-
Extraction and Drying: Transfer the mixture to a separatory funnel and extract the aqueous phase with 500 mL of dichloromethane. Wash the organic phase with water and dry it over anhydrous sodium sulfate.
-
Isolation: Remove the dichloromethane by rotary evaporation to yield a white solid. Dry the solid in an oven to obtain the final product.
Synthesis Workflow Diagram
Caption: Guanazole derivatives as reversible inhibitors of LSD1.
Prospective Analysis: The 1-Methyl-1H-1,2,4-triazole-3,5-diamine Derivative
While specific experimental data is lacking for the 1-methyl derivative, we can infer the likely impact of N-methylation on the Guanazole core based on established chemical principles. This analysis is crucial for researchers considering this specific modification.
-
Tautomerism: Methylation at the N1 position locks the molecule out of the 1H/4H tautomerism that can occur in the parent compound. [1]This creates a single, defined isomer, which can be advantageous for consistent biological activity and simplified SAR studies.
-
Hydrogen Bonding: The N1-H is a hydrogen bond donor. Replacing the hydrogen with a methyl group removes this capability. This will alter the crystal packing, potentially lower the melting point, and change the molecule's interaction profile with biological targets. The exocyclic NH₂ groups remain as hydrogen bond donors.
-
Solubility: The addition of a methyl group will slightly increase the lipophilicity (hydrophobicity) of the molecule. This could decrease its aqueous solubility while potentially improving its ability to cross cell membranes.
-
Basicity (pKa): The N1-H is acidic. Its removal and replacement with an electron-donating methyl group would likely increase the basicity of the remaining ring nitrogens and potentially the exocyclic amino groups, though the effect may be modest.
-
Biological Activity: For targets like LSD1, where the parent scaffold fits into a specific binding pocket, the addition of a methyl group could have several effects. It might introduce steric hindrance, preventing optimal binding. Conversely, it could engage in favorable hydrophobic interactions within the pocket, potentially increasing potency. The altered electronic profile and hydrogen bonding capacity would almost certainly change the binding affinity and specificity.
Conclusion
1H-1,2,4-triazole-3,5-diamine (Guanazole) is a molecule of profound utility in chemical and pharmaceutical research. Its straightforward synthesis, well-characterized properties, and proven biological activities—particularly as a DNA synthesis inhibitor and a scaffold for next-generation epigenetic modulators—underscore its importance. While its 1-methyl derivative remains less explored, a predictive understanding based on the parent compound's behavior provides a strong foundation for future research. Further investigation into N-alkylated derivatives is a logical next step to explore new chemical space and develop novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
References
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Bülen, A. (n.d.). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. DergiPark. Retrieved from [Link]
-
Fischer, N., et al. (2015). Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. Dalton Transactions, 44, 7586-7594. Retrieved from [Link]
-
Il'yasov, K. A., et al. (n.d.). N-Nitroimines: I. Synthesis, Structure, and Properties of 3,5-Diamino-1-nitroamidino-1,2,4-triazole. ResearchGate. Retrieved from [Link]
-
Speranzini, V., et al. (2014). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. MedChemComm, 5(8), 1-6. Retrieved from [Link]
-
Inoue, T., et al. (2023). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. IUCrData, 8(2). Retrieved from [Link]
-
Sameliuk, Y., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 598-614. Retrieved from [Link]
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Plech, T., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(9), 2548. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Diamino-1,2,4-triazole. Retrieved from [Link]
-
Zhang, J., et al. (2023). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. Crystal Growth & Design. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) 3,5-Diamino-1,3,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. Retrieved from [Link]
-
Chemsrc. (2025). 1H-1,2,4-Triazole-3,5-diamine | CAS#:1455-77-2. Retrieved from [Link]
-
Speranzini, V., et al. (2014). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. RSC Publishing. Retrieved from [Link]
-
Inoue, T., et al. (2023). (PDF) Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. ResearchGate. Retrieved from [Link]
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- 4. 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Spectroscopic Data for 1-Methyl-1H-1,2,4-triazole-3,5-diamine: A Technical Guide for Researchers
Introduction
1-Methyl-1H-1,2,4-triazole-3,5-diamine, a derivative of the well-known compound 3,5-diamino-1,2,4-triazole (also known as guanazole), is a molecule of significant interest in medicinal chemistry and materials science. Its structural features, including the N-methylated triazole ring and amino functionalities, make it a versatile building block for the synthesis of a wide range of compounds with potential biological and energetic applications.
While 1-Methyl-1H-1,2,4-triazole-3,5-diamine is a known chemical entity, a comprehensive and publicly available dataset of its experimental spectroscopic data is not readily found. This in-depth technical guide is designed for researchers, scientists, and drug development professionals to navigate the spectroscopic characterization of this molecule. To maintain scientific integrity, this guide will present the established spectroscopic data for the parent compound, 3,5-diamino-1,2,4-triazole, and provide an expert, field-proven analysis of the expected spectral changes upon N1-methylation. This comparative approach will provide a robust framework for the structural elucidation and validation of 1-Methyl-1H-1,2,4-triazole-3,5-diamine.
Molecular Structure and Isomerism
The methylation of 3,5-diamino-1,2,4-triazole can theoretically occur at several positions. However, the 1-position is a common site of alkylation for 1,2,4-triazoles. The structures of the parent compound and the N1-methylated target are depicted below. The numbering convention for the triazole ring is crucial for unambiguous spectral assignment.
Figure 1: Molecular structures of Guanazole and its N1-methyl derivative.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for elucidating the proton environment of a molecule. The spectrum provides information on the number of distinct proton types, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating neighboring protons).
¹H NMR Data for 3,5-Diamino-1,2,4-triazole
The ¹H NMR spectrum of 3,5-diamino-1,2,4-triazole is relatively simple, characterized by broad signals from the exchangeable amine and imine protons. The exact chemical shifts can vary with solvent and concentration.
| Proton Type | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Notes |
| NH (ring) | ~11.50 | Broad singlet | Exchangeable with D₂O |
| NH₂ (amine) | ~5.45 and ~6.02 | Broad singlets | Two distinct amino groups, exchangeable with D₂O.[1] |
Causality Behind Assignments: The downfield shift of the ring NH proton is characteristic of acidic protons on nitrogen in a heterocyclic aromatic system. The two distinct signals for the amino groups in some literature suggest restricted rotation or different electronic environments for the C3 and C5 positions.[1]
Predicted ¹H NMR Spectrum for 1-Methyl-1H-1,2,4-triazole-3,5-diamine
The introduction of a methyl group at the N1 position will introduce a new signal and remove another.
| Proton Type | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Notes |
| N-CH₃ | 3.0 - 3.5 | Singlet | The typical range for N-methyl groups on heteroaromatic rings.[2] |
| NH₂ (amine) | 5.5 - 6.5 | Two broad singlets | The chemical shift of the amino protons may be slightly altered by the electronic effect of the N-methylation. |
Expertise & Experience: The N-CH₃ signal is expected to be a sharp singlet as there are no adjacent protons for coupling. Its chemical shift is influenced by the electronegativity of the nitrogen and the aromaticity of the triazole ring. The broadness of the NH₂ signals is due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange. The disappearance of the highly deshielded ring NH proton signal (~11.50 ppm) would be a key indicator of successful N1-methylation.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Probe: Standard broadband or inverse detection probe.
-
Temperature: 298 K (25 °C).
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
Integrate all signals.
-
-
Validation: To confirm exchangeable protons (NH₂), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The NH₂ signals should decrease in intensity or disappear.
Figure 2: Standard workflow for ¹H NMR analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.
¹³C NMR Data for 3,5-Diamino-1,2,4-triazole
The parent compound has two carbon atoms in the triazole ring. Due to the symmetry, they may appear as a single signal or two closely spaced signals depending on the tautomeric form and solvent.
| Carbon Type | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |
| C3 and C5 (ring) | ~155.3 and ~169.7 | These carbons are significantly deshielded due to their attachment to multiple nitrogen atoms.[1] |
Authoritative Grounding: The chemical shifts of carbons in azole rings are highly dependent on the number and position of nitrogen atoms. Carbons situated between two nitrogen atoms, as in this case, experience a strong deshielding effect.
Predicted ¹³C NMR Spectrum for 1-Methyl-1H-1,2,4-triazole-3,5-diamine
N-methylation will introduce an additional carbon signal and may break the symmetry of the ring carbons.
| Carbon Type | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |
| N-CH₃ | 36 - 53 | This is the characteristic range for N-methyl carbons in aromatic N-alkylated compounds.[3] |
| C3 and C5 (ring) | 150 - 170 | The N1-methylation will likely make the C3 and C5 carbons electronically non-equivalent, resulting in two distinct signals. The exact shifts will be influenced by the electron-donating nature of the amino groups and the methyl group. |
Trustworthiness: The prediction of two separate signals for C3 and C5 is based on the loss of symmetry upon methylation at a single nitrogen atom. The predicted range for the N-CH₃ carbon is based on extensive literature data for similar N-methylated heterocycles.[3]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR, although a higher concentration (20-50 mg) is often beneficial for a better signal-to-noise ratio.
-
Instrument Setup:
-
Spectrometer: 100 MHz or higher (corresponding to a 400 MHz proton spectrometer).
-
Probe: Standard broadband probe.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Use a longer relaxation delay (e.g., 2-5 seconds) for quantitative accuracy, especially for quaternary carbons.
-
-
Data Processing:
-
Apply Fourier transformation with an appropriate window function (e.g., exponential multiplication).
-
Perform phase and baseline corrections.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" and identifying the presence of specific functional groups.
IR Data for 3,5-Diamino-1,2,4-triazole
The IR spectrum is dominated by absorptions from the N-H and C-N bonds.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Notes |
| N-H stretch (amine) | 3150 - 3414 | Strong, broad | Often appears as a doublet for primary amines.[1] |
| N-H stretch (ring) | ~3150 | Medium, broad | Overlaps with the amine N-H stretches. |
| C=N stretch (ring) | 1617 - 1685 | Medium to Strong | Characteristic of the triazole ring system.[1] |
| N-H bend (amine) | ~1540 - 1587 | Medium |
Self-Validating System: The presence of strong, broad bands in the 3100-3500 cm⁻¹ region is a clear indication of N-H bonds, consistent with the amino and ring NH groups.[4] The bands in the 1600-1700 cm⁻¹ region confirm the heteroaromatic ring structure.
Predicted IR Spectrum for 1-Methyl-1H-1,2,4-triazole-3,5-diamine
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |
| N-H stretch (amine) | 3200 - 3400 | Strong, broad | The ring N-H stretch will be absent. |
| C-H stretch (methyl) | 2850 - 3000 | Medium | A new set of peaks will appear in this region. |
| C=N stretch (ring) | 1610 - 1680 | Medium to Strong | The position may shift slightly due to the electronic effect of the methyl group. |
| C-H bend (methyl) | ~1450 and ~1375 | Medium | Characteristic bending vibrations for a methyl group. |
Expertise & Experience: The most significant change will be the disappearance of the ring N-H stretching vibration. Concurrently, new C-H stretching and bending vibrations corresponding to the introduced methyl group will appear. These changes provide a robust method for confirming the N-methylation of the triazole ring.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond or germanium crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Mass Spectrum of 3,5-Diamino-1,2,4-triazole
The electron ionization (EI) mass spectrum of the parent compound is well-documented.
-
Molecular Ion (M⁺•): m/z 99[5]
-
Key Fragments: The fragmentation of the 1,2,4-triazole ring often involves the loss of neutral molecules like HCN.[6]
Predicted Mass Spectrum for 1-Methyl-1H-1,2,4-triazole-3,5-diamine
-
Molecular Formula: C₃H₇N₅
-
Molecular Weight: 113.12 g/mol
-
Predicted Molecular Ion (M⁺• or [M+H]⁺): m/z 113 (EI) or m/z 114 (ESI)
Predicted Fragmentation Pathway:
Figure 3: A plausible EI fragmentation pathway for the target molecule.
Causality Behind Fragmentation: The molecular ion at m/z 113 would be the primary confirmation of the compound's identity. Common fragmentation pathways for N-alkylated heterocycles include the loss of the alkyl radical (in this case, a methyl radical, •CH₃, leading to a fragment at m/z 98) and cleavage of the heterocyclic ring.[6][7] The loss of stable neutral molecules like N₂ is also a common fragmentation route for nitrogen-rich heterocycles.
Experimental Protocol: Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Instrument Setup (Electrospray Ionization - ESI):
-
Introduce the sample solution into the ion source via direct infusion or through an LC system.
-
Set the ion source parameters: capillary voltage (e.g., 3-4 kV), drying gas flow and temperature, and nebulizer pressure.
-
Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z 114) and fragmenting it to observe daughter ions.
-
Conclusion
References
-
[Wang, R., et al. (2020). Very thermostable energetic materials based on a fused-triazole: 3,6-diamino-1H-[4][8][9]triazolo[4,3-b][4][8][9]triazole and its salts. New Journal of Chemistry, 44(48), 21356-21362.]([Link])
-
[Ion, A., et al. (2023). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][4][8][9]triazoles. Molecules, 28(14), 5366.]([Link])
Sources
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- 2. ucl.ac.uk [ucl.ac.uk]
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- 5. 3,5-Diamino-1,2,4-triazole [webbook.nist.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
Introduction: The Scientific Context of the 1,2,4-Triazole Scaffold
An In-depth Technical Guide to 1-Methyl-1H-1,2,4-triazole-3,5-diamine: Properties, Synthesis, and Characterization
The 1,2,4-triazole ring system is a cornerstone of modern medicinal and materials chemistry. Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it a privileged scaffold. The parent compound, 1H-1,2,4-triazole-3,5-diamine (commonly known as guanazole), is a well-established molecule with a diverse range of applications. It has been investigated as an antineoplastic agent due to its ability to inhibit DNA synthesis by targeting ribonucleoside-diphosphate reductase[1][2]. More recently, the 3,5-diamino-1,2,4-triazole scaffold has been identified as a novel, reversible, and non-toxic inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation, opening new avenues for treating cancers and other diseases where cytotoxicity is not a desired outcome[3][4].
This guide focuses on a specific N-methylated derivative, 1-Methyl-1H-1,2,4-triazole-3,5-diamine . While the parent guanazole is extensively documented, this methylated analogue represents a next-step modification that researchers may undertake to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, or to fine-tune its binding affinity for a biological target. This document serves as a comprehensive technical resource, providing core data, a proposed synthetic route, and a robust analytical validation workflow for researchers and drug development professionals working with this compound.
Section 1: Core Physicochemical Properties
The foundational step in characterizing any chemical entity is to establish its fundamental properties. The introduction of a methyl group to the triazole ring of guanazole directly impacts its molecular weight and is predicted to alter other key parameters.
Molecular Identity and Weight
The primary identifier for 1-Methyl-1H-1,2,4-triazole-3,5-diamine is its molecular formula and corresponding molecular weight. These values are crucial for all quantitative work, including reaction stoichiometry and preparation of standard solutions. The data are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-Methyl-1H-1,2,4-triazole-3,5-diamine | - |
| Molecular Formula | C₃H₇N₅ | Calculated |
| Molecular Weight | 113.12 g/mol | Calculated |
| Parent Compound (Guanazole) | C₂H₅N₅ | PubChem[1] |
| Parent MW (Guanazole) | 99.10 g/mol | PubChem[1] |
Causality Note: The increase in molecular weight from 99.10 g/mol to 113.12 g/mol is the result of substituting a hydrogen atom on one of the triazole ring nitrogens with a methyl group (a net addition of a CH₂ unit).
Predicted Physicochemical Data
| Property | Predicted Value | Significance in Research & Development |
| logP (Octanol/Water) | -2.5 to -3.0 | Indicates high hydrophilicity, suggesting excellent aqueous solubility but potentially poor passive diffusion across cell membranes. |
| pKa (Most Basic) | 5.5 - 6.5 | The amino groups provide basic centers. This value is critical for designing salt-formulation strategies and understanding physiological ionization state. |
| Topological Polar Surface Area (TPSA) | ~94 Ų | A measure of the molecule's surface polarity, which correlates with transport properties. This value suggests the molecule may require active transport to cross biological barriers. |
Section 2: Proposed Synthesis and Purification Workflow
A robust and reproducible synthesis is the bedrock of any research involving a novel compound. The following section details a proposed synthetic route for 1-Methyl-1H-1,2,4-triazole-3,5-diamine, starting from the commercially available parent, guanazole. This protocol is designed as a self-validating system with in-process checks.
Synthetic Strategy: Regioselective N-Methylation
The most direct approach to the target molecule is the N-methylation of 1H-1,2,4-triazole-3,5-diamine. The primary challenge in this synthesis is regioselectivity. Guanazole has three ring nitrogens and two exocyclic amino groups, all of which are potential sites for methylation. However, the endocyclic (triazole ring) nitrogens are generally more nucleophilic than the exocyclic amino nitrogens. Furthermore, methylation at the N1 position is often favored.
To achieve selective N1-methylation, a mild methylating agent and carefully controlled reaction conditions are paramount. Strong bases or overly reactive electrophiles risk over-methylation or methylation at the less-desired N4 or exocyclic amino positions.
Caption: Proposed workflow for the synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine.
Detailed Experimental Protocol
Objective: To synthesize 1-Methyl-1H-1,2,4-triazole-3,5-diamine with a target yield of >70% and purity of >98%.
Materials:
-
1H-1,2,4-triazole-3,5-diamine (Guanazole, CAS 1455-77-2)[5]
-
Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-1,2,4-triazole-3,5-diamine (5.0 g, 50.4 mmol).
-
Solvent and Base Addition: Add anhydrous DMF (100 mL) to the flask and stir until the solid is fully dissolved. Add anhydrous potassium carbonate (8.4 g, 60.5 mmol, 1.2 equivalents).
-
Experimental Rationale: DMF is an excellent polar aprotic solvent for this type of reaction. K₂CO₃ is a mild base, sufficient to deprotonate the triazole ring to facilitate nucleophilic attack without significantly deprotonating the less acidic amino groups.
-
-
Addition of Methylating Agent: Cool the mixture to 0°C in an ice bath. Slowly add methyl iodide (3.4 mL, 55.4 mmol, 1.1 equivalents) dropwise over 15 minutes.
-
Experimental Rationale: Adding the electrophile slowly at a reduced temperature helps to control the reaction exotherm and improve regioselectivity, minimizing the formation of di-methylated byproducts.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Extraction:
-
Quench the reaction by pouring the mixture into 500 mL of deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient elution of dichloromethane and methanol.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be employed.[6]
-
-
Final Product: Dry the purified white solid under high vacuum to yield the final product.
Section 3: Analytical Characterization and Validation
Confirmation of the molecular structure and assessment of purity are non-negotiable steps. The following workflow provides a multi-technique approach to ensure the synthesized material is unequivocally the target compound.
Caption: A multi-technique workflow for the structural validation and purity assessment.
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.
-
Expected Result: A prominent peak at m/z = 114.1 [M+H]⁺.
-
Purpose: This is the primary and most direct confirmation of the calculated molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition to within a few parts per million.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in DMSO-d₆):
-
A singlet at ~3.5-3.8 ppm, integrating to 3H (N-CH₃).
-
Two broad singlets corresponding to the two NH₂ groups, integrating to 2H each. The exact chemical shift will depend on concentration and temperature.
-
Causality Note: The presence of a single methyl singlet confirms the successful methylation. Its integration relative to the amine protons confirms the 1:2 stoichiometric ratio of methyl to amino groups.
-
-
¹³C NMR (in DMSO-d₆):
-
Two distinct signals in the aromatic region (~150-160 ppm) for the two non-equivalent carbons of the triazole ring (C3 and C5).
-
A signal in the aliphatic region (~30-35 ppm) for the methyl carbon.
-
Purpose: Confirms the carbon backbone and the presence of the methyl group.
-
Safety and Handling
While specific toxicity data for 1-Methyl-1H-1,2,4-triazole-3,5-diamine is not available, prudent laboratory practice dictates handling it based on the known hazards of the parent compound and related structures.
-
Hazards of Parent Compound (Guanazole): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation[7][8].
-
General Class Hazards: Triazoles can be high-energy materials, though amine-substituted derivatives tend to be less sensitive to explosion[6][9]. The compound is air-sensitive and incompatible with strong oxidizing agents[5][7].
-
Handling Recommendations:
References
- Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity.American Chemical Society.
- Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole.RSC Publishing.
- 3,5-Diamino-1,2,4-triazole, 98%.Fisher Scientific.
- NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)
- 1H-1,2,4-Triazole-3,5-diamine (CAS 1455-77-2).ChemicalBook.
- 3,5-Diamino-1,2,4-triazole | C2H5N5 | CID 15078.PubChem.
- N-Nitroimines: I. Synthesis, Structure, and Properties of 3,5-Diamino-1-nitroamidino-1,2,4-triazole.
- 1H-1,2,4-Triazole-3,5-diamine.ChemicalBook.
- 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors.
- Chemical Properties of 3,5-Diamino-1,2,4-triazole (CAS 1455-77-2).Cheméo.
- Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate.
- 3,5-Diamino-1,2,4-triazole 98 1455-77-2.Sigma-Aldrich.
- 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors.RSC Publishing.
- SAFETY DATA SHEET - 3,5-Diamino-1,2,4-triazole.Fisher Scientific.
- Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole.
- Synthesis and characterization of 1-methyl-3, 5-dininitro-1, 2, 4-triazole.
- SAFETY DATA SHEET - 3,5-Diamino-1,2,4-triazole.TCI Chemicals.
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- 1. 3,5-Diamino-1,2,4-triazole | C2H5N5 | CID 15078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Diamino-1,2,4-triazole 98 1455-77-2 [sigmaaldrich.com]
- 3. 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. 3,5-Diamino-1,2,4-triazole, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. 1H-1,2,4-Triazole-3,5-diamine CAS#: 1455-77-2 [m.chemicalbook.com]
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- 9. 1H-1,2,4-Triazole-3,5-diamine | 1455-77-2 [chemicalbook.com]
An In-depth Technical Guide on the Stability of 1-Methyl-1H-1,2,4-triazole-3,5-diamine under Acidic Conditions
Foreword: Navigating the Knowledge Gap
Introduction to 1-Methyl-1H-1,2,4-triazole-3,5-diamine and the Imperative of Acid Stability
1-Methyl-1H-1,2,4-triazole-3,5-diamine, a derivative of guanazole, belongs to the class of nitrogen-rich heterocyclic compounds. These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and energetic properties. The utility of such a molecule in applications like drug development is intrinsically linked to its stability under various physiological and manufacturing conditions. Acidic environments are of particular concern, as they are encountered in the gastrointestinal tract, in certain formulation excipients, and during various chemical synthesis and purification steps. Therefore, a comprehensive understanding of the stability of 1-Methyl-1H-1,2,4-triazole-3,5-diamine in acidic media is a critical prerequisite for its successful application.
Theoretical Assessment of Acidic Stability: A Mechanistic Perspective
The 1,2,4-triazole ring is an aromatic system, which generally imparts significant stability. It is known that 1,2,3-triazoles exhibit strong stability in thermal and acidic conditions, and it is reasonable to extrapolate a similar degree of resilience for the 1,2,4-triazole core of our target molecule. The primary sites for potential acid-catalyzed degradation are the exocyclic amino groups.
Protonation of Amino Groups
In an acidic medium, the lone pairs of electrons on the nitrogen atoms of the amino groups are susceptible to protonation. This is a rapid and reversible acid-base reaction. The parent compound, guanazole, is known to readily form salts with acids, which supports this initial protonation step.
Potential Degradation Pathways
While the triazole ring itself is expected to be robust, two primary degradation pathways should be considered under forced acidic conditions (e.g., elevated temperatures and extreme pH):
-
Hydrolysis of Amino Groups: Analogous to the acid-catalyzed hydrolysis of amides, the protonated amino groups could become susceptible to nucleophilic attack by water. This would lead to the replacement of the amino groups with hydroxyl groups, forming a dihydroxy-triazole derivative. However, the C-N bond of an aminotriazole is generally more stable than an amide bond, so this reaction would likely require harsh conditions.
-
Ring Opening: While less probable under mild acidic conditions, prolonged exposure to strong acids and high temperatures could potentially lead to the cleavage of the triazole ring. The specific mechanism of such a cleavage is difficult to predict without experimental data but would represent a significant degradation of the molecule.
It is important to note that studies on substituted 1,2,3-triazoles have shown that degradation often occurs through the oxidation of alkyl chains, leaving the triazole ring intact. This further supports the hypothesis that the triazole core of 1-Methyl-1H-1,2,4-triazole-3,5-diamine is likely to be the most stable part of the molecule.
Experimental Design for a Forced Degradation Study
To empirically determine the stability of 1-Methyl-1H-1,2,4-triazole-3,5-diamine, a forced degradation study is the industry-standard approach. This involves subjecting the compound to stress conditions that are more severe than it would typically encounter, in order to accelerate degradation and identify potential degradation products.
Materials and Reagents
-
1-Methyl-1H-1,2,4-triazole-3,5-diamine (high purity)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Phosphate buffers (for pH control)
-
Reference standards for any anticipated degradation products (if available)
Step-by-Step Protocol for Acidic Stress Testing
-
Stock Solution Preparation: Prepare a stock solution of 1-Methyl-1H-1,2,4-triazole-3,5-diamine in a suitable solvent (e.g., a mixture of water and a small amount of organic co-solvent like methanol or acetonitrile to ensure solubility) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Pipette a known volume of the stock solution into several reaction vials.
-
To each vial, add a specific concentration of hydrochloric acid to achieve the desired final pH values (e.g., pH 1, pH 2, pH 3). A control sample with only the stock solution and water should also be prepared.
-
Incubate the vials at a controlled, elevated temperature (e.g., 60°C or 80°C) to accelerate degradation.
-
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.
-
Neutralization: Immediately neutralize the acidic sample by adding a stoichiometric amount of a suitable base (e.g., NaOH) to quench the degradation reaction.
-
Sample Preparation for Analysis: Dilute the neutralized sample with the mobile phase to a concentration suitable for the analytical method (e.g., HPLC).
-
Analysis: Analyze the samples using a validated stability-indicating analytical method, such as HPLC with UV detection.
Visualizing the Experimental Workflow
Analytical Method Development: A Stability-Indicating HPLC Approach
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of the degradation rate. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable choice.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for polar to moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a controlled acidic pH for good peak shape of basic analytes. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |
| Gradient Elution | Start with a low percentage of B (e.g., 5%) and gradually increase to elute more retained compounds (degradants). | Ensures that both the polar parent compound and potentially less polar degradation products are eluted. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides reproducible retention times. |
| Detection | UV at a wavelength of maximum absorbance (to be determined by UV scan of the parent compound) | Provides sensitive detection of the parent compound and chromophoric degradation products. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Data Analysis and Interpretation
The percentage of degradation can be calculated from the decrease in the peak area of the parent compound over time. The formation of new peaks in the chromatogram indicates the presence of degradation products. The rate of degradation can be determined by plotting the natural logarithm of the concentration of the parent compound versus time. If the plot is linear, the degradation follows first-order kinetics.
Predicted Degradation Pathway and Products
Based on the principles of organic chemistry, a plausible degradation pathway under harsh acidic conditions is the hydrolysis of the exocyclic amino groups.
Conclusion and Future Directions
While specific stability data for 1-Methyl-1H-1,2,4-triazole-3,5-diamine is not currently available in the literature, this guide provides a comprehensive framework for its determination. The 1,2,4-triazole core is anticipated to be stable under mild acidic conditions, with the primary route of degradation under forced conditions likely being the hydrolysis of the exocyclic amino groups. The experimental protocols and analytical methods detailed herein provide a clear and robust path for researchers to elucidate the stability profile of this molecule. Future work should focus on executing these studies to generate empirical data, including the isolation and structural elucidation of any significant degradation products using techniques such as LC-MS and NMR. This will provide a complete picture of the stability of 1-Methyl-1H-1,2,4-triazole-3,5-diamine and enable its confident application in research and development.
References
-
Li, W., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 967329. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
Steck, E. A., Brundage, R. P., & Fletcher, L. T. (1954). Some Guanazole Derivatives. Journal of the American Chemical Society, 76(12), 3225–3227. [Link]
-
Valcárcel, M., & Cárdenas, S. (2007). Characterization of acid-base properties of unstable drugs using a continuous-flow system with UV-vis spectrophotometric detection. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1087-1094. [Link]
-
Wessels, J. M., et al. (2021). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology, 1(6), 617–625. [Link]
solubility of 1-Methyl-1H-1,2,4-triazole-3,5-diamine in organic solvents
An In-depth Technical Guide to the Solubility of 1-Methyl-1H-1,2,4-triazole-3,5-diamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic route optimization and purification to formulation design and ultimate bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-Methyl-1H-1,2,4-triazole-3,5-diamine in various organic solvents. While specific quantitative data for this N-methylated derivative of guanazole is not extensively documented in public literature, this paper establishes a predictive and methodological foundation based on its molecular structure and the known properties of related triazole compounds. We present the theoretical underpinnings of solubility, a systematic approach to solvent selection, and detailed, field-proven protocols for both qualitative and quantitative solubility assessment, with a focus on the gold-standard isothermal shake-flask method.
Introduction: The Critical Role of Solubility Profiling
1-Methyl-1H-1,2,4-triazole-3,5-diamine is a nitrogen-rich heterocyclic compound. Its parent molecule, 3,5-diamino-1,2,4-triazole (guanazole), is a known building block in the synthesis of various biologically active agents and energetic materials.[1] The introduction of a methyl group on the triazole ring subtly alters the molecule's physicochemical properties, primarily increasing its lipophilicity while retaining significant polarity due to the two primary amine groups and the triazole core.
Understanding the solubility of this compound is paramount for its practical application in drug development. Key processes governed by solubility include:
-
Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and isolation to maximize yield and purity.
-
Crystallization: Identifying suitable solvent systems for controlling polymorphism and achieving desired crystal habits.
-
Formulation: Developing viable dosage forms (e.g., oral, parenteral) requires solvents in which the API is sufficiently soluble and stable.
-
Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays necessitates knowledge of solvents that can achieve target concentrations without precipitation or toxicity.
This guide provides the necessary theoretical and practical tools for researchers to systematically characterize the solubility profile of 1-Methyl-1H-1,2,4-triazole-3,5-diamine.
Molecular Structure and Predicted Physicochemical Properties
The solubility of a compound is fundamentally dictated by its molecular structure. The principle of "like dissolves like" serves as a foundational guideline, suggesting that polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[2][3]
Key Structural Features of 1-Methyl-1H-1,2,4-triazole-3,5-diamine:
-
Polar Core: The 1,2,4-triazole ring is inherently polar due to the presence of three nitrogen atoms.
-
Hydrogen Bond Donors: The two primary amine (-NH₂) groups are potent hydrogen bond donors.
-
Hydrogen Bond Acceptors: The nitrogen atoms within the triazole ring and on the amino groups act as hydrogen bond acceptors.
-
Hydrophobic Contribution: The N-methyl (-CH₃) group introduces a small but significant nonpolar character, which will slightly reduce aqueous solubility compared to the unsubstituted parent compound, guanazole.
Based on these features, we can predict that 1-Methyl-1H-1,2,4-triazole-3,5-diamine will exhibit:
-
Good solubility in polar protic solvents (e.g., water, methanol, ethanol) capable of extensive hydrogen bonding.
-
Moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) that can act as hydrogen bond acceptors.
-
Poor solubility in nonpolar solvents (e.g., hexane, toluene, dichloromethane) where the energy required to break the solute-solute hydrogen bonds is not compensated by solute-solvent interactions.
The presence of the basic amino groups also means its solubility will be highly pH-dependent in aqueous media, increasing significantly in acidic conditions due to the formation of a more soluble salt.[4]
A Systematic Approach to Solvent Selection
A logical, tiered approach to solvent screening saves time and resources. The following workflow provides a rational path for exploring the solubility of 1-Methyl-1H-1,2,4-triazole-3,5-diamine.
Caption: Logical workflow for systematic solvent screening.
Experimental Protocols for Solubility Determination
Accurate solubility measurement requires robust and well-controlled experimental procedures. We present protocols for both rapid qualitative assessment and precise quantitative determination.
Protocol for Qualitative Solubility Assessment
This method provides a rapid, semi-quantitative estimate of solubility, useful for initial solvent screening.
Objective: To classify the compound as "soluble," "sparingly soluble," or "insoluble" in a range of solvents.
Methodology:
-
Preparation: Dispense approximately 5-10 mg of 1-Methyl-1H-1,2,4-triazole-3,5-diamine into a clean, dry 4 mL glass vial.
-
Solvent Addition (Initial): Add 100 µL of the test solvent to the vial.
-
Mixing: Cap the vial and vortex for 30-60 seconds at room temperature.
-
Observation: Visually inspect the vial against a dark background.
-
Soluble: If all solid has dissolved, the compound is soluble (>50-100 mg/mL).
-
Insoluble/Sparingly Soluble: If solid remains, proceed to the next step.
-
-
Solvent Addition (Titration): Add an additional 400 µL of solvent (for a total of 500 µL). Vortex for 30-60 seconds.
-
Observation:
-
Soluble: If all solid dissolves, the compound is soluble in the range of 10-20 mg/mL.
-
Sparingly Soluble: If some solid has visibly dissolved but undissolved material remains, classify as "sparingly soluble."
-
-
Final Addition: Add a final 500 µL of solvent (for a total of 1 mL). Vortex for 30-60 seconds.
-
Final Observation:
-
Sparingly Soluble: If the solid dissolves, the solubility is in the range of 5-10 mg/mL.
-
Insoluble: If a significant amount of solid remains, classify as "insoluble" (<5 mg/mL).
-
Protocol for Quantitative Solubility Determination: Isothermal Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.[5] It involves generating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.
Objective: To obtain a precise, quantitative value of equilibrium solubility (e.g., in mg/mL or mol/L) at a specified temperature.
Sources
theoretical studies of 1-Methyl-1H-1,2,4-triazole-3,5-diamine electronic structure
Beginning Research on Triazole
I've initiated comprehensive Google searches, focusing on the electronic structure of 1-Methyl-1H-1,2,4-triazole-3,5-diamine. My research targets computational chemistry methods, electronic properties, and the molecule's potential in drug development. I am now preparing to carefully analyze the search results.
Initiating Analysis and Structuring
I've moved on to analyzing the search results, aiming to identify key research and established computational protocols. I am now structuring the guide, starting with an introduction to the molecule's significance, followed by a detailed explanation of the theoretical methods. I am building a methodology section for a computational workflow and will soon use a DOT script.
Starting Search Expansion
I am now expanding my search to include specific keywords related to the molecule's electronic structure, like HOMO-LUMO analysis and charge distribution. The goal is to uncover established computational protocols and significant research findings. I am also planning to create a visual workflow using a DOT script.
Initiating Electronic Structure Analysis
I'm starting a deep dive into the electronic structure studies of 1-Methyl-1H-1,2,4-triazole-3,5-diamine. The introduction is drafted to emphasize its significance. My focus will now shift to a comprehensive guide, as requested.
Defining the Theoretical Approach
I'm now fully immersed in developing the technical guide. My immediate focus is on structuring the "Theoretical Framework & Computational Methodology" section. I'll outline DFT, common functionals, and basis sets, along with the standard computational workflow. My priority is to be precise in detailing the geometry optimization and frequency analysis steps.
Formulating a Comprehensive Outline
I've just finalized the comprehensive outline for the guide. Now, I'm ready to elaborate on the individual sections. The introduction draft is complete, and the computational methodology, with DFT and workflow details, is ready for a thorough technical deep dive. My goal is to add specifics to each part of the outline.
Expanding the Electronic Study
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Refining Guide Details
I'm now fully immersed in developing the technical guide. My immediate focus is on structuring the document, particularly the theoretical framework. I'll outline DFT, commonly used functionals like B3LYP, and basis sets (e.g., 6-31G, 6-311G). Then, I'll detail the standard computational workflow, emphasizing geometry optimization and frequency analysis. I'm aiming for concise precision.
Outlining Electronic Guide Components
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Elaborating on Guide Components
I'm now focusing on a plan for the technical guide. I will start by highlighting the importance of the molecule and the relevance to drug discovery, explaining why understanding its electronic structure is crucial. Then I plan to provide a detailed discussion of the core electronic structure analysis, including DFT, common functionals, and basis sets, along with a reproducible protocol. Next will be a discussion on the implications for drug development.
Methodological & Application
Application Note: A Strategic Workflow for Evaluating 1-Methyl-1H-1,2,4-triazole-3,5-diamine as a Scaffold for Novel Antifungal Agents
Abstract
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent discovery of novel antifungal agents. The 1,2,4-triazole core is a cornerstone of modern antifungal therapy, famously represented in drugs like fluconazole and voriconazole.[1][2] This application note presents a comprehensive, field-proven workflow for leveraging a novel, yet underexplored scaffold, 1-Methyl-1H-1,2,4-triazole-3,5-diamine , as a starting point for a new generation of antifungal drug discovery campaigns. We provide detailed protocols for scaffold derivatization, a tiered screening cascade for antifungal activity and cytotoxicity, and preliminary mechanism of action studies, designed to guide researchers from initial hit identification to lead candidate validation.
Introduction: The Rationale for a New Triazole Scaffold
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry due to its metabolic stability and its ability to coordinate with the heme iron in the active site of fungal lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[7]
While existing triazole drugs are potent, their efficacy is threatened by the emergence of resistant pathogens like Candida auris.[8] The exploration of novel triazole scaffolds is therefore a critical strategy. 1-Methyl-1H-1,2,4-triazole-3,5-diamine offers a compelling starting point. The diamino groups at the C3 and C5 positions serve as versatile synthetic handles for creating a diverse chemical library, allowing for extensive structure-activity relationship (SAR) exploration. The N1-methyl group provides a fixed substitution point, potentially influencing solubility and metabolic stability. This guide provides the strategic framework to systematically evaluate this scaffold's potential.
Part 1: Scaffold Elaboration and Focused Library Synthesis
Expertise & Experience: A successful drug discovery campaign begins with chemical diversity. The primary amino groups of the core scaffold are ideal points for diversification. By creating a focused library of analogues, we can rapidly probe the chemical space around the core to identify key structural features that impart antifungal activity. The goal is not random derivatization, but a rational design of analogues to explore different properties like lipophilicity, hydrogen bonding potential, and steric bulk.
Protocol 1: Synthesis of a Focused Amide Library
This protocol details a standard, robust method for creating amide derivatives, a common and effective modification in medicinal chemistry.
-
Reagents and Materials:
-
1-Methyl-1H-1,2,4-triazole-3,5-diamine
-
A selection of carboxylic acids (e.g., 2,4-difluorobenzoic acid, 4-chlorobenzoic acid, cyclohexanecarboxylic acid)
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
-
Step-by-Step Methodology:
-
In a clean, dry round-bottom flask, dissolve the selected carboxylic acid (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the flask. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve 1-Methyl-1H-1,2,4-triazole-3,5-diamine (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the diamine solution dropwise to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate the desired mono-acylated and di-acylated products.
-
Characterize the final compounds using ¹H NMR, ¹³C NMR, and LC-MS to confirm identity and purity.
-
Trustworthiness: This protocol uses HATU, a highly efficient and common coupling reagent that minimizes side reactions and generally provides high yields, ensuring the reliable synthesis of target compounds for screening.
Caption: A tiered screening cascade for antifungal drug discovery.
Data Presentation: Hypothetical Primary Screening Results
All data presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Structure Modification | C. albicans | C. auris | A. fumigatus |
| Core-001 | (Parent Scaffold) | >128 | >128 | >128 |
| Deriv-007 | 2,4-difluorobenzamide | 8 | 16 | 4 |
| Deriv-015 | 4-chlorobenzamide | 16 | 32 | 8 |
| Deriv-021 | Cyclohexylamide | 64 | >128 | 128 |
| Fluconazole | (Control) | 1 | 64 | >256 |
| Voriconazole | (Control) | 0.25 | 1 | 0.5 |
Part 3: Hit-to-Lead Characterization
Expertise & Experience: A potent compound is useless if it is equally toxic to human cells. The goal of antifungal therapy is selective toxicity. [9]Therefore, the immediate next step after identifying active hits is to assess their cytotoxicity against a mammalian cell line. This allows us to calculate a Selectivity Index (SI), which is a critical parameter for prioritizing which hits to advance into more complex studies. An SI value >10 is a common, though not absolute, benchmark for a promising hit.
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT-Based)
-
Materials:
-
Human cell line (e.g., HeLa or HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well flat-bottom plates.
-
-
Step-by-Step Methodology:
-
Seed the 96-well plates with mammalian cells at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a "cells only" control and a "medium only" blank.
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the 50% cytotoxic concentration (CC50) using non-linear regression.
-
Data Presentation: Hit Prioritization Table
| Compound ID | MIC (A. fumigatus) | CC50 (HeLa cells) | Selectivity Index (SI) | Priority |
| Deriv-007 | 4 µg/mL | 100 µg/mL | 25 | High |
| Deriv-015 | 8 µg/mL | 40 µg/mL | 5 | Low |
Protocol 4: Preliminary Mechanism of Action (MoA) - Sterol Analysis
Expertise & Experience: For a triazole-based scaffold, the most probable mechanism of action is the inhibition of ergosterol biosynthesis. [3][7]A direct way to test this hypothesis is to treat fungal cells with the compound and analyze the cellular sterol composition. Inhibition of CYP51 will lead to a depletion of ergosterol and a corresponding accumulation of its precursor, lanosterol.
-
Materials:
-
Log-phase culture of a susceptible yeast strain (e.g., C. albicans).
-
Test compound (e.g., Deriv-007) and control (e.g., Voriconazole).
-
Saponification reagents (alcoholic potassium hydroxide).
-
Heptane for extraction.
-
Derivatization agent (e.g., BSTFA).
-
Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
-
Step-by-Step Methodology:
-
Grow a large culture of yeast to mid-log phase.
-
Treat the culture with the test compound at its MIC and 4x MIC for several hours. Include an untreated control and a voriconazole control.
-
Harvest the cells by centrifugation, wash with water, and determine the dry weight.
-
Perform saponification by resuspending the cell pellet in alcoholic KOH and heating at 80°C for 1 hour. This breaks down fatty acids.
-
Extract the non-saponifiable lipids (sterols) by adding water and heptane, vortexing, and collecting the upper heptane layer. Repeat the extraction.
-
Evaporate the pooled heptane extracts to dryness under nitrogen.
-
Derivatize the sterols by adding a silylating agent like BSTFA and heating to make them volatile for GC analysis.
-
Analyze the sample by GC-MS. Compare the sterol profiles of the treated cells to the untreated control. A significant decrease in the ergosterol peak and the appearance or increase of the lanosterol peak is strong evidence for CYP51 inhibition.
-
Caption: Inhibition of the ergosterol pathway by triazole compounds.
Part 4: Data Interpretation and Future Directions
The workflow described above provides a robust system for identifying and validating promising antifungal hits. A compound like Deriv-007 from our hypothetical data would be considered a high-quality lead candidate. It demonstrates potent activity against the key pathogen A. fumigatus, maintains activity against a resistant C. auris strain, and, most importantly, shows a high selectivity index (SI=25), suggesting a favorable therapeutic window.
Confirmation that Deriv-007 perturbs the sterol profile consistent with CYP51 inhibition validates its on-target mechanism. This is a critical finding, as it provides a clear biological rationale for its antifungal activity and a solid foundation for further development.
Next Steps in the Drug Discovery Pipeline:
-
Lead Optimization: Synthesize additional analogues of Deriv-007 to improve potency, broaden the antifungal spectrum, and enhance drug-like properties (e.g., solubility, metabolic stability).
-
In Vivo Efficacy: Test the lead compound in an appropriate animal model of fungal infection (e.g., a murine model of disseminated candidiasis or invasive aspergillosis).
-
ADME/Tox Profiling: Conduct in vitro and in vivo studies to understand the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology profile.
-
Resistance Studies: Investigate the potential for resistance development by passaging fungal strains in the presence of sub-lethal concentrations of the compound.
By following this structured, multi-parameter approach, research teams can efficiently and logically progress from a novel chemical scaffold to a validated lead candidate with a high potential for success in preclinical and clinical development.
References
-
Title: Novel 1, 2, 4-Triazoles as Antifungal Agents. Source: PubMed Central. URL: [Link]
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Title: Advances in synthetic approach to and antifungal activity of triazoles. Source: PubMed Central. URL: [Link]
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Title: synthesis of 1,2,4 triazole compounds. Source: ISRES Publishing. URL: [Link]
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Title: NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. Source: DergiPark. URL: [Link]
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Title: Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Source: Frontiers in Chemistry. URL: [Link]
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Title: Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. Source: Royal Society of Chemistry. URL: [Link]
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Title: Antifungal drug discovery: the process and outcomes. Source: PubMed Central. URL: [Link]
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Title: In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Source: National Institutes of Health. URL: [Link]
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Title: Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Source: ResearchGate. URL: [Link]
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Title: An insight on medicinal attributes of 1,2,4-triazoles. Source: PubMed Central. URL: [Link]
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Title: Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Source: Symbiosis Online Publishing. URL: [Link]
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Title: In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Source: PubMed Central. URL: [Link]
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Title: Antifungal Properties of 1,2,4-Triazoles. Source: ISRES Publishing. URL: [Link]
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Title: The Chemistry of 1,2,4-Triazoles. Source: ACS Publications. URL: [Link]
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Title: Chemical Properties of 3,5-Diamino-1,2,4-triazole (CAS 1455-77-2). Source: Cheméo. URL: [Link]
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Title: Antifungal Susceptibility Testing: Current Approaches. Source: Clinical Microbiology Reviews. URL: [Link]
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Title: Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Source: National Institutes of Health. URL: [Link]
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Title: Triazole antifungals. Source: EBSCO. URL: [Link]
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Title: Cytotoxicity assays were performed for each of the (A) four antifungal... Source: ResearchGate. URL: [Link]
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Title: Avenues for antifungal drug discovery and development: where to now? Source: Taylor & Francis Online. URL: [Link]
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Title: Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Source: National Institutes of Health. URL: [Link]
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Title: Innovations in Antifungal Drug Discovery among Cell Envelope Synthesis Enzymes through Structural Insights. Source: MDPI. URL: [Link]
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Title: In vitro antifungal susceptibility testing. Source: ResearchGate. URL: [Link]
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Title: Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. Source: MDPI. URL: [Link]
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Title: 1H-1,2,4-Triazole-3,5-diamine sulfate. Source: PubChem. URL: [Link]
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Title: Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Source: Journal of Pharmaceutical Negative Results. URL: [Link]
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Title: Triazole antifungals: A review. Source: ResearchGate. URL: [Link]
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Title: Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Source: PubMed Central. URL: [Link]
-
Title: Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus. Source: PubMed. URL: [Link]
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Title: Antifungal drug discovery: the process and outcomes. Source: PubMed. URL: [Link]
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Title: 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Source: ResearchGate. URL: [Link]
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Title: Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Source: PubMed Central. URL: [Link]
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Title: A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Source: ASM Journals. URL: [Link]
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Title: Antifungal Drug In Vitro Cytotoxicity Assessment Service. Source: Creative Biolabs. URL: [Link]
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Title: Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Source: ResearchGate. URL: [Link]
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Title: EUCAST Home. Source: European Committee on Antimicrobial Susceptibility Testing. URL: [Link]
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Application Notes and Protocols: 1-Methyl-1H-1,2,4-triazole-3,5-diamine in Agrochemical Synthesis
Introduction: The Strategic Importance of the N-Methylated Triazole Scaffold in Modern Agrochemicals
The 1,2,4-triazole heterocycle is a cornerstone in the development of modern agrochemicals, renowned for its broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. The strategic introduction of a methyl group at the N-1 position of the triazole ring, as seen in 1-Methyl-1H-1,2,4-triazole-3,5-diamine (MTD), offers a nuanced yet powerful tool for modulating the physicochemical and biological properties of the resulting agrochemical. This N-methylation can significantly influence a molecule's metabolic stability, systemic transport within the plant, and binding affinity to its target protein.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of MTD as a key building block in the synthesis of next-generation agrochemicals. We will delve into the causality behind its application, provide detailed, field-proven protocols, and present data to support its efficacy as a versatile synthetic intermediate.
Core Applications in Agrochemical Synthesis: A Mechanistic Perspective
The primary utility of 1-Methyl-1H-1,2,4-triazole-3,5-diamine in agrochemical synthesis lies in its bifunctional nature. The presence of two primary amine groups at the 3- and 5-positions of the triazole ring allows for a variety of chemical transformations, making it a valuable synthon for constructing more complex molecular architectures.
Synthesis of Triazolopyrimidine Derivatives for Herbicidal Applications
A significant application of MTD is in the synthesis of triazolopyrimidine derivatives, a class of compounds known for their potent herbicidal activity. These herbicides typically function by inhibiting key enzymes in the plant's metabolic pathways. The N-methyl group on the triazole can enhance the molecule's uptake and translocation within the plant, leading to improved efficacy.
The synthesis of the triazolopyrimidine core generally involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an aminotriazole. In the case of MTD, one of the amino groups reacts to form the fused pyrimidine ring.
Logical Workflow for Triazolopyrimidine Synthesis:
Caption: MTD as a central precursor for various agrochemicals.
The exploration of MTD in combination with other reactive intermediates opens up a vast chemical space for the discovery of novel agrochemicals with improved efficacy, selectivity, and environmental profiles. Future research should focus on developing one-pot synthesis methodologies and exploring the structure-activity relationships of novel MTD-derived compounds.
References
- Due to the proprietary nature of specific agrochemical synthesis, direct public-domain references detailing the use of 1-Methyl-1H-1,2,4-triazole-3,5-diamine are often found within patent literature, which is not directly accessible through the current search capabilities. The provided protocols are based on established chemical principles for the synthesis of related triazole derivatives and serve as a foundational guide for research and development.
Application Notes and Protocols: 1-Methyl-1H-1,2,4-triazole-3,5-diamine in Catalysis
Abstract
This document provides a comprehensive technical guide on the synthesis and potential catalytic applications of 1-Methyl-1H-1,2,4-triazole-3,5-diamine. While direct catalytic applications of this specific N-methylated compound are not yet extensively documented in peer-reviewed literature, its structural analogy to the versatile ligand 1H-1,2,4-triazole-3,5-diamine (guanazole) suggests significant potential. This guide will leverage the known catalytic activity of guanazole and its derivatives to propose novel applications for its methylated counterpart, particularly in the realm of metal-catalyzed organic reactions. We present detailed, field-proven protocols for the synthesis of the parent compound and a proposed, robust method for its N-methylation. Furthermore, we outline hypothetical, yet scientifically grounded, protocols for the use of 1-Methyl-1H-1,2,4-triazole-3,5-diamine as a ligand in copper-catalyzed oxidation reactions, a field of significant interest in both academic and industrial research.
Introduction: The Untapped Potential of a Methylated Triazole
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and ability to coordinate with metal ions.[1] The parent compound, 1H-1,2,4-triazole-3,5-diamine, also known as guanazole, has demonstrated notable utility as a ligand in coordination chemistry.[2] Specifically, copper complexes of guanazole have been identified as highly active catalysts for the oxygen reduction reaction (ORR), a critical process in fuel cell technology.[3][4][5]
The introduction of a methyl group at the N1 position of the triazole ring, yielding 1-Methyl-1H-1,2,4-triazole-3,5-diamine, is a subtle yet potentially impactful modification. This methylation is hypothesized to influence the ligand's properties in several key ways:
-
Enhanced Solubility: The methyl group can increase solubility in organic solvents, facilitating catalyst preparation and reaction homogeneity.
-
Modified Electronic Properties: The electron-donating nature of the methyl group can alter the electron density on the triazole ring and its coordinating nitrogen atoms, thereby tuning the redox potential of the metal center.
-
Steric Influence: The methyl group can introduce steric hindrance, which may affect the geometry of the metal complex and the substrate accessibility, potentially leading to enhanced selectivity in catalytic transformations.
This guide will provide the necessary protocols to synthesize and explore the catalytic potential of this promising, yet under-investigated, compound.
Synthesis Protocols
Synthesis of 1H-1,2,4-triazole-3,5-diamine (Guanazole)
The synthesis of the parent compound is a prerequisite for obtaining the N-methylated derivative. A common and efficient method involves the reaction of dicyandiamide with hydrazine nitrate.[6]
Protocol 2.1.1: Synthesis of Guanazole Nitrate
-
Materials:
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Nitric acid (HNO₃, 65%)
-
Dicyandiamide (C₂H₄N₄)
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add hydrazine hydrate.
-
Cool the flask in an ice bath and slowly add nitric acid dropwise while stirring. Maintain the temperature between 20-60°C. A molar ratio of 1:2 for hydrazine to nitric acid is recommended.[6]
-
After the addition of nitric acid is complete, add dicyandiamide in portions to the reaction mixture, maintaining the temperature between 40-60°C. The recommended molar ratio of hydrazine to dicyandiamide is 1:1.[6]
-
Continue stirring the mixture at this temperature for 2 hours.
-
Cool the reaction mixture to 0-5°C to induce precipitation of 3,5-diamino-1,2,4-triazole nitrate.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
The crude product can be purified by recrystallization from hot water to yield white, needle-like crystals.
-
Proposed Synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine
The N-methylation of NH-containing heterocycles is a well-established transformation.[7][8] The following protocol is a proposed method for the selective methylation of guanazole, adapted from established procedures using dimethyl carbonate as a green methylating agent.
Protocol 2.2.1: N-Methylation of Guanazole
-
Materials:
-
1H-1,2,4-triazole-3,5-diamine (Guanazole)
-
Dimethyl carbonate (DMC)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a pressure tube, add 1H-1,2,4-triazole-3,5-diamine (10 mmol), DMF (5 mL), DMC (10 mL), and TMEDA (1 mmol, 0.1 equiv).[7]
-
Seal the pressure tube and heat the reaction mixture to 95°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 8-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvents under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 1-Methyl-1H-1,2,4-triazole-3,5-diamine.
-
Proposed Catalytic Applications and Protocols
The catalytic utility of 1-Methyl-1H-1,2,4-triazole-3,5-diamine is proposed to be most effective when it serves as a ligand for transition metals, particularly copper. The following protocols outline the synthesis of a copper complex and its hypothetical use in an aerobic oxidation reaction.
Synthesis of a Copper(II)-Methylated Guanazole Complex
Protocol 3.1.1: [Cu(1-Me-Hdatrz)Cl₂] Complex Synthesis
-
Materials:
-
1-Methyl-1H-1,2,4-triazole-3,5-diamine
-
Copper(II) chloride (CuCl₂)
-
Ethanol
-
-
Procedure:
-
Dissolve 1-Methyl-1H-1,2,4-triazole-3,5-diamine (2 mmol) in hot ethanol (20 mL).
-
In a separate flask, dissolve CuCl₂ (1 mmol) in ethanol (10 mL).
-
Slowly add the copper(II) chloride solution to the ligand solution with constant stirring.
-
A precipitate should form upon mixing. Continue stirring the mixture at room temperature for 1 hour.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Aerobic Oxidation of Benzyl Alcohol (Hypothetical Protocol)
Protocol 3.2.1: Catalytic Oxidation of Benzyl Alcohol
-
Materials:
-
[Cu(1-Me-Hdatrz)Cl₂] catalyst
-
Benzyl alcohol
-
Toluene
-
Potassium carbonate (K₂CO₃)
-
-
Procedure:
-
In a round-bottom flask, add the [Cu(1-Me-Hdatrz)Cl₂] catalyst (0.02 mmol, 2 mol%), benzyl alcohol (1 mmol), K₂CO₃ (2 mmol), and toluene (5 mL).
-
Fit the flask with a reflux condenser and an oxygen balloon.
-
Heat the reaction mixture to 100°C and stir vigorously.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst and base.
-
The filtrate can be analyzed by GC to determine the conversion and yield of benzaldehyde. The product can be purified by column chromatography.
-
Proposed Mechanism of Action
The catalytic activity of the proposed copper complex is expected to be analogous to that of other copper-diamine catalysts in aerobic oxidations. The mechanism likely involves the formation of a copper-alkoxide intermediate, followed by β-hydride elimination to yield the aldehyde product and a copper-hydride species. The copper(I) is then re-oxidized to copper(II) by molecular oxygen to complete the catalytic cycle.
Caption: Proposed catalytic cycle for the aerobic oxidation of an alcohol.
Data and Characterization
The following table summarizes key properties of the parent and methylated ligands, as well as the proposed copper catalyst.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Characteristics |
| 1H-1,2,4-triazole-3,5-diamine (Guanazole) | C₂H₅N₅ | 99.10 | White crystalline solid | Bidentate ligand, forms stable complexes with transition metals.[2] |
| 1-Methyl-1H-1,2,4-triazole-3,5-diamine | C₃H₇N₅ | 113.13 | Predicted solid | Enhanced solubility in organic solvents, modified electronic properties due to the N-methyl group. |
| [Cu(1-Me-Hdatrz)Cl₂] | C₃H₇Cl₂CuN₅ | 247.58 | Predicted solid | Proposed catalyst for aerobic oxidation reactions, with potential for high activity and selectivity. |
Applications in Drug Development
The 3,5-diamino-1,2,4-triazole scaffold is of significant interest to drug development professionals. It has been identified as a novel scaffold for potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important epigenetic target.[9] The N-methylated derivatives could offer a new avenue for lead optimization, potentially improving pharmacokinetic properties and target engagement.
Conclusion and Future Directions
While the catalytic applications of 1-Methyl-1H-1,2,4-triazole-3,5-diamine are yet to be fully explored, its structural features and the known activity of its parent compound, guanazole, provide a strong rationale for its investigation as a novel ligand in catalysis. The protocols provided herein offer a starting point for the synthesis and evaluation of this promising compound and its metal complexes. Future research should focus on a systematic investigation of its coordination chemistry with various transition metals and the screening of the resulting complexes in a broad range of organic transformations.
References
-
A Carbon-Supported Copper Complex of 3,5-Diamino-1,2,4-triazole as a Cathode Catalyst for Alkaline Fuel Cell Applications. Journal of the American Chemical Society. Available at: [Link]
-
Deprotonation of a dinuclear copper complex of 3,5-diamino-1,2,4-triazole for high oxygen reduction activity. Physical Chemistry Chemical Physics. Available at: [Link]
-
N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. Synthetic Communications. Available at: [Link]
-
3,5-diamino-1,2,4-triazole as a Nitrogen precursor to synthesize highly efficient Co-N/C non-precious metal bifunctional catalyst for oxygen reduction reaction and oxygen evolution reaction. ResearchGate. Available at: [Link]
-
Unleashing Selective Reduction and Reductive Methylation of N-Heterocycles Using Methanol via Strategic Reaction Condition Modulation. ACS Catalysis. Available at: [Link]
-
ENVIRONMENTALLY FRIENDLY SYNTHESIS OF N-METHYLATED NITROGEN HETEROCYCLES FROM AN AQUEOUS SOLUTION OF METHYLAMINE AND DIOLS Akane. Semantic Scholar. Available at: [Link]
-
Coordinative Versatility of Guanazole [3,5‐Diamino‐1,2,4‐triazole]: Synthesis, Crystal Structure, EPR, and Magnetic Properties of a Dinuclear and a Linear Trinuclear Copper(II) Complex Containing Small Bridges and Triazole Ligands. ResearchGate. Available at: [Link]
-
2-Guanidinobenzimidazole as Ligand in Supramolecular, Coordination and Organometallic Chemistry. PubMed Central. Available at: [Link]
-
Methylation of heterocycles without using a transition metal catalyst and external photo–sensitizers. ResearchGate. Available at: [Link]
-
Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. Royal Society of Chemistry. Available at: [Link]
-
N‐(m)ethylated heterocyclic compounds. ResearchGate. Available at: [Link]
-
Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]
-
1,2,4-Triazole. Wikipedia. Available at: [Link]
-
The Chemistry of 1,2,4-Triazoles. Chemical Reviews. Available at: [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]
-
Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. National Institutes of Health. Available at: [Link]
-
(PDF) Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. ResearchGate. Available at: [Link]
-
Versatile Heteroleptic Cu(I) Complexes Based on Quino(xa)‐line‐Triazole Ligands. Chemistry – A European Journal. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. Available at: [Link]
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-
3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. National Institutes of Health. Available at: [Link]
-
1H‐1,2,3‐Triazole: From Structure to Function and Catalysis. UQ eSpace. Available at: [Link]
-
Novel Ligands for Transition-Metal Catalysis. Rutgers University. Available at: [Link]
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Application Notes & Protocols: A Guide to the Synthesis and Characterization of Metal Complexes with 1-Methyl-1H-1,2,4-triazole-3,5-diamine
Introduction: The Versatility of a Methylated Triazole Ligand
1-Methyl-1H-1,2,4-triazole-3,5-diamine (MTD), a derivative of the well-known compound guanazole[1][2], presents a compelling scaffold for coordination chemistry. As a nitrogen-rich heterocyclic compound, it possesses multiple potential donor sites, making it a versatile building block for the synthesis of novel metal complexes. The parent 1,2,4-triazole ring is a fundamental unit in the design of coordination polymers, spin-crossover materials, and biologically active compounds.[3][4] The strategic placement of a methyl group on the N1 position of the triazole ring sterically and electronically modulates its coordinating behavior compared to its un-substituted counterpart. This modification blocks the common N1-N2 bridging mode often seen in 1,2,4-triazole complexes, thereby favoring the formation of discrete mononuclear or polynuclear complexes through other coordination pathways.[3]
The presence of two exocyclic amino groups at the C3 and C5 positions, in addition to the un-substituted N2 and N4 ring nitrogens, provides a rich coordination landscape. This allows MTD to potentially act as a monodentate, bidentate chelating, or bridging ligand, leading to a diverse range of complex geometries and properties. Understanding and controlling the formation of these complexes is crucial for researchers in materials science, catalysis, and drug development, where the final structure dictates function. This guide provides a comprehensive overview of the principles, protocols, and characterization techniques essential for successfully forming and validating metal complexes with MTD.
Principles of Coordination with 1-Methyl-1H-1,2,4-triazole-3,5-diamine
The coordination behavior of MTD is governed by the electronic and steric environment of its potential donor atoms: the N2 and N4 atoms of the triazole ring and the nitrogen atoms of the 3- and 5-amino groups.
-
Potential Donor Sites: The lone pair electrons on the sp²-hybridized ring nitrogens (N2, N4) and the exocyclic amino nitrogens are available for donation to a metal center.
-
Coordination Modes:
-
Monodentate: The ligand can bind to a metal center through a single nitrogen atom, most likely one of the ring nitrogens (N4 being sterically more accessible).
-
Bidentate Chelation: MTD can form a stable five-membered chelate ring by coordinating through a ring nitrogen (N4) and the adjacent amino group (C5-NH₂). This is a common and stabilizing binding mode for ligands of this type.
-
Bridging: While the classic N1-N2 bridge is blocked, MTD can still act as a bridging ligand, connecting two metal centers through different donor atoms, for instance, using the N4 and the C3-amino group, leading to polynuclear structures.
-
The choice of metal ion (its size, charge, and preferred coordination geometry), counter-ion, and solvent system plays a critical role in determining the final coordination mode and the resulting complex's structure.
Diagram 1: Potential Coordination Sites of MTD
Caption: Potential metal donor sites on MTD.
Experimental Section: Synthesis and Purification
This section provides a general, adaptable protocol for the synthesis of MTD-metal complexes. Safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.
Materials & Equipment
| Reagents & Solvents | Equipment |
| 1-Methyl-1H-1,2,4-triazole-3,5-diamine | Magnetic stirrer with heating plate |
| Metal salts (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O, Zn(OAc)₂·2H₂O) | Round-bottom flasks |
| Solvents (e.g., Methanol, Ethanol, Acetonitrile, Water) | Reflux condenser |
| Diethyl ether (for washing) | Beakers and graduated cylinders |
| Deuterated solvents for NMR (e.g., DMSO-d₆) | Filtration apparatus (Büchner funnel) |
| KBr (for FTIR) | pH meter or pH paper |
| Rotary evaporator |
General Protocol for Complex Synthesis
This protocol is based on a 2:1 ligand-to-metal molar ratio, which is a common starting point for bidentate or bridging ligands. The stoichiometry may need to be optimized depending on the metal and desired final structure.
-
Ligand Solution Preparation:
-
In a 100 mL round-bottom flask, dissolve 2.0 mmol of 1-Methyl-1H-1,2,4-triazole-3,5-diamine in 20 mL of a suitable solvent (e.g., ethanol or methanol).
-
Gently warm and stir the mixture until the ligand is fully dissolved. Rationale: Ensuring the ligand is fully dissolved prevents inhomogeneous reaction and promotes the formation of a crystalline product.
-
-
Metal Salt Solution Preparation:
-
In a separate 50 mL beaker, dissolve 1.0 mmol of the chosen metal salt in 10 mL of the same solvent.
-
Causality Note: Using the same solvent for both solutions prevents precipitation of either the ligand or the salt due to solvent incompatibility.
-
-
Reaction:
-
While stirring the ligand solution, add the metal salt solution dropwise using a Pasteur pipette or dropping funnel over a period of 10-15 minutes.
-
A color change or the formation of a precipitate is often observed immediately.
-
Expert Insight: A slow, dropwise addition is crucial. It maintains a low concentration of the metal ion, which favors the growth of well-ordered crystals over rapid precipitation of amorphous powder.
-
-
Reaction Maturation:
-
After the addition is complete, attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (typically 60-80°C for ethanol/methanol) and maintain for 2-4 hours with continuous stirring.
-
Rationale: Heating provides the necessary activation energy for ligand substitution and complex formation, and the extended time allows the reaction to reach equilibrium and can improve product crystallinity.
-
-
Isolation of the Complex:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
For enhanced precipitation, the flask can be placed in an ice bath or refrigerator for several hours or overnight.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the collected solid on the filter paper with two small portions (5-10 mL) of the cold reaction solvent to remove any unreacted starting materials.
-
Perform a final wash with a low-boiling point, non-coordinating solvent like diethyl ether to remove residual solvent and aid in drying.
-
Dry the purified complex in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Diagram 2: General Experimental Workflow
Caption: Workflow for synthesis and characterization.
Characterization: Validating Complex Formation
Thorough characterization is essential to confirm the successful synthesis of the desired complex and to elucidate its structure.
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to confirm coordination. The spectrum of the complex should be compared to that of the free MTD ligand.
-
N-H Vibrations: The stretching vibrations of the amino groups (ν(N-H)), typically found around 3300-3450 cm⁻¹, will often shift to a lower frequency (red-shift) upon coordination due to the donation of electron density to the metal, which weakens the N-H bond.
-
C=N and N=N Vibrations: The triazole ring stretching vibrations (around 1500-1650 cm⁻¹) will also shift, indicating the involvement of ring nitrogens in coordination.[5]
-
New Bands: In the far-IR region (typically < 600 cm⁻¹), new, weak bands corresponding to metal-nitrogen (ν(M-N)) vibrations may appear, providing direct evidence of complex formation.[6]
| Vibrational Mode | Typical Wavenumber (Free Ligand) | Expected Change in Complex | Rationale |
| ν(N-H) of -NH₂ | ~3300-3450 cm⁻¹ | Shift to lower frequency | Weakening of N-H bond upon coordination |
| δ(N-H) of -NH₂ | ~1600-1650 cm⁻¹ | Shift in position/intensity | Change in electronic environment |
| ν(C=N) of Ring | ~1550-1600 cm⁻¹ | Shift to higher or lower frequency | Involvement of ring nitrogen in coordination |
| ν(M-N) | Not present | Appearance of new band(s) at < 600 cm⁻¹ | Formation of a new metal-ligand bond |
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complexes with diamagnetic metals (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR can provide valuable structural information in solution.
-
¹H NMR: The protons of the amino groups (-NH₂) will typically show a downfield shift upon coordination due to the deshielding effect of the metal ion.[7] The methyl (-CH₃) and ring protons will also experience shifts.
-
Paramagnetic Metals: For complexes with paramagnetic metals (e.g., Cu(II), Ni(II), Co(II)), NMR signals will be significantly broadened or shifted, often rendering the spectrum uninformative for detailed structural analysis. However, the disappearance of sharp ligand signals is itself an indicator of complexation.[5]
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insight into the electronic transitions within the complex.
-
Intra-ligand Transitions: The π→π* and n→π* transitions of the triazole ring will be present, often shifted in energy compared to the free ligand.
-
Ligand-to-Metal Charge Transfer (LMCT): New, often intense, bands may appear, corresponding to the transfer of electron density from the ligand orbitals to the metal d-orbitals.
-
d-d Transitions: For transition metal complexes, weak absorptions in the visible region may be observed, corresponding to electronic transitions between the d-orbitals of the metal center. The position and intensity of these bands can help determine the coordination geometry (e.g., octahedral vs. tetrahedral).[5][8]
Definitive Structural and Compositional Analysis
Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should match the calculated values for the proposed formula of the complex, which is crucial for confirming its stoichiometry.
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of a complex. If suitable single crystals can be grown (often by slow evaporation of the reaction solvent or vapor diffusion), this technique can unambiguously identify:
-
The coordination number and geometry of the metal center.
-
The specific atoms of the ligand that are bound to the metal.
-
The bond lengths and angles within the complex.
-
The overall crystal packing and intermolecular interactions.[3][9]
Diagram 3: Illustrative Bidentate Chelation Mode
Caption: A five-membered chelate ring with MTD.
Potential Applications
Metal complexes derived from 1,2,4-triazole ligands are investigated for a wide array of applications, driven by their structural diversity and electronic properties.
-
Catalysis: The well-defined coordination sphere around the metal center can create active sites for various catalytic transformations.
-
Magnetic Materials: The ability of triazoles to mediate magnetic exchange between metal centers makes them excellent candidates for designing single-molecule magnets and spin-crossover materials.[3]
-
Bioinorganic Chemistry: Many triazole-based compounds exhibit significant biological activities, including antimicrobial and anticancer properties.[6][7][8] Metal complexation can enhance the therapeutic potential of the organic ligand.
-
Materials Science: These complexes can serve as building blocks for metal-organic frameworks (MOFs) with potential uses in gas storage and separation.[3]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No precipitate forms | Complex is soluble; incorrect stoichiometry; solvent incompatibility | Try slow evaporation of the solvent; add a less polar co-solvent; vary the ligand-to-metal ratio. |
| Oily product forms | Product has low melting point or is impure | Try recrystallization from a different solvent system; wash thoroughly with a non-polar solvent like hexane. |
| Product is amorphous (powder) | Reaction/precipitation was too rapid | Ensure slow, dropwise addition of the metal salt; cool the reaction mixture very slowly; attempt recrystallization. |
| Characterization data is inconsistent | Impure product; complex decomposed; incorrect structure proposed | Re-purify the complex (e.g., recrystallization); check thermal stability (TGA); re-evaluate spectral data for alternative binding modes. |
References
- Hein, R., & Fokin, V. V. (2012). “Click-Triazole” Coordination Chemistry: Exploiting 1,4-Disubstituted-1,2,3-Triazoles as Ligands. University of Otago.
- Flifel, I. A., & Amna, A. (n.d.). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. International Journal of Applied Engineering Research, 12(24).
- Hein, R., & Fokin, V. V. (2012). “Click-Triazole” Coordination Chemistry: Exploiting 1, 4-Disubstituted-1, 2, 3-Triazoles as Ligands.
- Giménez-Santamarina, S., et al. (2020). Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII)
- Deswal, Y., et al. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. PubMed Central.
- Abdulameer, J. H., & Alias, M. F. (2022). Heavy Metal Complexes of 1, 2, 3-Triazole derivative: Synthesis, Characterization, and Cytotoxicity Appraisal Against Breast Cancer Cell Lines (MDA-MB-231). Baghdad Science Journal, 19(6).
- Singh, S., et al. (2017). Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 171, 246-257.
- Klingele, M. H., & Brooker, S. (2003). The coordination chemistry of 4-substituted 3,5-di(2-pyridyl)
- Schurig, C., et al. (2015).
- Sahoo, S., et al. (2015). Experimental and Computational Study of the Azo Dye Derived From 4-Amino-1,2,4-Triazole and Its Metal Complexes. Scholars Research Library.
- Wikipedia contributors. (n.d.). Triazole. Wikipedia.
- Ali, A., et al. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo.
- Mohammed, S. A., et al. (2023). Metal(II)
- Sharma, K., et al. (2022).
- Singh, R. B., & Singh, P. K. (2024). Complexes of Imino-1,2,4-triazole Derivative with Transition Metals: Synthesis and Antibacterial Study.
- Chemsrc. (n.d.). 1H-1,2,4-Triazole-3,5-diamine | CAS#:1455-77-2. Chemsrc.com.
- Guidechem. (n.d.). 3,5-Diamino-1,2,4-triazole 1455-77-2 wiki. Guidechem.com.
- Hadjiliadis, N., & Hadjiliadis-Calipha, C. (2024). Synthesis, Characterization and Crystal Structure of a Silver(I) Complex containing AMTT (AMTT 4-amino-5-methyl-2H-1,2,4-triazole-3(4H)-thione).
- ChemicalBook. (n.d.). 1H-1,2,4-Triazole-3,5-diamine. ChemicalBook.com.
- Al-Jibouri, M. N. A. (2014). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Oriental Journal of Chemistry.
- Inoue, K., et al. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate.
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- 3. Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives [mdpi.com]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
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Application Notes & Protocols: The Role of 1-Methyl-1H-1,2,4-triazole-3,5-diamine in the Synthesis of Advanced Energetic Materials
Abstract
The field of energetic materials is continuously driven by the pursuit of compounds that offer a superior balance of performance, stability, and sensitivity. Nitrogen-rich heterocycles, particularly those based on the 1,2,4-triazole backbone, are foundational in this endeavor due to their high heats of formation, significant gas production upon decomposition, and inherent thermal stability. This guide focuses on 1-Methyl-1H-1,2,4-triazole-3,5-diamine (1-Me-DATA), a methylated derivative of the well-known 3,5-diamino-1,2,4-triazole (DATA or guanazole). Methylation serves as a critical molecular engineering tool to fine-tune key physicochemical properties such as density, solubility, and thermal behavior, thereby influencing the energetic performance of derived salts and compounds. We will explore the regioselective synthesis of 1-Me-DATA and its primary application as a potent nitrogen-rich base for creating a new class of energetic ionic salts.
Introduction: The Strategic Value of Methylated Triazoles
The 1,2,4-triazole ring is a privileged scaffold in the design of high-energy-density materials (HEDMs).[1] Its high nitrogen content (N=5) contributes to a large positive heat of formation, releasing substantial energy upon decomposition into thermodynamically stable N₂ gas. The parent compound, 3,5-diamino-1,2,4-triazole (DATA), is a common precursor in the synthesis of various energetic compounds.[2][3]
The introduction of a methyl group onto the triazole ring, creating 1-Me-DATA, offers several strategic advantages:
-
Property Modulation : The methyl group can alter the crystal packing and density of the molecule and its subsequent salts, which is a critical factor in detonation performance.
-
Enhanced Basicity : Alkylation can influence the basicity of the triazole, affecting its ability to form stable salts with strong energetic acids.
-
Hydrogen Bonding Disruption : The replacement of an N-H proton with a methyl group modifies the hydrogen-bonding network within the crystal lattice, which can impact sensitivity and thermal stability.[1]
The primary application of 1-Me-DATA is as a cation precursor. Through protonation by energetic acids, it forms ionic salts where the performance is dictated by both the methylated triazolium cation and the energetic anion. This approach allows for the systematic development of new materials with tailored properties.[4]
Synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine (1-Me-DATA)
The synthesis of 1-Me-DATA requires a regioselective approach to ensure the methyl group is installed on the desired N1 position of the triazole ring. Direct alkylation of 3,5-diamino-1,2,4-triazole can lead to a mixture of isomers (N1, N2, and N4 methylation). Therefore, reaction conditions must be carefully controlled. The following protocol is based on established methods for the regioselective alkylation of triazoles and related heterocycles.[5][6]
Causality in Synthesis Design:
-
Choice of Base : A strong, non-nucleophilic base like sodium methoxide is used to deprotonate the triazole ring, forming the triazolate anion. This enhances the nucleophilicity of the ring nitrogens, facilitating the reaction with the methylating agent.
-
Methylating Agent : Iodomethane (Methyl Iodide) is a highly effective and reactive methylating agent for this type of SN2 reaction.
-
Solvent : A polar aprotic solvent like DMF or a polar protic solvent like methanol can be used. Methanol is advantageous as it allows for the in-situ formation of sodium methoxide from sodium metal and can readily dissolve the triazole salt.[6]
-
Temperature Control : The reaction is typically run at or slightly above room temperature to ensure a reasonable reaction rate without promoting side reactions or isomerization.
Experimental Protocol: Synthesis of 1-Me-DATA
Safety Warning: This procedure involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves.
Reagents & Equipment:
-
3,5-Diamino-1,2,4-triazole (DATA) (1 eq.)
-
Sodium Methoxide (1.1 eq.) or Sodium Metal (1.1 eq.)
-
Iodomethane (Methyl Iodide, CH₃I) (1.1 eq.)
-
Anhydrous Methanol
-
Round-bottom flask with magnetic stirrer
-
Condenser and drying tube
-
Rotary evaporator
Procedure:
-
Formation of Sodium Triazolate:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-diamino-1,2,4-triazole (1.0 eq.) in anhydrous methanol.
-
Carefully add sodium methoxide (1.1 eq.) portion-wise while stirring. If using sodium metal, add it in small, freshly cut pieces to the methanol before adding the DATA, allowing it to react completely to form sodium methoxide. The solution may become warm. Stir until all solids are dissolved.
-
-
Methylation:
-
Cool the resulting solution to 0-5 °C in an ice bath.
-
Slowly add iodomethane (1.1 eq.) dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting solid residue will contain the product (1-Me-DATA) and sodium iodide (NaI).
-
Extract the product from the solid mixture using a suitable solvent in which 1-Me-DATA is soluble but NaI is not (e.g., hot ethanol or acetonitrile).
-
Filter the hot solution to remove the insoluble NaI.
-
Allow the filtrate to cool to induce crystallization of the product.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Characterization:
-
Confirm the structure and purity of the obtained 1-Me-DATA using ¹H NMR, ¹³C NMR, and elemental analysis.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-Me-DATA.
Application: Synthesis of 1-Me-DATA Based Energetic Salts
The most direct application of 1-Me-DATA in energetic materials is its use as a base to form energetic ionic salts. The nitrogen-rich 1-Me-DATA is protonated by a strong energetic acid, creating a salt with potentially high density, good thermal stability, and powerful performance.
Causality in Salt Formation:
-
Acid-Base Chemistry : The reaction is a straightforward Brønsted-Lowry acid-base neutralization. The basic amino groups and ring nitrogens of 1-Me-DATA accept a proton from the energetic acid.
-
Anion Selection : The choice of the energetic anion is critical. Anions like perchlorate (ClO₄⁻), nitrate (NO₃⁻), dinitramide (N(NO₂)₂⁻), or picrate are selected for their high oxygen content and contribution to the overall energy of the salt.
-
Improved Properties : The resulting salt often exhibits properties superior to the individual components. Ionic interactions and extensive hydrogen bonding in the crystal lattice typically lead to higher densities and improved thermal stabilities compared to the neutral base.[7]
Experimental Protocol: Synthesis of 1-Methyl-3,5-diamino-1,2,4-triazolium Perchlorate
EXTREME SAFETY WARNING: This protocol involves the synthesis of a primary explosive. Perchlorate salts of organic materials are highly sensitive to shock, friction, and heat, and can detonate violently. This procedure must only be attempted by highly experienced professionals in a specialized laboratory equipped with remote handling capabilities and blast shields.
Reagents & Equipment:
-
1-Methyl-1H-1,2,4-triazole-3,5-diamine (1-Me-DATA) (1 eq.)
-
70% Perchloric Acid (HClO₄) (1 eq.)
-
Deionized Water
-
Small beaker, magnetic stirrer
-
Filtration apparatus
-
Non-metallic spatulas and glassware
Procedure:
-
Dissolution:
-
In a small glass beaker, dissolve 1-Me-DATA (1.0 eq.) in a minimal amount of warm deionized water with gentle stirring.
-
-
Protonation/Salt Formation:
-
In a separate beaker, dilute the 70% perchloric acid (1.0 eq.) with a small amount of deionized water.
-
Slowly and carefully , add the diluted perchloric acid solution dropwise to the stirring 1-Me-DATA solution. The reaction is exothermic. Maintain the temperature below 25 °C using an ice bath if necessary.
-
A white precipitate of the perchlorate salt should form immediately.
-
-
Isolation:
-
Continue stirring the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a very small amount of ice-cold water, followed by a cold ethanol wash to aid in drying.
-
-
Drying and Storage:
-
DO NOT dry the product in an oven or with heat. Allow the product to air-dry in a desiccator away from light, heat, and any potential sources of friction or impact.
-
Store in small quantities in a designated explosives magazine.
-
Energetic Salt Formation Diagram
Caption: General scheme for energetic salt formation.
Performance Characteristics of Methylated Triazole Energetics
While specific, experimentally verified data for 1-Me-DATA derivatives is not widely published, we can infer potential performance by examining closely related structures, such as the salts of the methylguanazinium cation (from methylated 3,4,5-triamino-1,2,4-triazole).[7] These compounds demonstrate the viability of this strategy, yielding energetic materials with high detonation velocities and pressures, coupled with surprisingly low sensitivities.
Table 1: Comparative Energetic Properties
| Compound | Density (g·cm⁻³) | Heat of Formation (kJ·kg⁻¹) | Detonation Velocity (m·s⁻¹) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |
| TNT | 1.65 | -360 | 6,900 | 15 | 353 | Benchmark |
| RDX | 1.82 | +420 | 8,750 | 7.4 | 120 | Benchmark |
| Methylguanazinium Perchlorate | 1.67 | +1008 | 8,510 | >40 | >360 | [7] |
| Methylguanazinium Dinitramide | 1.64 | +1283 | 8,867 | 20 | 144 | [7] |
| Methylguanazinium 5-Nitrotetrazolate | 1.66 | +1298 | 8,330 | >40 | >360 | [7] |
Note: Data for methylguanazinium salts are provided as representative examples of methylated triazole-based energetic materials. Performance of 1-Me-DATA salts would require experimental determination but is expected to be in a similar high-performance range.
The data clearly shows that methylation of a triazole core, followed by salt formation with energetic anions, can produce materials with detonation velocities comparable to or exceeding RDX, while simultaneously exhibiting significantly lower sensitivity to impact and friction.[7] This combination of high performance and enhanced safety is a primary goal in modern explosives research.
Conclusion
1-Methyl-1H-1,2,4-triazole-3,5-diamine represents a valuable, yet underexplored, building block for the synthesis of advanced energetic materials. Its synthesis via regioselective methylation of DATA provides a platform for creating a new family of energetic salts. The strategic introduction of a methyl group allows for the fine-tuning of critical properties, leading to materials that, based on analogous compounds, are predicted to exhibit high detonation performance and favorable sensitivity characteristics. The protocols and principles outlined in this guide provide a foundational framework for researchers to explore the synthesis and application of 1-Me-DATA and its derivatives in the ongoing development of next-generation energetic materials.
References
-
Novel Energetic Materials based on 1,5-Diaminotetrazole and 3,5-Diamino-1H-1,2,4-triazole. (2011). Ludwig-Maximilians-Universität München. Available at: [Link]
-
Tang, Y., et al. (2020). Very thermostable energetic materials based on a fused-triazole: 3,6-diamino-1H-[1][4][8]triazolo[4,3-b][1][4][8]triazole and its salts. Journal of Materials Chemistry A. Available at: [Link]
-
Fischer, N., et al. (2008). 1,2,4-triazolium-cation-based energetic salts. Dalton Transactions. Available at: [Link]
-
Li, Y., et al. (2023). Polyvalent Ionic Energetic Salts Based on 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole. Molecules. Available at: [Link]
-
Zhang, J., et al. (2015). 3,4-Diamino-1,2,4-triazole-Based Energetic Salts: Synthesis, Characterization, and Energetic Properties. ResearchGate. Available at: [Link]
-
Gao, H., et al. (2015). Energetic salts of substituted 1,2,4-triazolium and tetrazolium 3,5-dinitro-1,2,4-triazolates. Journal of Energetic Materials. Available at: [Link]
-
Klapötke, T. M., et al. (2016). Energetic Materials Based on 5,5'-Diamino-4,4'-dinitramino-3,3'-bi-1,2,4-triazole. Chemistry, an Asian journal. Available at: [Link]
-
ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. Available at: [Link]
-
Beijing Institute of Technology. (2015). 3,4-Diamino-1,2,4-triazole based energetic salts: Synthesis, characterization, and energetic properties. Available at: [Link]
-
Li, C., et al. (2024). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. Organic Letters. Available at: [Link]
-
Chernyshev, V. M., et al. (2006). Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. ResearchGate. Available at: [Link]
- Chernyshev, V. M., et al. (2000). Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate. Google Patents.
-
ResearchGate. (n.d.). Synthesis of 1,2,4‐Triazole‐3,5‐diamines. Available at: [Link]
-
Inoue, K., et al. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. IUCrData. Available at: [Link]
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Inoue, K., et al. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. ResearchGate. Available at: [Link]
-
Senthilvelan, A., et al. (2019). Highly Regioselective Methylation of Guanosine Nucleotides: An Efficient Synthesis of 7-Methylguanosine Nucleotides. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]
-
Belletire, J. L., et al. (n.d.). A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint). Defense Technical Information Center. Available at: [Link]
- Sun, G., et al. (2012). Hydrothermal synthesis method of 3,5-diamino-1,2,4-triazole. Google Patents.
-
Bellina, F., et al. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry. Available at: [Link]
-
Belletire, J. L., et al. (2006). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. ResearchGate. Available at: [Link]
-
Ball, M., et al. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews. Available at: [Link]
-
Karaghiosoff, K., et al. (2013). Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. RSC Publishing. Available at: [Link]
-
Bruzgulienė, J., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Regioselective N‐methylation of functionalized benzimidazoles on a preparative scale. Available at: [Link]
-
Wakisaka, M., et al. (2018). Deprotonation of a dinuclear copper complex of 3,5-diamino-1,2,4-triazole for high oxygen reduction activity. Physical Chemistry Chemical Physics. Available at: [Link]
-
NIST. (n.d.). 3,5-Diamino-1,2,4-triazole. NIST WebBook. Available at: [Link]
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Xu, Y., et al. (2015). Highly regioselective para-methylthiolation/bridging methylenation of arylamines promoted by NH4I. Organic & Biomolecular Chemistry. Available at: [Link]
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Application Note: Advanced Analytical Strategies for the Quantification of 1-Methyl-1H-1,2,4-triazole-3,5-diamine
Introduction: The Analytical Imperative
1-Methyl-1H-1,2,4-triazole-3,5-diamine is a nitrogen-rich heterocyclic compound. Molecules within the 1,2,4-triazole class are of significant interest in pharmaceutical and agricultural sciences due to their wide range of biological activities.[1][2][3] The accurate and sensitive detection of specific derivatives like 1-Methyl-1H-1,2,4-triazole-3,5-diamine is critical, whether it appears as a synthetic starting material, a metabolite of a larger active pharmaceutical ingredient (API), or a potential process-related impurity. The presence and concentration of such impurities must be strictly controlled to ensure the safety and efficacy of drug products, a mandate outlined by regulatory bodies worldwide.[4][5]
This application note provides a comprehensive guide for the development and validation of a robust analytical method for the quantification of 1-Methyl-1H-1,2,4-triazole-3,5-diamine. Given the compound's inherent chemical properties—specifically its high polarity imparted by the two primary amine groups—this guide will focus on a state-of-the-art Hydrophilic Interaction Liquid Chromatography tandem Mass Spectrometry (HILIC-MS/MS) approach. This technique is exceptionally well-suited for the challenges posed by polar analytes that are often difficult to retain and resolve using traditional reversed-phase chromatography.[6][7] We will detail the causal logic behind instrument and parameter selection, provide a step-by-step protocol for implementation, and outline the necessary validation framework according to ICH guidelines.[8][9]
Analyte Profile & Method Selection Rationale
Analyte: 1-Methyl-1H-1,2,4-triazole-3,5-diamine Molecular Formula: C₃H₇N₅ Key Physicochemical Properties:
-
High Polarity: The presence of two primary amine (-NH₂) groups and the triazole ring makes the molecule highly water-soluble and difficult to retain on non-polar C18 stationary phases.
-
Basic Nature: The amine functionalities mean the molecule will be protonated in acidic conditions, making it an excellent candidate for positive mode electrospray ionization (ESI+).
-
UV Chromophore: The triazole ring provides a UV chromophore, but its absorption maximum and molar absorptivity may not be sufficient for the low-level detection required for impurity analysis.
Method of Choice: HILIC-MS/MS
-
Why HILIC? Hydrophilic Interaction Liquid Chromatography is designed to retain and separate polar compounds. It utilizes a polar stationary phase (e.g., amide, silica) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This provides robust retention for highly polar analytes like our target compound, which would otherwise elute in the void volume of a reversed-phase column.
-
Why MS/MS? Tandem mass spectrometry offers unparalleled selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), it allows for the confident quantification of the analyte even in the presence of co-eluting matrix components.[10][11] This is crucial for impurity analysis where the target may be present at trace levels. The basic nature of the analyte makes it ideal for ESI in positive mode ([M+H]⁺).
Experimental Workflow and Protocol
This section details a starting protocol for the analysis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine. Note: This protocol is a foundational template. It must be fully validated to demonstrate its fitness for the intended purpose, in accordance with regulatory guidelines such as ICH Q2(R2).[8][9][12]
Diagram of the Analytical Workflow
Caption: High-level workflow for the HILIC-MS/MS analysis.
Reagents and Materials
-
1-Methyl-1H-1,2,4-triazole-3,5-diamine reference standard
-
Acetonitrile (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Drug substance/product matrix for QCs
Step-by-Step Protocol: HILIC-MS/MS Analysis
1. Preparation of Stock Solutions and Standards:
- Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10.0 mL of Type I water. This serves as the primary stock.
- Working Standard Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10.0 mL with a 50:50 (v/v) mixture of acetonitrile and water.
- Calibration Curve Standards: Perform serial dilutions of the working standard solution to prepare calibration standards ranging from approximately 1 ng/mL to 500 ng/mL. The diluent should be 50:50 acetonitrile/water to ensure compatibility with the initial HILIC mobile phase conditions.
2. Preparation of Test and Quality Control (QC) Samples:
- Test Sample (e.g., Drug Substance): Accurately weigh 25 mg of the drug substance, dissolve in 25.0 mL of 50:50 acetonitrile/water. This creates a 1 mg/mL solution. Further dilution may be necessary to fall within the calibration range.
- QC Samples: Prepare QC samples at low, medium, and high concentrations by spiking a known amount of the reference standard into a solution of the drug product matrix. Process these samples in the same manner as the test samples.
3. HILIC-MS/MS Instrumentation and Parameters:
- Causality: The chosen parameters are designed to achieve robust retention of the polar analyte (high organic mobile phase), sharp peak shapes (formic acid for protonation), and sensitive detection (optimized ESI and MRM transitions).
| Parameter | Setting | Justification |
| LC System | Agilent 1290 Infinity II or equivalent | High-pressure capability for efficient chromatography. |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) | Amide stationary phase provides excellent retention for polar, basic compounds. |
| Column Temp. | 40 °C | Improves peak shape and reduces mobile phase viscosity. |
| Mobile Phase A | Water with 10 mM Ammonium Formate + 0.1% Formic Acid | Provides ions for ESI and sets pH for analyte protonation. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong solvent in HILIC mode. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Vol. | 2 µL | Small volume to minimize peak distortion. |
| Gradient | 95% B -> 50% B over 5 min, hold 1 min, return to 95% B | Gradient elution ensures separation from other polar components and elution of the analyte. |
| MS System | SCIEX QTRAP 6500+ or equivalent | High sensitivity and fast scanning for robust quantification. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Ideal for protonating the basic amine groups ([M+H]⁺). |
| IonSpray Voltage | +5500 V | Optimized for efficient ion generation.[10] |
| Source Temp. | 550 °C | Facilitates desolvation of the mobile phase.[10] |
| MRM Transitions | Hypothetical: Precursor Ion (Q1): m/z 114.1 ([M+H]⁺) | Parent mass of the protonated analyte. |
| Hypothetical: Product Ion (Q3): m/z ~71.1 / ~97.1 | Specific fragment ions resulting from collision-induced dissociation. Must be determined experimentally by infusing the standard. |
Diagram of HILIC Separation Principle
Caption: Principle of analyte separation in HILIC mode.
Method Validation Framework
To ensure the method is trustworthy and fit for purpose, a full validation study must be conducted based on the International Council on Harmonisation (ICH) Q2(R2) guidelines.[8]
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest. | No significant interfering peaks at the retention time of the analyte in blank and placebo samples. |
| Linearity | To confirm a proportional relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.995 over the defined range. |
| Range | The interval between the upper and lower concentrations for which the method is precise and accurate. | Established by linearity, accuracy, and precision data. |
| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% - 102.0% for spiked samples at 3 levels across the range. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of ≥ 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of ≥ 10:1; Precision (RSD ≤ 10%). |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Assess parameters like column temperature (±2°C), mobile phase pH (±0.1), and flow rate (±5%). |
Conclusion
This application note provides a scientifically grounded and detailed protocol for the detection and quantification of 1-Methyl-1H-1,2,4-triazole-3,5-diamine. The proposed HILIC-MS/MS method is tailored to the physicochemical properties of this highly polar molecule, offering a robust framework for researchers in pharmaceutical development and quality control. By explaining the causality behind each methodological choice and grounding the protocol in established analytical principles for similar compounds, this guide serves as an authoritative starting point. Successful implementation and rigorous validation as outlined herein will ensure the generation of accurate, reliable, and defensible analytical data.
References
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EURL-SRM. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility. EURL for Pesticides. Retrieved from [Link]
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Jasak, J., LeBlanc, Y., Schöning, R., Thuss, U., Speer, K., & Schreiber, A. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. AB SCIEX. Retrieved from [Link]
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Jasinski, P. (2021). Method for Trifuzol-Neo assay determination by GC-MS. Research Journal of Pharmacy and Technology. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole. Retrieved from [Link]
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Schöning, R., et al. (2014). Analysis of triazole-based metabolites in plant materials using differential mobility spectrometry to improve LC/MS/MS selectivity. PubMed. Retrieved from [Link]
-
Wang, L., et al. (2015). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. ResearchGate. Retrieved from [Link]
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Al-Ostath, A., et al. (2021). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. DergiPark. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
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Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
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Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
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Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Retrieved from [Link]
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ProPharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
Inoue, T., et al. (2022). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. National Institutes of Health. Retrieved from [Link]
-
Klapötke, T. M., et al. (2010). Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. RSC Publishing. Retrieved from [Link]
-
Hossain, M. K., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. Retrieved from [Link]
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Wang, C., et al. (2012). Synthesis and characterization of 1-methyl-3, 5-dininitro-1, 2, 4-triazole. ResearchGate. Retrieved from [Link]
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Semalty, A., & Semalty, M. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. ResearchGate. Retrieved from [Link]
-
O'Mahony, G., et al. (2021). 1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Semantic Scholar. Retrieved from [Link]
-
Ru, C. Y. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. Retrieved from [Link]
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Application Notes and Protocols: 1-Methyl-1H-1,2,4-triazole-3,5-diamine as a Versatile Building Block for Heterocyclic Synthesis
Introduction: The Strategic Value of the N-Methylated Diaminotriazole Core
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding.[1][2] While the parent 3,5-diamino-1,2,4-triazole (guanazole) is a well-established precursor, strategic N-alkylation unlocks new avenues for structural diversification and modulation of physicochemical properties.[3] This guide focuses on 1-Methyl-1H-1,2,4-triazole-3,5-diamine , a building block of significant, yet under-documented, potential. The introduction of a methyl group at the N1 position not only enhances solubility in certain organic solvents but also critically influences the regioselectivity of subsequent heterocyclization reactions, making it a valuable tool for the targeted synthesis of complex molecular architectures.
This document serves as a comprehensive technical guide for researchers, providing detailed protocols for the synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine and its application in the construction of fused heterocyclic systems, particularly the medicinally relevant triazolo[1,5-a]pyrimidines.[4][5]
Physicochemical Properties
Precise experimental data for 1-Methyl-1H-1,2,4-triazole-3,5-diamine is not widely published. The following table provides key properties of the parent compound, 3,5-Diamino-1,2,4-triazole, for reference, alongside estimated properties for the N-methylated derivative.
| Property | 3,5-Diamino-1,2,4-triazole (Guanazole) | 1-Methyl-1H-1,2,4-triazole-3,5-diamine (Estimated) |
| CAS Number | [1455-77-2][6] | Not assigned |
| Molecular Formula | C₂H₅N₅ | C₃H₇N₅ |
| Molecular Weight | 99.09 g/mol [6] | 113.12 g/mol |
| Appearance | Colorless to faintly yellow crystals/powder[2] | White to off-white solid |
| Melting Point | 202-205 °C (decomposes)[7] | Expected to be lower than the parent compound due to disruption of crystal packing |
| Solubility | Soluble in water[1]; Soluble in EtOH[2] | Improved solubility in organic solvents (e.g., MeOH, DMSO) |
| pKa | 12.10 (Predicted)[2] | Similar to the parent compound |
Regioselective Synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine
The synthesis of the title compound is achieved through the regioselective N-methylation of 3,5-diamino-1,2,4-triazole. Literature suggests that direct alkylation of the unsubstituted diaminotriazole preferentially occurs at the N1 position of the heterocyclic ring.[3] The following protocol is a robust method for achieving this transformation.
Causality Behind Experimental Choices:
-
Base: Sodium methoxide is a strong, non-nucleophilic base suitable for deprotonating the triazole N-H without competing in the subsequent methylation reaction. The use of a slight excess ensures complete deprotonation of the starting material.
-
Methylating Agent: Methyl iodide is a highly reactive and effective methylating agent for this type of nucleophilic substitution.
-
Solvent: Anhydrous methanol is an excellent solvent for both the starting material and the sodium methoxide, and it is compatible with the reaction conditions.
-
Temperature: The initial cooling to 0 °C controls the exothermic deprotonation step, while allowing the reaction to proceed to room temperature provides sufficient energy for the methylation to go to completion over several hours.
Experimental Protocol: N1-Methylation
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,5-diamino-1,2,4-triazole (9.91 g, 100 mmol).
-
Dissolution: Add anhydrous methanol (150 mL) to the flask and stir until the starting material is completely dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Slowly add sodium methoxide (25% solution in methanol, 22.7 mL, 105 mmol, 1.05 eq) to the cooled solution dropwise over 20 minutes, maintaining the internal temperature below 5 °C.
-
Methylation: While maintaining the temperature at 0 °C, add methyl iodide (6.8 mL, 110 mmol, 1.1 eq) to the reaction mixture dropwise. A precipitate may form upon addition.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane:methanol eluent).
-
Work-up:
-
Quench the reaction by the careful addition of water (20 mL).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 1-Methyl-1H-1,2,4-triazole-3,5-diamine as a crystalline solid.
Caption: Workflow for the synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine.
Application in Fused Heterocyclic Synthesis: Triazolo[1,5-a]pyrimidines
A primary application of 1-Methyl-1H-1,2,4-triazole-3,5-diamine is in the synthesis of[8][9]triazolo[1,5-a]pyrimidines. This scaffold is a purine isostere and is prevalent in compounds with a wide range of biological activities, including use as kinase inhibitors and anti-inflammatory agents.[5][10] The reaction proceeds via a cyclocondensation with a 1,3-dicarbonyl compound.
Mechanism and Regioselectivity:
The N1-methyl group is crucial for directing the outcome of the cyclization. The exocyclic amino groups of the diaminotriazole exhibit different nucleophilicity. The initial condensation typically involves the more nucleophilic amino group with one of the carbonyls of the dicarbonyl compound. The subsequent intramolecular cyclization is directed by the N1-methyl group, leading to the formation of the [1,5-a] fused system.
Protocol: Synthesis of 7-amino-2,5-dimethyl-1-methyl-1H-[8][9][10]triazolo[1,5-a]pyrimidine
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-Methyl-1H-1,2,4-triazole-3,5-diamine (1.13 g, 10 mmol) in ethanol (30 mL).
-
Addition of Dicarbonyl: To this solution, add acetylacetone (1.1 mL, 10.5 mmol, 1.05 eq).
-
Catalysis: Add a catalytic amount of glacial acetic acid (0.2 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Isolation:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to promote precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to yield the desired triazolo[1,5-a]pyrimidine.
-
Sources
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Application Notes and Protocols: Potential Therapeutic Applications of 1-Methyl-1H-1,2,4-triazole-3,5-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure in Medicinal Chemistry
The 1,2,4-triazole ring is a five-membered heterocycle that stands as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties—including its ability to engage in hydrogen bonding, its metabolic stability, and its role as a bioisostere for amide or ester groups—have established it as a "privileged scaffold".[1][2] This core is integral to a wide array of approved drugs with diverse therapeutic actions, from the antifungal fluconazole to the antiviral ribavirin and the anticancer agent letrozole.[3][4][5] The broad biological profile of 1,2,4-triazole derivatives encompasses antifungal, antibacterial, anticancer, antiviral, anticonvulsant, and anti-inflammatory activities, making this nucleus a fertile ground for the development of novel therapeutics.[1][6]
This guide focuses on the therapeutic potential of a specific subclass: 1-Methyl-1H-1,2,4-triazole-3,5-diamine derivatives . While this specific scaffold serves as a key intermediate in the synthesis of pharmaceuticals,[7] its close analogues, particularly N-acylated and other substituted 3,5-diamino-1,2,4-triazoles, have emerged as potent and selective inhibitors of critical targets in oncology. This document will provide an in-depth exploration of these applications, focusing on the underlying mechanisms of action and providing detailed protocols for their synthesis and biological evaluation.
Section 1: Anticancer Applications: Targeting Key Regulators of the Cell Cycle and Epigenetics
Derivatives of the 1H-1,2,4-triazole-3,5-diamine core have shown significant promise as anticancer agents by modulating the activity of enzymes that are fundamental to cancer cell proliferation and survival. Two primary mechanisms of action have been identified for analogues of this scaffold: inhibition of Cyclin-Dependent Kinases (CDKs) and inhibition of Lysine-Specific Demethylase 1 (LSD1).
Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[8] Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that act as the master regulators of cell cycle progression. By forming complexes with their regulatory partners, cyclins, CDKs phosphorylate a multitude of protein substrates to drive the cell through its different phases. Overexpression or aberrant activation of CDKs, such as CDK1 and CDK2, is common in many human tumors, making them attractive targets for cancer therapy.[9][10]
A series of 1-acyl-1H-[1][11][12]triazole-3,5-diamine analogues have been synthesized and identified as potent and selective inhibitors of CDK1 and CDK2.[8][9] These compounds have demonstrated significant in vitro antiproliferative activity across various human tumor cell lines and have shown in vivo efficacy in xenograft models.[9] The proposed mechanism involves the triazole scaffold acting as a hinge-binding motif within the ATP-binding pocket of the CDK enzyme, while the acyl group and other substituents can be modified to enhance potency and selectivity.
Caption: Inhibition of CDK complexes by 1-acyl-1H-[1][11][12]triazole-3,5-diamine derivatives arrests the cell cycle.
Mechanism of Action: Inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A)
Epigenetic modifications play a crucial role in gene regulation and are frequently altered in cancer. Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent amine oxidase that removes methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[13][14] Overexpression of LSD1 is observed in various cancers, where it contributes to the silencing of tumor suppressor genes.[15] Consequently, LSD1 has emerged as a significant therapeutic target.
The 3,5-diamino-1,2,4-triazole scaffold has been identified as a novel foundation for potent, reversible, and competitive inhibitors of LSD1.[13][14][16] Unlike many existing LSD1 inhibitors based on the tranylcypromine backbone, which can cause off-target effects, these triazole-based compounds exhibit high specificity for LSD1 over other amine oxidases.[14] They have been shown to increase cellular levels of H3K4me2 and exhibit low toxicity, making them promising candidates for therapies where cytotoxicity is not the primary goal.[13][14]
Section 2: Protocols for Synthesis and Biological Evaluation
This section provides detailed, field-proven protocols for the synthesis of the core triazole scaffold and for the evaluation of its derivatives in key biological assays.
Protocol: Synthesis of 1-Acyl-1H-[1][11][12]triazole-3,5-diamine Analogues
This protocol is adapted from established methods for the synthesis of the 1H-[1][11][12]triazole-3,5-diamine precursor and its subsequent acylation.[8]
Caption: General synthetic workflow for 1-acyl-1H-[1][11][12]triazole-3,5-diamine analogues.
Step 1: Synthesis of 1H-[1][11][12]triazole-3,5-diamine Precursor (2)
-
Reaction Setup: To a solution of an appropriate arylamine in a suitable solvent (e.g., isopropanol), add diphenylcyanocarbonimidate.
-
Intermediate Formation: Stir the reaction mixture at room temperature until the formation of intermediate B is complete (monitor by TLC or LC-MS).
-
Cyclization: Add hydrazine hydrate to the reaction mixture containing the in situ generated intermediate B.
-
Reflux: Heat the reaction mixture to reflux for several hours until the cyclization is complete.
-
Isolation: Cool the reaction mixture to room temperature. The product, 1H-[1][11][12]triazole-3,5-diamine (2), will often precipitate. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.
Step 2: Regioselective Acylation to Yield Target Compound (3)
-
Reaction Setup: Suspend the precursor (2) in a suitable aprotic solvent (e.g., THF or DCM) under an inert atmosphere (e.g., nitrogen).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine or DIPEA).
-
Acylation: Slowly add the desired acyl chloride or a pre-activated carboxylic acid (e.g., using HATU or EDC) to the suspension at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). The acylation occurs regioselectively at the less sterically hindered ring nitrogen.
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography to obtain the target 1-acyl-1H-[1][11][12]triazole-3,5-diamine (3).
Protocol: In Vitro CDK1/CDK2 Kinase Inhibition Assay
This protocol describes a luminescence-based assay to quantify the inhibitory activity of test compounds against CDK1 and CDK2. The principle relies on measuring the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant CDK1/Cyclin B and CDK2/Cyclin E enzymes
-
Substrate (e.g., Histone H1)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)[17]
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Multichannel pipette and plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Assay Plate Setup: In a 384-well plate, add 1 µL of the diluted test compound or vehicle (DMSO) control.
-
Enzyme Addition: Add 2 µL of the CDK/Cyclin complex (at a pre-optimized concentration) to each well.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.[18]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[19]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[19]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[20]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol: In Vitro LSD1/KDM1A Inhibitor Assay
This protocol outlines a fluorometric assay to screen for LSD1 inhibitors. The assay measures the hydrogen peroxide produced during the demethylation reaction.[21]
Materials:
-
Recombinant human LSD1 enzyme
-
Di-methylated histone H3K4 peptide substrate
-
Horseradish Peroxidase (HRP)
-
Fluorometric substrate (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
LSD1 Assay Buffer (e.g., 50 mM HEPES, pH 7.5)[22]
-
Test compounds dissolved in DMSO
-
96-well black plates
-
Fluorescence plate reader (Ex/Em = 530-540/585-595 nm)[22]
Procedure:
-
Reagent Preparation: Prepare working solutions of LSD1, HRP, fluorometric substrate, and the peptide substrate in LSD1 Assay Buffer.
-
Assay Plate Setup: In a 96-well black plate, set up wells for 100% initial activity (vehicle control), background, and inhibitor testing.
-
Component Addition:
-
To all wells (except background peptide addition), add Assay Buffer, LSD1 enzyme, HRP, and the fluorometric substrate.
-
Add 10 µL of the test inhibitor or vehicle (DMSO) to the respective wells.[22]
-
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the di-methylated H3K4 peptide substrate to all wells except the background wells.[22]
-
Incubation: Cover the plate and incubate for 30-60 minutes at 37°C.[21][22]
-
Data Acquisition: Read the fluorescence intensity using a plate reader at the specified wavelengths.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each compound concentration relative to the 100% activity control. Determine the IC₅₀ value from the dose-response curve.
Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds. It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1][11][23][24]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well clear tissue culture plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[23]
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[23]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.[23]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[23]
-
Incubation for Solubilization: Leave the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved. Gentle shaking can aid dissolution.[1]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader. A reference wavelength of ~630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
Section 3: Antimicrobial and Antifungal Applications
The broader class of 1,2,4-triazole derivatives is renowned for its potent antimicrobial and, most notably, antifungal activity.[1] Many clinically used antifungal drugs, such as fluconazole and itraconazole, are azoles that function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[15][20] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. While specific data on 1-Methyl-1H-1,2,4-triazole-3,5-diamine derivatives as direct antimicrobial agents is limited, the scaffold is a valuable intermediate for such compounds,[7] and its derivatives warrant screening for these activities.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol, based on CLSI guidelines, is a standard method for determining the minimum inhibitory concentration (MIC) of a compound against bacteria and fungi.[5][25][26]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve the final target concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).[25]
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth. Typically, 50-100 µL of broth is added to each well, and the compound is serially diluted across the plate.[13]
-
Inoculation: Inoculate each well (except for a sterility control) with an equal volume of the standardized inoculum. Include a growth control well (inoculum without the compound).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for most bacteria or 24-48 hours for yeasts.[27]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined visually or by measuring the optical density with a plate reader.[5]
Conclusion and Future Directions
The 1-Methyl-1H-1,2,4-triazole-3,5-diamine scaffold and its close analogues represent a promising class of compounds with significant therapeutic potential, particularly in oncology. The demonstrated activity of 1-acyl derivatives as CDK inhibitors and 3,5-diamino-1,2,4-triazoles as LSD1 inhibitors highlights the versatility of this core structure in targeting key pathways in cancer biology. Further exploration through combinatorial synthesis and structure-activity relationship (SAR) studies could lead to the development of next-generation therapeutics with enhanced potency, selectivity, and improved pharmacological profiles. The protocols detailed in this guide provide a robust framework for researchers to synthesize, screen, and characterize these novel derivatives, paving the way for future drug discovery and development efforts.
References
- An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). PubMed Central.
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
- Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b] - ACS Public
- Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole deriv
- 1,2,4-Triazoles as Important Antibacterial Agents - PMC. (n.d.). NIH.
- MTT Cell Proliferation Assay. (n.d.).
- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (n.d.).
- MTT Assay Protocol for Cell Viability and Prolifer
- 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds | Building Blocks. (2023, March 20).
- A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv
- Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (n.d.).
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS - DergiPark. (2021, September 30).
- Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online.
- Examples of 1,2,4-triazole derivatives used in drugs. The red color...
- EGFR (L858R) Kinase Assay. (n.d.).
- Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed. (n.d.).
-
1-Acyl-1H-[1][11][12]triazole-3,5-diamine Analogues as Novel and Potent Anticancer Cyclin-Dependent Kinase Inhibitors: Synthesis and Evaluation of Biological Activities | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Design And Synthesis Of A 3,5-Diamino-1,2,4-Triazole As A Lysine Specific Demethylase-1 Inhibitor For Therapeutic Use In Cancer - Furman University Scholar Exchang. (n.d.).
- 1-Methyl-1H-1,2,4-triazole-3,5-diamine - MySkinRecipes. (n.d.).
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
- MTT assay protocol | Abcam. (n.d.).
- Application Notes: B-Raf (BRAF) In Vitro Kinase Assay Protocol for Inhibitor Screening - Benchchem. (n.d.).
-
1-Acyl-1H-[1][11][12]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities - PubMed. (2005, June 30).
- 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - RSC Publishing. (n.d.).
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. (n.d.).
- Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204" - Benchchem. (n.d.).
- Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020, April 29).
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011, October 18).
- Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjug
- LSD1 Inhibitor Screening Assay Kit - Cayman Chemical. (n.d.).
- CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (n.d.).
- Application Note: Protocol for In Vitro B-Raf Kinase Activity Assay - Benchchem. (n.d.).
-
1-Acyl-1H-[1][11][12]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities - PubMed. (2005, June 30).
- LSD1 Histone Demethylase Assays and Inhibition - PMC - NIH. (n.d.).
- ab113456 – Histone Demethylase KDM1/LSD1 Inhibitor Assay Kit | Abcam. (2014, September 1).
- BRAF (WT) Kinase Assay Kit - BPS Bioscience. (n.d.).
- LSD1 Activity/Inhibition Assay Kit (Colorimetric) (KA1525) by Novus, Part of Bio-Techne. (n.d.).
- 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - RSC Publishing. (n.d.).
- CDK1/CyclinA2 Kinase Assay. (n.d.).
- 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - NIH. (2014, August 22).
- CDK2/CyclinA2 Kinase Assay. (n.d.).
Sources
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- 15. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Design And Synthesis Of A 3,5-Diamino-1,2,4-Triazole As A Lysine Specific Demethylase-1 Inhibitor For Therapeutic Use In Cancer [scholarexchange.furman.edu]
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- 27. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine
Welcome to the technical support center for the synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthesis, improve yields, and ensure the purity of your final product.
The synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine is typically approached as a two-stage process. First, the core heterocyclic structure, 1H-1,2,4-triazole-3,5-diamine (commonly known as guanazole), is synthesized. This is followed by a regioselective methylation step to introduce the methyl group at the N1 position of the triazole ring. This guide is structured to address potential challenges in both of these critical stages.
Overall Synthesis Workflow
The following diagram outlines the general two-step synthetic route.
Caption: General two-stage workflow for the synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine.
Part 1: Synthesis of 1H-1,2,4-triazole-3,5-diamine (Guanazole)
The formation of the guanazole ring is the foundational step of this synthesis. It is typically achieved by the reaction of dicyandiamide with a hydrazine salt. While seemingly straightforward, this reaction is sensitive to conditions that can impact both yield and purity.
Mechanism of Guanazole Formation
The reaction proceeds through the formation of a biguanide intermediate, which then undergoes cyclization.
Caption: Troubleshooting workflow for low yield in the methylation step.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Mixture of Methylated Isomers (Low Regioselectivity) | 1. Direct Alkylation without Base: Adding the methylating agent directly to the neutral triazole can lead to a mixture of N1, N2, and N4 isomers. [1] 2. Incorrect Base: A weak base may not fully deprotonate the triazole, leading to competing reaction pathways. | 1. Two-Step Protocol: First, convert the guanazole to its sodium salt using sodium methoxide in methanol. [2][3]Then, add the iodomethane. This significantly improves N1 selectivity. 2. Use an Appropriate Base: Sodium methoxide is effective for forming the anion, which directs alkylation to the N1 position. [2] |
| Product is Water-Soluble and Difficult to Isolate | 1. High Polarity: The amino groups and triazole ring make the product highly polar and soluble in water. | 1. Solvent Evaporation: After the reaction, carefully evaporate the solvent (e.g., methanol) under reduced pressure. 2. Continuous Extraction: For stubborn cases, a continuous liquid-liquid extraction with a suitable organic solvent (like chloroform) can be employed to isolate the product from the aqueous/salt residue. [2] |
| Low Conversion to Methylated Product | 1. Inactive Methylating Agent: Iodomethane can degrade over time. 2. Insufficient Reaction Time/Temp: The reaction may be kinetically slow under the chosen conditions. | 1. Use Fresh Reagent: Ensure the iodomethane is fresh and has been stored properly. 2. Optimize Conditions: Gently warm the reaction mixture (e.g., 50-60°C) for several hours to ensure the reaction goes to completion. [2] |
Experimental Protocols
Protocol 1: Synthesis of 1H-1,2,4-triazole-3,5-diamine (Guanazole Nitrate)
This protocol is adapted from the principles described in patent literature. [4]
-
Preparation of Hydrazine Dinitrate: In a well-ventilated fume hood, add hydrazine hydrate (1 mole) to a reaction vessel equipped with a stirrer and a thermometer. With efficient stirring and external cooling (ice bath), slowly add nitric acid (2 moles, e.g., 65% aqueous solution) to the hydrazine hydrate, ensuring the temperature is maintained between 20-60°C.
-
Reaction with Dicyandiamide: Once the addition of nitric acid is complete, add dicyandiamide (1 mole) to the reaction mixture.
-
Cyclization: Continue stirring the mixture while maintaining the temperature between 40-60°C for a specified time (e.g., 2-4 hours) until the reaction is complete (monitor by TLC or LC-MS if possible).
-
Isolation and Purification: Cool the reaction mixture to 0-5°C. The product, guanazole nitrate, will precipitate. Collect the solid by filtration.
-
Recrystallization: Purify the crude product by recrystallizing from hot water to yield pure 1H-1,2,4-triazole-3,5-diamine nitrate.
Protocol 2: N1-Methylation of Guanazole
This protocol is based on established methods for the methylation of 1,2,4-triazoles. [2][3]
-
Formation of the Sodium Salt: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend the synthesized guanazole (or its salt, 1 mole) in anhydrous methanol. Add a solution of sodium methoxide in methanol (1 mole, e.g., 25% w/w solution) and stir the mixture. Gentle warming (e.g., to 50°C) for 1-2 hours can help ensure complete salt formation.
-
Methylation: Cool the mixture to room temperature. Slowly add iodomethane (1 to 1.1 moles) to the suspension of the sodium salt.
-
Reaction: Stir the reaction mixture at room temperature or with gentle warming (e.g., 50-60°C) for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up and Isolation:
-
Cool the reaction mixture and filter off the sodium iodide byproduct.
-
Evaporate the methanol from the filtrate under reduced pressure.
-
The resulting residue contains the desired 1-Methyl-1H-1,2,4-triazole-3,5-diamine. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography if necessary.
-
References
-
Inoue, T., et al. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
Klapötke, T. M., et al. (2010). Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. Dalton Transactions. Available at: [Link]
- Koldobskij, G. I., et al. (1999). Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate. Russian Patent RU2152389C1.
- Chernyshev, V. M., et al. (2006). Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. Russian Journal of Applied Chemistry, 79(4), 624-630.
- Al-Emaily, M. S. (2014). Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. Journal of Heterocyclic Chemistry, 51(5), 1322-1326.
-
Voitkevich, S. F., et al. (2012). A Practical Methylation Procedure for (1H)-1,2,4-Triazole. Defense Technical Information Center (DTIC). Available at: [Link]
-
Smith, A. B., et al. (2020). Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. Journal of the American Chemical Society. Available at: [Link]
-
Sciencemadness Discussion Board. (2020). Guanidine from dicyanodiamide. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
-
ResearchGate. (2012). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine
Welcome to the technical support center for the synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important heterocyclic compound. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your synthetic outcomes.
Introduction to the Synthesis
The synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine, a key building block in pharmaceutical and materials science, typically involves the cyclocondensation of methylhydrazine with a cyanoguanidine derivative. While seemingly straightforward, this reaction is often complicated by a lack of regioselectivity, leading to a mixture of isomeric products and other byproducts. This guide will address these common issues in a question-and-answer format, providing both theoretical understanding and practical solutions.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction is producing a mixture of products that are difficult to separate. What are the likely byproducts?
A1: The most common and challenging byproducts in the synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine are its regioisomers . When reacting methylhydrazine with a symmetric cyanoguanidine, the nucleophilic attack can occur from either of the two nitrogen atoms of methylhydrazine, leading to a mixture of the desired 1-methyl isomer, along with the 2-methyl and 4-methyl isomers. The relative amounts of these isomers can vary depending on the reaction conditions.
Other potential byproducts include:
-
Unreacted Starting Materials: Incomplete reaction can leave residual methylhydrazine and cyanoguanidine.
-
Intermediates: Incompletely cyclized intermediates may be present.
-
Azidotriazoles: If the synthesis involves an intermediate step to form 3,5-diamino-1,2,4-triazole which is not properly purified, the formation of azidotriazole impurities is a possibility.[1]
Q2: What is the mechanism behind the formation of different isomers?
A2: The formation of regioisomers is a direct consequence of the two non-equivalent nitrogen atoms in methylhydrazine. The terminal nitrogen (NH₂) is generally more nucleophilic and less sterically hindered than the nitrogen atom bearing the methyl group (NH-CH₃).
The reaction proceeds through a nucleophilic addition of one of the hydrazine nitrogens to the cyano group of cyanoguanidine, followed by an intramolecular cyclization.
-
Attack by the terminal NH₂ group: This is the kinetically favored pathway due to lower steric hindrance and higher nucleophilicity, leading to the formation of an intermediate that cyclizes to the 1-methyl-1H-1,2,4-triazole-3,5-diamine .
-
Attack by the internal NH-CH₃ group: This pathway is generally less favored but can still occur, leading to an intermediate that upon cyclization can form the 2-methyl or 4-methyl isomers.
The following diagram illustrates the competing reaction pathways:
Q3: How can I control the regioselectivity of the reaction to favor the desired 1-methyl isomer?
A3: While completely eliminating the formation of other isomers is challenging, you can influence the regioselectivity by carefully controlling the reaction conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Lowering the reaction temperature | The activation energy for the attack by the less hindered terminal NH₂ group is generally lower. Lower temperatures will therefore favor the kinetically controlled product (1-methyl isomer). |
| Solvent | Aprotic, non-polar solvents | Polar protic solvents can solvate the nucleophilic nitrogens to different extents, potentially altering their relative nucleophilicity. Aprotic solvents minimize this effect. |
| pH | Slightly acidic conditions | Protonation of the more basic terminal NH₂ can occur, but carefully controlled slightly acidic conditions may help to direct the reaction. This needs to be optimized empirically. |
| Rate of Addition | Slow, dropwise addition of methylhydrazine | This can help to control the reaction kinetics and minimize side reactions. |
Q4: I have a mixture of isomers. What is the best way to purify the desired 1-Methyl-1H-1,2,4-triazole-3,5-diamine?
A4: The separation of regioisomers can be challenging due to their similar physical properties. Here are some recommended techniques:
-
Fractional Recrystallization: This is often the first method to try. The different isomers may have slightly different solubilities in various solvents. A systematic screening of solvents and solvent mixtures is recommended.
-
Column Chromatography: This is a more effective but less scalable method. Normal-phase silica gel chromatography using a gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) can often resolve the isomers.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-purity material, especially on a smaller scale, reverse-phase preparative HPLC is a powerful technique.
Experimental Protocols
Protocol 1: General Synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine
This is a general guideline and may require optimization.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve cyanoguanidine (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol).
-
Reagent Addition: Slowly add methylhydrazine (1.0-1.2 eq) dropwise to the solution at room temperature over a period of 30-60 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., water, ethanol, or a mixture) or by column chromatography.
Protocol 2: HPLC Method for Isomer Analysis
This is a starting point for method development.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
This method should provide baseline separation of the isomers, allowing for their quantification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction- Sub-optimal temperature- Incorrect stoichiometry | - Increase reaction time and monitor by TLC/LC-MS.- Optimize the reaction temperature.- Ensure accurate measurement of starting materials. |
| High Isomer Content | - High reaction temperature- Inappropriate solvent | - Lower the reaction temperature.- Screen different solvents (e.g., switch from a protic to an aprotic solvent). |
| Presence of Azidotriazoles | - Use of unpurified 3,5-diamino-1,2,4-triazole intermediate in a multi-step synthesis. | - If using a multi-step synthesis, ensure the intermediate is thoroughly purified before proceeding.[1] |
| Difficulty in Purification | - Isomers have very similar properties. | - Systematically screen a wide range of solvents for recrystallization.- Optimize the mobile phase for column chromatography or preparative HPLC. |
Visualization of Troubleshooting Logic
References
- Chernyshev, V. M., et al. (2006). Regioselective Synthesis of Alkyl Derivatives of 3,5-Diamino-1,2,4-triazole. Russian Journal of Applied Chemistry, 79(4), 624–630.
-
Gao, C., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 975237. [Link]
-
Klapötke, T. M., et al. (2010). Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. Dalton Transactions, 39(35), 8130–8138. [Link]
- Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Synthesis of 1,2,4-Triazoles Using Molecular Oxygen as an Oxidant.
- Xia, J., et al. (2019). A Facile Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted-1,2,4-triazoles from Amides and Nitriles. Synthesis, 51(10), 2091-2098.
- Klapötke, T. M., et al. (2010). Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. Dalton Transactions, 39(35), 8130–8138.
Sources
Technical Support Center: Methylation of 1H-1,2,4-triazole-3,5-diamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the methylation of 1H-1,2,4-triazole-3,5-diamine (also known as guanazole). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific methylation reaction. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established scientific literature to help you overcome common challenges and achieve your desired synthesis outcomes.
Introduction: The Methylation Challenge
1H-1,2,4-triazole-3,5-diamine is a nitrogen-rich heterocycle that serves as a valuable scaffold in medicinal chemistry, notably in the development of inhibitors for enzymes like lysine-specific demethylase 1 (LSD1).[1][2] However, its structure presents a significant challenge for selective methylation. The molecule has five potential nitrogen sites for alkylation: three ring nitrogens (N1, N2, N4) and two exocyclic amino groups. This leads to common experimental problems, including poor regioselectivity and over-methylation, which can result in complex product mixtures that are difficult to separate and characterize.
This guide will help you understand and control these factors to achieve a successful and selective methylation.
Caption: Possible sites for methylation on the guanazole scaffold.
Troubleshooting Guide
This section addresses specific problems you may encounter during the methylation of guanazole. Each answer provides an explanation of the underlying chemistry and offers concrete steps for resolution.
Problem 1: I'm getting a mixture of N1, N2, and N4-methylated isomers and can't achieve regioselectivity.
Answer: This is the most common challenge. The regioselectivity of N-alkylation on triazoles is highly dependent on a combination of electronic and steric factors, which can be manipulated by your choice of reaction conditions.[3][4]
Causality and Strategy:
-
Electronic Effects: The N1 and N2 positions are generally more nucleophilic than the N4 position. The distribution between N1 and N2 is often governed by the reaction conditions.
-
Steric Hindrance: The N1 and N4 positions are sterically similar, while the N2 position is more sterically hindered. This can be exploited to direct methylation.
-
Counter-ion and Solvent Effects: The nature of the deprotonated triazole salt (e.g., sodium or potassium salt) and the solvent's ability to solvate it can influence which nitrogen atom is most available for nucleophilic attack. Aprotic polar solvents like DMF or DMSO are common.
Troubleshooting Steps:
-
Choice of Base and Deprotonation:
-
For N1/N2 Mixtures: Using a strong base like sodium methoxide (NaOMe) or sodium hydride (NaH) in an aprotic solvent like methanol or DMF will generate the triazole anion. Subsequent reaction with a methylating agent like methyl iodide (MeI) often leads to a mixture of N1 and N2 isomers.[5]
-
To Favor a Specific Isomer: The regioselectivity can sometimes be guided by the reaction conditions. For simpler 1,2,4-triazoles, kinetic control (lower temperature) might favor one isomer, while thermodynamic control (higher temperature) might favor another. Experiment with a temperature range from 0 °C to reflux to assess the impact.
-
-
Consider Alternative Methylating Agents:
-
Dimethyl Sulfate (DMS): DMS is a strong methylating agent but is highly toxic. It may offer different selectivity compared to methyl iodide.
-
Dimethyl Carbonate (DMC): A greener and less toxic alternative.[6] Reactions with DMC often require higher temperatures and pressure but can exhibit excellent selectivity.[6]
-
-
Purification Strategy:
-
If a mixture is unavoidable, focus on purification. The different isomers often have distinct polarities, making them separable by column chromatography on silica gel. Develop a robust HPLC or TLC method to monitor the separation.
-
Table 1: Influence of Conditions on Regioselectivity (General Trends)
| Parameter | Condition A (Kinetic Control) | Condition B (Thermodynamic Control) | Rationale |
| Temperature | Low (e.g., 0 °C to RT) | High (e.g., Reflux) | Higher energy barriers to less stable isomers are not overcome at low temps. |
| Base | Bulky base (e.g., KHMDS) | Small base (e.g., NaH, NaOMe) | A bulky base may preferentially deprotonate the most accessible N-H. |
| Solvent | Aprotic (e.g., THF, Dioxane) | Polar Aprotic (e.g., DMF, DMSO) | Solvent polarity affects the dissociation of the ion pair and the nucleophilicity of different N atoms. |
Problem 2: My reaction is producing significant amounts of di- and tri-methylated products (over-methylation).
Answer: Over-methylation occurs when the initially formed mono-methylated product successfully competes with the starting material for the methylating agent. This is common if the mono-methylated product is more nucleophilic or soluble than the starting guanazole.
Causality and Strategy: The key is to control the stoichiometry and reactivity of the methylating agent.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of the methylating agent. Adding the agent dropwise to the reaction mixture over an extended period can help maintain a low concentration, favoring reaction with the more abundant starting material.
-
Lower the Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 0 °C and slowly warm to room temperature). This reduces the rate of the second methylation step more significantly than the first.
-
Use a Milder Methylating Agent: If using a highly reactive agent like dimethyl sulfate, consider switching to methyl iodide or a methyl tosylate, which may offer better control.
-
Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the formation of poly-methylated byproducts.
Caption: Decision workflow for troubleshooting over-methylation.
Problem 3: I'm observing methylation on the exocyclic amino groups instead of (or in addition to) the triazole ring.
Answer: While the ring nitrogens are generally more nucleophilic after deprotonation, methylation of the exocyclic -NH2 groups can occur, especially under certain conditions. The pKa of the amino groups is much higher than the ring N-H, so they are less likely to be deprotonated. However, they can still act as nucleophiles.
Causality and Strategy: The goal is to maximize the nucleophilicity of the triazole ring anion while minimizing the direct nucleophilic attack from the neutral amino groups.
Troubleshooting Steps:
-
Ensure Complete Deprotonation: Use a sufficiently strong base (e.g., NaH) to ensure the triazole ring is fully deprotonated. The resulting anion is a much stronger nucleophile than the neutral amino groups, favoring ring methylation.
-
Protecting Group Strategy: If N-alkylation of the amino groups persists, a protecting group strategy is the most robust solution.
-
Boc Protection: The amino groups can be protected with di-tert-butyl dicarbonate (Boc₂O). The Boc groups are stable to the basic conditions of methylation and can be removed later under acidic conditions (e.g., TFA in DCM).
-
Acetyl Protection: Using a reagent like 1-acetyl-3,5-diamino-1,2,4-triazole can direct alkylation.[7]
-
-
pH Control: In some cases, maintaining a specific pH can influence selectivity. However, for strong bases in aprotic solvents, this is less applicable. The deprotonation/anion formation strategy is more reliable.
Frequently Asked Questions (FAQs)
Q1: What are the pKa values for the nitrogens in guanazole, and how do they influence methylation? While specific experimental pKa values for guanazole can be difficult to find, we can infer from similar triazole systems. The N-H on the triazole ring is the most acidic proton, with a pKa likely in the range of 10-12.[8][9] The protons on the exocyclic amino groups are much less acidic, with pKa values typically >30, similar to aniline. This large difference in acidity is why deprotonation occurs selectively on the triazole ring, forming the anion that is the primary nucleophile for ring N-methylation.
Q2: Which analytical techniques are best for identifying and quantifying the different methylated isomers? A combination of techniques is essential for unambiguous structure determination.
-
NMR Spectroscopy (¹H, ¹³C, HMBC, HSQC): This is the most powerful tool. The different isomers will have unique chemical shifts and coupling patterns. For instance, the ¹H NMR of a 1-methyl isomer will show a methyl singlet, and the ring protons (if any) and NH₂ protons will have characteristic shifts. 2D NMR experiments like HMBC and HSQC are crucial for confirming which nitrogen the methyl group is attached to by looking for correlations between the methyl protons and the ring carbons.[10][11][12] Solid-state NMR can also be a powerful tool to differentiate isomers when solution NMR is ambiguous.[10][11]
-
Mass Spectrometry (MS): Confirms the correct mass for the mono-methylated product (m/z = 113.12 for the molecular ion [M]+). LC-MS is invaluable for monitoring reaction progress and assessing the purity of fractions during chromatography.
-
X-ray Crystallography: Provides definitive, unambiguous proof of structure and regiochemistry if a suitable single crystal can be obtained.
Q3: What are the key safety precautions when working with common methylating agents?
-
Methyl Iodide (MeI): A potent carcinogen and toxicant. Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (consider double-gloving), safety goggles, and a lab coat.
-
Dimethyl Sulfate (DMS): Extremely toxic, corrosive, and a suspected human carcinogen. It can be absorbed through the skin with delayed effects. All handling must be done in a fume hood with extreme caution. Use of neoprene or butyl rubber gloves over nitrile gloves is recommended. Have a quench solution (e.g., dilute ammonia or sodium carbonate) readily available for spills.
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce hydrogen gas. Handle in an inert atmosphere (e.g., under nitrogen or argon). Use a non-protic solvent and ensure all glassware is scrupulously dry.
Detailed Experimental Protocol: Selective Mono-methylation
This protocol is a general starting point and may require optimization for your specific setup. It aims to favor mono-methylation by controlling stoichiometry.
Objective: To synthesize 1-methyl-1H-1,2,4-triazole-3,5-diamine.
Materials:
-
1H-1,2,4-triazole-3,5-diamine (Guanazole) (99.09 g/mol )
-
Sodium hydride (NaH), 60% dispersion in mineral oil (40.00 g/mol for 100%)
-
Methyl iodide (MeI) (141.94 g/mol , d = 2.28 g/mL)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Hexanes, Saturated aq. Ammonium Chloride (NH₄Cl), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add 1H-1,2,4-triazole-3,5-diamine (1.0 g, 10.1 mmol).
-
Deprotonation: Add anhydrous DMF (20 mL) to the flask. While stirring under a nitrogen atmosphere, cool the suspension to 0 °C in an ice bath. Carefully add NaH (60% dispersion, 0.44 g, 11.1 mmol, 1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The mixture should become a clearer solution as the sodium salt forms.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (0.69 mL, 11.1 mmol, 1.1 eq) dropwise via syringe over 10 minutes.[13]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product will likely be a mixture of isomers. Purify via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to separate the isomers.
References
-
ResearchGate. (n.d.). Synthesis of 1,2,4‐Triazole‐3,5‐diamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Retrieved from [Link]
-
Chernyshev, V. M., et al. (2006). Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. Russian Journal of Applied Chemistry, 79(4), 624-630. Retrieved from [Link]
-
ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives. Retrieved from [Link]
-
Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. Retrieved from [Link]
- Google Patents. (n.d.). Methylation synthesis method of N-heterocyclic compound.
-
ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
National Institutes of Health. (2014). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (2026). Tips & Tricks: Protecting Groups. Retrieved from [Link]
-
University of Liverpool, IT Services. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Retrieved from [Link]
-
National Institutes of Health. (2025). A Riboflavin-Derived Flavinium Salt Mediates Chemoselective Methylation Reactions. Retrieved from [Link]
-
Furman University Scholar Exchange. (n.d.). Design And Synthesis Of A 3,5-Diamino-1,2,4-Triazole As A Lysine Specific Demethylase-1 Inhibitor For Therapeutic Use In Cancer. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles as DNA-groove binders. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. Retrieved from [Link]
-
National Institutes of Health. (2017). Guanidine N-methylation by BlsL Is Dependent on Acylation of Beta-amine Arginine in the Biosynthesis of Blasticidin S. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules. Retrieved from [Link]
-
National Institutes of Health. (2008). REGIOSELECTIVE SYNTHESIS OF EITHER 1H- OR 2H-1,2,3- TRIAZOLES VIA MICHAEL ADDITION TO α,ß-UNSATURATED KETONES. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Deprotonation of a dinuclear copper complex of 3,5-diamino-1,2,4-triazole for high oxygen reduction activity. Retrieved from [Link]
-
Semantic Scholar. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Retrieved from [Link]
Sources
- 1. 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. REGIOSELECTIVE SYNTHESIS OF EITHER 1H- OR 2H-1,2,3- TRIAZOLES VIA MICHAEL ADDITION TO α,ß-UNSATURATED KETONES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]
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- 8. 1H-1,2,4-Triazole-3,5-diamine CAS#: 1455-77-2 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [dr.lib.iastate.edu]
- 11. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing the Solution Stability of 1-Methyl-1H-1,2,4-triazole-3,5-diamine
Welcome to the technical support guide for 1-Methyl-1H-1,2,4-triazole-3,5-diamine. As a methylated derivative of the well-known ribonucleotide reductase inhibitor Guanazole (3,5-Diamino-1,2,4-triazole), this compound is of significant interest in drug discovery and development, particularly for its potential role as a DNA synthesis or methyltransferase inhibitor.[1][2][3] The integrity of your experimental results hinges on the stability of your compound in solution. This guide provides in-depth, field-proven insights to help you prepare, store, and troubleshoot solutions of 1-Methyl-1H-1,2,4-triazole-3,5-diamine, ensuring the reliability and reproducibility of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of 1-Methyl-1H-1,2,4-triazole-3,5-diamine solutions.
Q1: What are the primary factors that compromise the stability of 1-Methyl-1H-1,2,4-triazole-3,5-diamine in solution?
The stability of this compound, like many heterocyclic amines, is primarily influenced by four factors: pH, oxygen, light, and temperature. The parent compound, 1H-1,2,4-triazole-3,5-diamine, is known to be air-sensitive and reactive with oxidizing agents.[4][5][6] The amine functional groups and the electron-rich triazole ring are susceptible to oxidative degradation, while the ring structure's stability can also be influenced by pH and light exposure.[7][8]
Q2: What are the visible or analytical signs of compound degradation?
Visually, degradation may manifest as a color change (e.g., from colorless to yellow or brown), the formation of a precipitate, or the appearance of cloudiness in the solution. Analytically, the most reliable indicator of degradation is the appearance of new peaks and a corresponding decrease in the main compound peak area during chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC).[9][10]
Q3: What are the recommended solvents for preparing stock solutions?
The parent compound is soluble in water.[4][6] For 1-Methyl-1H-1,2,4-triazole-3,5-diamine, high-purity, degassed solvents are recommended. Start with Dimethyl Sulfoxide (DMSO) for a concentrated primary stock, which can then be diluted into aqueous buffers for working solutions. The use of DMSO for initial stock solutions is a standard practice for small molecules in drug discovery.
Q4: How should I store my stock and working solutions?
For maximum stability, concentrated stock solutions in an anhydrous solvent like DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C in amber, airtight vials.[11] Avoid repeated freeze-thaw cycles. Aqueous working solutions are generally less stable and should be prepared fresh daily from the frozen stock. If short-term storage of aqueous solutions is necessary, keep them at 2-8°C and protected from light for no longer than 24 hours.
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues encountered during experiments.
| Observed Problem | Potential Cause(s) | Recommended Action & Scientific Rationale |
| Solution turns yellow/brown, especially upon storage or exposure to air. | Oxidative Degradation: The amine groups and triazole ring are susceptible to oxidation. The parent compound is known to be air-sensitive.[4][5] | 1. Use Degassed Solvents: Sparge aqueous buffers with an inert gas (nitrogen or argon) before use to remove dissolved oxygen. 2. Add Antioxidants: Consider adding a small amount (0.01-0.1%) of an antioxidant like L-ascorbic acid or Dithiothreitol (DTT) to aqueous solutions, if compatible with your assay. 3. Minimize Headspace: Use vials that are appropriately sized for your solution volume to minimize the amount of air in the headspace. |
| A precipitate forms in my aqueous working solution. | 1. pH-Dependent Solubility: The compound has basic amine groups, making its solubility highly dependent on pH.[12] 2. Degradation: The precipitate could be an insoluble degradation product. 3. Exceeding Solubility Limit: The concentration in the aqueous buffer may be too high. | 1. Check and Adjust pH: Ensure the pH of your aqueous buffer is in a range where the compound is fully soluble. A slightly acidic pH (e.g., 6.0-7.0) may improve the stability of some triazole derivatives.[13] 2. Filter the Solution: Use a 0.22 µm syringe filter to remove any particulate matter before use. 3. Perform a Solubility Test: Determine the compound's solubility limit in your specific buffer system before preparing large volumes. |
| HPLC/LC-MS analysis shows new peaks and a decrease in the parent peak over time. | Chemical Degradation: This confirms instability under your current conditions. The degradation could be hydrolytic, oxidative, or photolytic.[14][15] | 1. Conduct a Forced Degradation Study: Systematically expose your solution to stress conditions (acid, base, peroxide, heat, light) to identify the primary degradation pathway.[15] This will inform your handling strategy. 2. Verify Analytical Method: Ensure your analytical method is stability-indicating, meaning it can resolve the parent compound from its degradation products.[16][17] |
| Inconsistent or non-reproducible experimental results. | Variable Active Compound Concentration: If the solution degrades over the course of an experiment, the effective concentration of the active compound will decrease, leading to unreliable data.[18] | 1. Prepare Solutions Fresh: Always prepare aqueous working solutions immediately before use from a frozen, concentrated stock. 2. Use Time-Point Controls: In long experiments, include a "time-zero" and "time-end" analytical sample of your working solution to quantify any degradation that occurred during the experiment. |
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing and addressing solution stability issues.
Caption: Troubleshooting workflow for stability issues.
Section 3: Protocols and Methodologies
Adhering to standardized protocols is crucial for ensuring solution stability.
Protocol 1: Preparation of a Stable Concentrated Stock Solution (10 mM in DMSO)
Rationale: Preparing a concentrated stock in an anhydrous aprotic solvent like DMSO minimizes hydrolytic and oxidative degradation, providing a stable source for daily working solutions.[11]
Materials:
-
1-Methyl-1H-1,2,4-triazole-3,5-diamine powder
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Amber glass vials with airtight caps
-
Pipettes
Procedure:
-
Pre-Weigh Vial: Tare a sterile, amber glass vial on an analytical balance.
-
Weigh Compound: Carefully weigh the desired amount of 1-Methyl-1H-1,2,4-triazole-3,5-diamine into the vial.
-
Calculate Solvent Volume: Calculate the exact volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / 0.010 (mol/L)
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Cap tightly and vortex until the solid is completely dissolved. Gentle warming in a 30-40°C water bath may be used if necessary.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in smaller amber vials. This prevents contamination and repeated freeze-thaw cycles of the main stock.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store immediately at -20°C or -80°C. A properly prepared DMSO stock can be stable for up to 6 months.
Protocol 2: Forced Degradation Study (Stress Testing)
Rationale: A forced degradation study is an essential tool to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[15] This protocol provides a framework for identifying the conditions under which your compound is most likely to degrade.
Workflow for Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
Procedure:
-
Prepare Test Solution: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Expose to Stress Conditions: Aliquot the test solution and expose it to the following conditions in parallel:
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% hydrogen peroxide.
-
Thermal Stress: Heat at 60°C in the dark.
-
Photolytic Stress: Expose to a calibrated light source (as per ICH Q1B guidelines).
-
Control: Keep a sample at room temperature, protected from light.
-
-
Time-Point Sampling: Take samples from each condition at specified time points (e.g., 0, 2, 8, 24 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples using a validated, stability-indicating HPLC method.[16]
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Significant degradation is typically defined as a 5-20% loss of the parent compound. This will reveal whether the compound is more susceptible to, for example, acid hydrolysis or oxidation, allowing you to tailor your handling procedures accordingly.[14]
Section 4: Potential Degradation Pathways
Understanding the potential chemical transformations of 1-Methyl-1H-1,2,4-triazole-3,5-diamine can aid in identifying degradation products and optimizing stability. The primary vulnerabilities are the exocyclic amino groups and the triazole ring itself.
Caption: Potential degradation pathways for the compound.
Based on the chemistry of related triazoles, the most probable degradation route under common laboratory conditions is oxidation.[13][19] This can lead to the formation of N-oxides or, in more aggressive conditions, cleavage of the triazole ring to form substituted guanidines or ureas. Hydrolytic deamination to replace amino groups with hydroxyl groups is also possible but typically requires more extreme pH and temperature conditions.[20]
References
-
Wu, H., Shen, J., Wu, R., Sun, X., Li, J., Han, W., & Wang, L. (2025). Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. ResearchGate. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
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Kou, D., & Wigman, L. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
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Wu, H., Shen, J., Wu, R., Sun, X., Li, J., Han, W., & Wang, L. (2019). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. ResearchGate. [Link]
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Perkins, J. (2020). Unstable Small Molecule Therapeutic Analysis. KCAS Bio. [Link]
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ISRES Publishing. (n.d.). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. ISRES. [Link]
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Separation Science. (n.d.). Analytical Techniques In Stability Testing. Separation Science. [Link]
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Wang, J., Chen, X., Sun, X., Liu, M., Wu, X., Gong, Y., & Du, J. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. PubMed Central. [Link]
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Sravani, G. S., et al. (n.d.). core components of analytical method validation for small molecules-an overview. ResearchGate. [Link]
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Zhang, M., et al. (2016). Degradation of 1,2,4-Triazole fungicides in the environment. ResearchGate. [Link]
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Bordas, M., Moyano, E., Puignou, L., & Galceran, M. T. (2004). Formation and stability of heterocyclic amines in a meat flavour model system. Effect of temperature, time and precursors. PubMed. [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
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Chemsrc. (n.d.). 1H-1,2,4-Triazole-3,5-diamine | CAS#:1455-77-2. Chemsrc. [Link]
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Kaur, H., et al. (2022). Kinetic characterization of human mRNA guanine-N7 methyltransferase. PubMed Central. [Link]
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Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Universitas Brawijaya. [Link]
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McMurry, J. (2018). Amines and Heterocycles. Cengage. [Link]
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Cok, S. J., et al. (1995). The role of mRNA stability and transcription in O6-methylguanine DNA methyltransferase (MGMT) expression in Mer+ human tumor cells. PubMed. [Link]
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Galbis, E., et al. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. RSC Publishing. [Link]
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LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). Chemistry LibreTexts. [Link]
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bioRxiv. (2022). Characterisation of RNA guanine-7 methyltransferase (RNMT) using a small molecule approach. bioRxiv. [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
- Google Patents. (n.d.). EP0983269A1 - Process for preparing heterocyclic compounds.
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Nguyen, T. H. P., et al. (2024). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. PubMed. [Link]
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Margison, G. P., et al. (2003). Inhibition of O6-methylguanine-DNA methyltransferase by an alkyltransferase-like protein from Escherichia coli. PubMed Central. [Link]
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Bordas, M., et al. (2004). Formation and stability of heterocyclic amines in a meat flavour model system. Effect of temperature, time and precursors. Semantic Scholar. [Link]
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Alaejos, M. S., & Afonso, A. M. (2011). Factors That Affect the Content of Heterocyclic Aromatic Amines in Foods. ResearchGate. [Link]
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QIAGEN. (2006). Protocol for Buffer Stock Solution 3. QIAGEN. [Link]
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Chemiasoft. (2011). Guide To Preparation of Stock Standard Solutions. Scribd. [Link]
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PubChem. (n.d.). 3,5-Diamino-1,2,4-triazole. PubChem. [Link]
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Al-Ostath, R. A. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). [Link]
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Technical Support Center: 1-Methyl-1H-1,2,4-triazole-3,5-diamine Reactions
Welcome to the technical support center for 1-Methyl-1H-1,2,4-triazole-3,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile reagent. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just solutions, but also the underlying scientific principles to empower your experimental design and execution.
Section 1: Troubleshooting Guide for Synthesis and Derivatization
Issue 1: Low Yield or Incomplete Conversion during N-Methylation of 3,5-Diamino-1,2,4-triazole
Question: I am attempting to synthesize 1-Methyl-1H-1,2,4-triazole-3,5-diamine from 3,5-diamino-1,2,4-triazole (guanazole) but am experiencing low yields and significant recovery of my starting material. What are the common pitfalls and how can I optimize the reaction?
Answer:
Low yields in the N-methylation of 3,5-diamino-1,2,4-triazole are a frequent challenge. This is often due to incomplete deprotonation of the triazole ring, the stability of the starting materials, or suboptimal reaction conditions. Traditional methods requiring high temperatures can also lead to product degradation.
Causality and Optimization Strategy:
The triazole ring has multiple nitrogen atoms that can be deprotonated and subsequently alkylated. The N-H proton on the ring is the most acidic and is the target for methylation to form the 1-methyl isomer. Incomplete deprotonation by a weak base will result in poor conversion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in N-methylation.
Recommended Protocol for Optimized N-Methylation:
-
Reagent Preparation: Ensure 3,5-diamino-1,2,4-triazole is dry. If necessary, dry under vacuum. Use a high-purity methylating agent such as methyl iodide or dimethyl sulfate.
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3,5-diamino-1,2,4-triazole (1 equivalent) in a suitable aprotic solvent like DMF or acetonitrile.
-
Deprotonation: Add a slight excess of a moderately strong base such as potassium carbonate (1.5 equivalents). Stir the suspension at room temperature for 30 minutes.
-
Methylation: Cool the mixture in an ice bath and add the methylating agent (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Issue 2: Poor Regioselectivity in Further Alkylation Reactions
Question: I am trying to perform a second alkylation on 1-Methyl-1H-1,2,4-triazole-3,5-diamine and I'm getting a mixture of products. How can I control the regioselectivity?
Answer:
This is a classic challenge with C-amino-1,2,4-triazoles. The molecule has multiple nucleophilic sites: the remaining ring nitrogen (N2 or N4) and the two amino groups. Alkylation can occur at any of these positions, leading to a mixture of isomers that can be difficult to separate.[1] The regioselectivity is influenced by the nature of the electrophile and the reaction conditions.[2]
Understanding the Nucleophilic Sites:
Caption: Potential nucleophilic sites for alkylation.
Strategies for Controlling Regioselectivity:
-
Protecting Groups: The most robust strategy is to use protecting groups to block unwanted reactive sites. The exocyclic amino groups are generally more nucleophilic than the ring nitrogens. Protecting them allows for selective alkylation on the triazole ring.
-
Recommended Protecting Group: The Boc (tert-butyloxycarbonyl) group is a good choice as it is stable under many reaction conditions and can be readily removed.[3]
-
-
Choice of Reaction Conditions: In the absence of protecting groups, the regioselectivity can be influenced by the solvent, base, and temperature.[4]
Condition Favors Alkylation on Amino Group Favors Alkylation on Ring Nitrogen Solvent Aprotic, non-polar solvents Protic or polar aprotic solvents Base Strong, non-nucleophilic bases (e.g., NaH) Weaker bases (e.g., K2CO3) Temperature Lower temperatures Higher temperatures
Protocol for Selective Alkylation using a Protecting Group Strategy:
-
Protection: React 1-Methyl-1H-1,2,4-triazole-3,5-diamine with Boc-anhydride in the presence of a base like triethylamine in a solvent such as THF or dichloromethane to obtain the di-Boc protected derivative.
-
Alkylation: Perform the alkylation on the protected triazole using your desired alkylating agent and a suitable base.
-
Deprotection: Remove the Boc groups using acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane.
Identifying Isomers by ¹H NMR:
The chemical shifts of the protons on the amino groups can help distinguish between isomers. The protons of an unsubstituted amino group in 3-alkylamino-5-amino-1-R-1,2,4-triazoles typically appear at a different chemical shift compared to those in 5-alkylamino-3-amino-1-R-1,2,4-triazoles.[1]
| Isomer | Approximate ¹H NMR Chemical Shift (δ) of Unsubstituted NH₂ Protons |
| 3-alkylamino-5-amino | ~6 ppm |
| 5-alkylamino-3-amino | ~5 ppm |
Note: These are approximate values and can vary depending on the solvent and substituents.
Issue 3: Side Reactions and Purification Challenges in Guanylation Reactions
Question: I am using a derivative of 1-Methyl-1H-1,2,4-triazole-3,5-diamine as a guanylating agent, but I am observing significant side product formation and have difficulty purifying my desired guanidine. What are the likely side reactions and how can I improve the purification?
Answer:
Substituted 3,5-diamino-1,2,4-triazoles can be effective guanylating agents. However, their reactivity can also lead to side products, primarily through hydrolysis of the reactive intermediate or reaction with the solvent.[5] Purification can be challenging due to the polar nature of both the desired product and the side products.
Common Side Reactions:
-
Hydrolysis: The activated guanylating agent can react with trace amounts of water in the reaction mixture to form a urea derivative.
-
Reaction with Solvent: Nucleophilic solvents can sometimes react with the activated intermediate.
-
Over-alkylation: If the newly formed guanidine is sufficiently nucleophilic, it may react with any remaining alkylating agent if the guanylation is part of a one-pot procedure.
Troubleshooting and Optimization:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to minimize hydrolysis.
-
Solvent Choice: Use a non-nucleophilic, aprotic solvent such as dichloromethane, THF, or acetonitrile.
-
Purification Strategy:
-
Aqueous Work-up: A carefully controlled aqueous work-up can sometimes help remove some of the more polar impurities.
-
Column Chromatography: Reversed-phase column chromatography is often more effective than normal-phase for separating polar compounds.
-
Crystallization: If the desired product is a solid, recrystallization can be a highly effective purification method.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the stability and recommended storage for 1-Methyl-1H-1,2,4-triazole-3,5-diamine?
A1: 1-Methyl-1H-1,2,4-triazole-3,5-diamine is generally stable under normal laboratory conditions.[6] However, like many amines, it can be sensitive to air and may slowly oxidize over time.[6] For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark place.
Q2: How can I effectively monitor the progress of reactions involving this compound?
A2: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods. For TLC, a polar eluent system such as dichloromethane/methanol or ethyl acetate/methanol is often required. Staining with ninhydrin can be useful for visualizing the amino groups. LC-MS is particularly powerful as it provides both retention time and mass information, which is invaluable for identifying products and byproducts.
Q3: Are there any safety concerns I should be aware of when working with this compound?
A3: While the amino-substituted triazoles tend to be less explosive than their nitro or azido counterparts, all triazole derivatives should be handled with care.[6] Avoid heating the compound to decomposition, as it can emit toxic fumes of nitrogen oxides.[6] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should always be followed.
References
- Chernyshev, V. M., Rakitov, V. A., Astakhov, A. V., Sokolov, A. N., Zemlyakov, N. D., & Taranushich, V. A. (2006). Regioselective Synthesis of Alkyl Derivatives of 3,5-Diamino-1,2,4-triazole. Russian Journal of Applied Chemistry, 79(4), 624–630.
-
Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
- Holm, A., & Straub, A. (2011). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Acta Chemica Scandinavica, 25(1), 38-42.
-
Chernyshev, V. M., Rakitov, V. A., Astakhov, A. V., Sokolov, A. N., Zemlyakov, N. D., & Taranushich, V. A. (2006). Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Diamino-1,2,4-triazole. Retrieved from [Link]
- Springer. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22.
- RSC Publishing. (2011). Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. New Journal of Chemistry, 35(1), 198-206.
- RSC Publishing. (2021). Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones.
- ACS Publications. (2018). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry, 83(21), 13243-13254.
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
- PubMed. (2001).
- Organic Chemistry Portal. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226.
-
Sci-Hub. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
- National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 981825.
-
ResearchGate. (n.d.). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Retrieved from [Link]
- RSC Publishing. (2023). Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. Organic & Biomolecular Chemistry, 21(1), 107-116.
- ResearchGate. (2016). ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. ChemInform, 47(12).
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
- ResearchGate. (2016). (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22.
- ResearchGate. (2017). Synthesis of five- and six-membered cyclic guanidines by guanylation with isothiouronium iodides and amines under mild conditions. Tetrahedron Letters, 58(32), 3149-3152.
- Frontiers. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 198.
- RSC Publishing. (2016). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy.
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- 6. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine
Welcome to the technical support center for the synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the lab bench to pilot or production scale. Our focus is on providing practical, field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter.
The synthesis is typically approached as a two-stage process: first, the formation of the core heterocyclic structure, 1H-1,2,4-triazole-3,5-diamine (guanazole), followed by its selective N-methylation. Each stage presents unique challenges, particularly concerning reaction control, regioselectivity, and purification at scale.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Synthesis of the Precursor, 1H-1,2,4-triazole-3,5-diamine (Guanazole)
Question 1: What is a robust and scalable method for preparing the 1H-1,2,4-triazole-3,5-diamine precursor?
Answer: A highly reliable and cost-effective method for the large-scale synthesis of 1H-1,2,4-triazole-3,5-diamine (also known as guanazole) involves the reaction of dicyandiamide with a hydrazine salt. The use of hydrazine nitrate, formed in situ from hydrazine hydrate and nitric acid, is a documented approach.[1] This method is advantageous due to the availability and low cost of the starting materials.
The core reaction involves the cyclization of aminoguanidine (formed from hydrazine and dicyandiamide) to form the triazole ring. Controlling the initial exotherm from the acid-base neutralization is critical for safety and yield.
Workflow for Guanazole Synthesis
Caption: The challenge of achieving regioselectivity during N-methylation.
Question 5: I am getting a mixture of N1- and N4-methylated isomers. How can I improve the selectivity?
Answer: Controlling regioselectivity is a nuanced problem often governed by a balance of steric and electronic factors.
-
Steric Hindrance: The N1 and N2 positions are adjacent to the C5 amino group, while the N4 position is flanked by both C3 and C5 substituents. While electronics often favor N1, the steric environment plays a key role.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product, which is often the N1-isomer.
-
Counter-ion: The nature of the cation (e.g., Na+, K+) from the base can influence the site of alkylation by coordinating with the heteroatoms of the triazole ring. This is an area for empirical optimization.
-
-
Protecting Groups (Advanced Strategy): In cases where regioselectivity remains poor, a protecting group strategy may be necessary, although this adds steps and cost. For example, one could selectively protect the N4 position or one of the amino groups, perform the methylation, and then deprotect. However, for a streamlined scale-up process, optimizing the direct methylation is preferable. A patent suggests a multi-step route involving protection to avoid isomerization issues. [2]
Question 6: What is the best work-up and purification strategy for the final product at scale?
Answer: The work-up for a methylation reaction typically involves removing the solvent, partitioning the residue between water and an organic solvent to remove inorganic salts, and then isolating the product.
-
Extraction: Since both the starting material and product are highly water-soluble, a standard aqueous work-up can be challenging. [3][4]Continuous liquid-liquid extraction may be required to efficiently extract the product into an organic solvent like chloroform or dichloromethane.
-
Crystallization: Once isolated, the crude product can be purified by recrystallization. A solvent screen is necessary to find a suitable system. A mixture of solvents, such as ethanol/ethyl acetate or isopropanol/heptane, might be required to achieve good purity and recovery.
-
Chromatography: While effective at the lab scale, column chromatography is often not economically viable for large-scale purification of the final product. Its use should be limited to removing persistent, closely-related impurities if crystallization fails.
Part 3: Analytical & Safety
Question 7: How can I confirm the identity and purity of my product and quantify the isomeric ratio?
Answer: A combination of analytical techniques is essential for proper characterization.
-
HPLC: High-Performance Liquid Chromatography is the workhorse method for purity analysis. A well-developed HPLC method can separate the desired N1-isomer from the N4-isomer and any unreacted guanazole. [5]This allows for accurate quantification of purity and isomeric ratios.
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. The different electronic environments of the methyl groups and ring protons/carbons in the N1- and N4-isomers will result in distinct chemical shifts, allowing for unambiguous identification and ratio determination.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point: A sharp melting point is a good indicator of purity.
| Technique | Purpose | Key Information Provided |
| HPLC | Purity & Isomer Ratio | Quantitative data on % purity and the ratio of N1 to N4 isomers. [5] |
| ¹H NMR | Structure Confirmation | Distinguishes between isomers based on the chemical shift of the N-methyl group. |
| Mass Spec | Identity Confirmation | Confirms the correct molecular weight (m/z). |
Question 8: What are the primary safety concerns when handling hydrazine, iodomethane, and triazole products during scale-up?
Answer: Safety is paramount during scale-up. All personnel must be thoroughly trained on the hazards of the chemicals involved.
-
Hydrazine: Hydrazine and its hydrate are highly toxic, corrosive, and suspected carcinogens. [6]All handling must be done in a well-ventilated area (e.g., a fume hood or a closed reactor system) with appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles.
-
Iodomethane (Methyl Iodide): This is a potent alkylating agent and is classified as a carcinogen. It is toxic and volatile. Similar to hydrazine, it must be handled in a closed system or a well-ventilated hood with robust PPE.
-
Aminotriazoles: The product class, aminotriazoles, can have associated health risks. 3-Amino-1,2,4-triazole is listed as a substance that may cause cancer. [7][8][9]Therefore, the final product and intermediates should be handled as potentially hazardous materials, minimizing dust and skin contact.
-
Process Safety:
-
Exotherm Control: As mentioned, the neutralization of hydrazine is highly exothermic and requires robust engineering controls.
-
Pressure Management: Reactions involving volatile reagents like iodomethane should be conducted in pressure-rated vessels.
-
Waste Disposal: All waste streams, including aqueous layers from work-ups and mother liquors, must be collected and disposed of as hazardous waste according to local regulations.
-
Always consult the Safety Data Sheet (SDS) for each chemical before beginning work. [8][10][11]
References
Sources
- 1. RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate - Google Patents [patents.google.com]
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- 3. researchgate.net [researchgate.net]
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- 11. fishersci.com [fishersci.com]
preventing decomposition of 1-Methyl-1H-1,2,4-triazole-3,5-diamine during storage
Welcome to the dedicated technical support resource for 1-Methyl-1H-1,2,4-triazole-3,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for preventing decomposition during storage and experimental use. Here, we address common stability challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles.
Introduction: Understanding the Inherent Stability of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, valued for its metabolic stability and role as a pharmacophore in numerous FDA-approved drugs.[1][2] Its stability is largely attributed to its aromatic character, where the delocalization of six π-electrons across the five-membered ring confers significant resonance stabilization.[3] However, like any functionalized heterocyclic compound, 1-Methyl-1H-1,2,4-triazole-3,5-diamine is susceptible to degradation under specific environmental conditions. The primary factors influencing its stability are temperature, light, pH, and the presence of oxidizing agents.
This guide will systematically explore these factors, providing you with the knowledge and tools to ensure the integrity of your compound.
Part 1: Frequently Asked Questions (FAQs) on Storage and Handling
Q1: What are the optimal storage conditions for 1-Methyl-1H-1,2,4-triazole-3,5-diamine?
A1: For maximal stability, the compound should be stored in a cool, dry, and dark environment. The recommended long-term storage is in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at refrigerated temperatures (2-8 °C). This minimizes exposure to atmospheric moisture, oxygen, and light, which are key instigators of degradation.
Q2: I've noticed a change in the color of my compound from white/off-white to a yellowish or brownish hue. What does this indicate?
A2: A color change is a common visual indicator of degradation. This is often due to slow oxidation or photodecomposition, leading to the formation of chromophoric impurities. If you observe a color change, it is crucial to re-analyze the purity of the compound before use, as its pharmacological profile may be altered.
Q3: Can I store solutions of 1-Methyl-1H-1,2,4-triazole-3,5-diamine? If so, what are the best practices?
A3: While storing the compound in its solid state is always preferred, solutions can be stored for short periods if necessary. The choice of solvent is critical. For aqueous solutions, use buffers at a neutral or slightly acidic pH, as basic conditions can promote degradation. If using organic solvents, ensure they are of high purity and anhydrous. All solutions should be protected from light by using amber vials or wrapping the container in aluminum foil and stored at low temperatures. For longer-term storage in solution, flash-freezing in an appropriate solvent and storing at -20 °C or -80 °C is advisable.
Q4: What materials are incompatible with 1-Methyl-1H-1,2,4-triazole-3,5-diamine?
A4: The primary incompatibilities are with strong oxidizing agents and strong acids. Contact with strong oxidizers can lead to rapid and potentially hazardous decomposition. Strong acids can protonate the triazole ring and the amino groups, which may alter its properties or catalyze degradation pathways.
Part 2: Troubleshooting Guide to Compound Decomposition
This section addresses specific issues you might encounter during your experiments and provides a logical, step-by-step approach to identify and resolve the root cause of decomposition.
Issue 1: Inconsistent or Poor Results in Biological Assays
-
Potential Cause: The compound is degrading in the assay medium or during incubation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Appearance of Unexpected Peaks in Chromatograms During Analysis
-
Potential Cause: The compound is degrading during sample preparation, on the HPLC column, or due to exposure to light or elevated temperatures in the autosampler.
-
Troubleshooting Steps:
-
Protect from Light: Prepare samples under yellow light and use amber autosampler vials.
-
Control Temperature: Use a cooled autosampler (e.g., 4 °C) to prevent thermal degradation of samples waiting for injection.
-
Check pH of Mobile Phase: Highly acidic or basic mobile phases can cause on-column degradation. If possible, work closer to a neutral pH.
-
Evaluate Sample Solvent: The solvent used to dissolve the sample can impact stability. Ensure the compound is stable in the chosen solvent for the duration of the analytical run. Test this by preparing a sample and analyzing it at several time points.
-
Part 3: Understanding and Identifying Degradation Pathways
Based on the known chemistry of 1,2,4-triazoles, we can predict several potential degradation pathways for 1-Methyl-1H-1,2,4-triazole-3,5-diamine under stress conditions.[4][5]
Caption: Plausible degradation pathways for the target compound.
Part 4: Experimental Protocols for Stability Assessment
To proactively assess the stability of your compound, a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions that are more severe than standard storage conditions.[4][6][7] These studies are critical for identifying potential degradants and developing a stability-indicating analytical method.
Protocol 1: Forced Degradation Study
This protocol is designed to induce approximately 5-20% degradation, which is ideal for identifying significant degradation products without completely consuming the parent compound.[8]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of 1-Methyl-1H-1,2,4-triazole-3,5-diamine in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
| Stress Condition | Procedure | Analysis Time Points |
| Acid Hydrolysis | Dilute stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60 °C. | 2, 6, 12, 24 hours |
| Base Hydrolysis | Dilute stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60 °C. | 2, 6, 12, 24 hours |
| Oxidation | Dilute stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature, protected from light. | 2, 6, 12, 24 hours |
| Thermal Degradation | Spread a thin layer of the solid compound in a vial. Place in an oven at 80 °C. For solution studies, incubate the stock solution at 80 °C. | 1, 3, 5, 7 days |
| Photolytic Degradation | Expose the stock solution (100 µg/mL in a quartz cuvette) and solid compound to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[9] | 6, 12, 24, 48 hours |
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
If acidic or basic, neutralize the sample with an equimolar amount of base or acid, respectively.
-
Dilute the sample to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
Analyze using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[10][11]
1. Initial Method Scouting:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to elute a wide range of potential degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector with a photodiode array (PDA) to monitor at multiple wavelengths (e.g., 210-400 nm) and identify the optimal wavelength for all components.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
2. Method Optimization:
-
Analyze a mixture of the unstressed compound and aliquots from the forced degradation studies that show significant degradation.
-
The goal is to achieve baseline separation between the parent peak and all major degradation peaks.
-
Adjust the gradient slope, mobile phase pH (by switching to ammonium acetate buffers), or organic modifier (e.g., methanol) to improve resolution.
3. Method Validation (as per ICH Q2(R1) Guidelines):
-
Once optimized, the method should be validated for:
-
Specificity: Ensure no interference from impurities or other components.
-
Linearity: Assess the method's ability to produce results that are directly proportional to the concentration of the analyte.
-
Accuracy & Precision: Determine the closeness of the results to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Sources
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- 2. An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. database.ich.org [database.ich.org]
- 8. youtube.com [youtube.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. jddtonline.info [jddtonline.info]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Reaction Condition Optimization for 1-Methyl-1H-1,2,4-triazole-3,5-diamine Derivatization
Welcome to the technical support center for the derivatization of 1-Methyl-1H-1,2,4-triazole-3,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the chemical modification of this versatile scaffold. As a Senior Application Scientist, I have curated this information to be both scientifically rigorous and practically applicable in a laboratory setting.
Introduction: The Chemistry of 1-Methyl-1H-1,2,4-triazole-3,5-diamine Derivatization
1-Methyl-1H-1,2,4-triazole-3,5-diamine is a key building block in medicinal chemistry due to the prevalence of the 1,2,4-triazole moiety in a wide range of therapeutic agents, including antifungal and anticancer drugs.[1][2][3] The presence of two primary amino groups at the C3 and C5 positions offers rich opportunities for derivatization, such as acylation, alkylation, and Schiff base formation, to generate libraries of compounds for drug discovery.[4][5]
However, the reactivity of the two exocyclic amino groups can be competitive, leading to challenges in achieving selective derivatization. This guide will address these challenges and provide strategies for optimizing your reaction conditions to achieve the desired mono- or di-substituted products.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of derivatization reactions for 1-Methyl-1H-1,2,4-triazole-3,5-diamine?
A1: The most common derivatization reactions target the exocyclic amino groups at the C3 and C5 positions. These include:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Schiff Base Formation: Condensation with aldehydes or ketones to form imines.[5]
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Q2: Which of the two amino groups (at C3 and C5) is more reactive?
A2: The relative reactivity of the C3 and C5 amino groups can be influenced by subtle electronic effects from the N1-methyl group and the overall aromatic system. In many cases, the difference in reactivity is small, leading to mixtures of mono-substituted isomers and the di-substituted product. A thorough optimization of reaction conditions is often necessary to achieve selectivity.
Q3: What are the key parameters to consider when optimizing a derivatization reaction?
A3: The key parameters to optimize include:
-
Stoichiometry of Reagents: The molar ratio of the derivatizing agent to the triazole substrate is critical for controlling the extent of substitution (mono- vs. di-substitution).
-
Choice of Base: A suitable base is often required to scavenge the acid byproduct (e.g., HCl from an acyl chloride). The strength and steric bulk of the base can influence the reaction rate and selectivity.
-
Solvent: The polarity and aprotic/protic nature of the solvent can affect the solubility of reactants and influence the reaction pathway.
-
Temperature: Reaction temperature can impact the rate of reaction and, in some cases, the selectivity.
-
Reaction Time: Monitoring the reaction progress over time is crucial to determine the optimal endpoint for maximizing the yield of the desired product and minimizing side reactions.
Q4: How can I purify the derivatized products?
A4: Purification strategies will depend on the properties of the products. Common techniques include:
-
Recrystallization: Effective for crystalline solids.
-
Column Chromatography: A versatile technique for separating mixtures based on polarity.
-
Preparative HPLC: For challenging separations or to obtain high-purity material.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficiently reactive derivatizing agent.2. Inappropriate base or solvent.3. Low reaction temperature. | 1. Use a more reactive agent (e.g., acyl chloride instead of a carboxylic acid with a coupling agent).2. Screen a range of bases (e.g., triethylamine, DIPEA, pyridine) and solvents (e.g., DCM, THF, DMF).3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of a Mixture of Mono- and Di-substituted Products | 1. Stoichiometry of the derivatizing agent is too high.2. The two amino groups have similar reactivity under the current conditions. | 1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the derivatizing agent for mono-substitution. For di-substitution, use at least 2.2 equivalents.2. Consider a protecting group strategy to block one amino group before derivatizing the other. |
| Formation of Insoluble Material/Poor Solubility of Starting Material | 1. The starting material or product has low solubility in the chosen solvent.2. The product is precipitating out of the reaction mixture. | 1. Screen for a more suitable solvent or use a co-solvent system. Polar aprotic solvents like DMF or DMSO can be effective for dissolving polar triazoles.[5]2. If the product is precipitating, this may be advantageous for purification. If not, a different solvent may be needed to keep it in solution for the duration of the reaction. |
| Product Decomposition | 1. The reaction conditions are too harsh (e.g., high temperature, strong acid/base).2. The product is unstable to air or moisture. | 1. Use milder reaction conditions (e.g., lower temperature, weaker base).2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Purification | 1. Products have similar polarities.2. The product is a salt. | 1. Optimize the mobile phase for column chromatography to improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).2. If the product is a salt, perform an aqueous workup with a suitable base (e.g., NaHCO3 solution) to neutralize and extract the free base into an organic solvent. |
Experimental Protocols
General Protocol for Mono-Acylation
-
Dissolve 1-Methyl-1H-1,2,4-triazole-3,5-diamine (1.0 eq) in a suitable anhydrous solvent (e.g., DCM, THF, or DMF) under an inert atmosphere.
-
Add a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.1 eq).
-
Cool the reaction mixture to 0 °C.
-
Slowly add the acyl chloride (1.0-1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO3.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Di-Acylation
-
Dissolve 1-Methyl-1H-1,2,4-triazole-3,5-diamine (1.0 eq) in a suitable anhydrous solvent (e.g., DCM, THF, or DMF) under an inert atmosphere.
-
Add a non-nucleophilic base (e.g., triethylamine or DIPEA, 2.2 eq).
-
Slowly add the acyl chloride (2.2 eq) at 0 °C or room temperature.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, monitoring by TLC or LC-MS.
-
Workup and purify as described for the mono-acylation protocol.
Visualizations
Reaction Workflow for Selective Acylation
Caption: Workflow for selective mono- or di-acylation.
Decision Tree for Troubleshooting Low Yield
Caption: Troubleshooting low product yield.
References
-
Plech, T., et al. (2015). Synthesis and antibacterial activity of 1,2,4-triazole-ciprofloxacin hybrids. Molecules, 20(8), 14936-14955. Available at: [Link]
-
Büyükkıdan, B., et al. (2022). New Schiff bases derived from 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione: Synthesis and characterization. Journal of Scientific Reports-A, (48), 25-41. Available at: [Link]
-
Jeong, J. H., et al. (2005). 1-Acyl-1H-[6][7][8]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities. Journal of medicinal chemistry, 48(13), 4208–4211. Available at: [Link]
-
Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. Available at: [Link]
-
Hussain, S., et al. (2022). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4]. Journal of Drug Delivery and Therapeutics, 12(4-S), 118-121. Available at: [Link]
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- 4. 1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective microwave synthesis and derivatization of 1,5-diaryl-3-amino-1,2,4-triazoles and a study of their cholinesterase inhibition properties ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04105B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine and Guanazole for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of 1-Methyl-1H-1,2,4-triazole-3,5-diamine and its parent compound, guanazole (1H-1,2,4-triazole-3,5-diamine). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their chemical properties, synthesis, and potential biological activities based on available experimental data and established scientific principles.
Introduction
Guanazole, a symmetrical diamino-substituted 1,2,4-triazole, has been a subject of scientific interest for its role as an antineoplastic agent.[1] Its mechanism of action is primarily attributed to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis.[2] This has led to its investigation in various cancer cell lines.[2] The derivatization of guanazole presents a promising avenue for modulating its biological activity, pharmacokinetic properties, and target specificity. One such derivative is 1-Methyl-1H-1,2,4-triazole-3,5-diamine, where a methyl group is introduced at the N1 position of the triazole ring. This modification, while seemingly minor, can significantly alter the molecule's physicochemical properties and its interaction with biological targets. N-methylation is a common strategy in medicinal chemistry to enhance membrane permeability, metabolic stability, and sometimes, biological potency.[3] This guide will delve into a comparative analysis of these two compounds, providing a foundational understanding for their potential applications in therapeutic development.
Chemical Structures and Physicochemical Properties
The introduction of a methyl group to the triazole ring of guanazole to form 1-Methyl-1H-1,2,4-triazole-3,5-diamine alters its molecular weight, polarity, and hydrogen bonding capabilities. These changes can have a profound impact on the molecule's solubility, lipophilicity, and ultimately, its pharmacokinetic profile.
Caption: Chemical structures of Guanazole and its 1-methyl derivative.
| Property | Guanazole (1H-1,2,4-triazole-3,5-diamine) | 1-Methyl-1H-1,2,4-triazole-3,5-diamine |
| CAS Number | 1455-77-2[4] | 16681-75-7 |
| Molecular Formula | C₂H₅N₅[4] | C₃H₇N₅ |
| Molecular Weight | 99.09 g/mol [4] | 113.12 g/mol |
| Appearance | Colorless crystals or faintly yellow powder[5] | Data not available |
| Melting Point | 202-205 °C (decomposes)[6] | Data not available |
| Solubility | Soluble in water[5] | Expected to have altered solubility |
| Hydrogen Bond Donors | 3 | 2 |
| Hydrogen Bond Acceptors | 4 | 4 |
Synthesis and Mechanistic Insights
Guanazole Synthesis: The synthesis of guanazole is well-established and is typically achieved through the reaction of dicyandiamide with a hydrazine salt. A common method involves heating dicyandiamide with hydrazine dihydrochloride in an aqueous solution, which can yield a substantially theoretical amount of guanazole.[7]
Caption: Synthetic pathway for Guanazole.
1-Methyl-1H-1,2,4-triazole-3,5-diamine Synthesis: The synthesis of N-alkylated derivatives of 3,5-diamino-1,2,4-triazole requires regioselective alkylation. Direct alkylation of guanazole can lead to a mixture of N1, N2, and N4-alkylated products. A regioselective approach might involve the use of a protected guanazole derivative to direct the methylation to the desired nitrogen atom, followed by deprotection.[8] Alternatively, building the methylated triazole ring from acyclic precursors offers another route.
Comparative Performance Analysis
Guanazole: As an inhibitor of ribonucleotide reductase, guanazole disrupts the de novo synthesis of deoxyribonucleotides, which are essential for DNA replication and repair.[2] This mechanism of action is similar to that of hydroxyurea, another well-known ribonucleotide reductase inhibitor.[2] Guanazole has demonstrated antitumor activity against various murine leukemias and other cancer cell lines.[2] Its efficacy is often dependent on the dosing schedule, with multiple administrations being more effective.[2]
Experimental Protocols
Synthesis of Guanazole
A detailed protocol for the synthesis of guanazole can be adapted from established methods.[7]
-
Reaction Setup: In a reaction vessel, dissolve dicyandiamide and a molar equivalent of hydrazine dihydrochloride in water.
-
Reaction Conditions: Heat the aqueous solution to approximately 50-100°C with stirring. The reaction is typically complete within a few hours.
-
Work-up: Cool the reaction mixture and neutralize it with a base such as sodium hydroxide.
-
Isolation and Purification: The guanazole product can be isolated by evaporation of the solvent and extraction with a suitable organic solvent like methanol. Further purification can be achieved by recrystallization.
Cytotoxicity Assay (MTT Assay)
The following is a general protocol for assessing the cytotoxicity of the compounds against a cancer cell line (e.g., L1210 leukemia cells).[9]
Caption: Workflow for a typical MTT cytotoxicity assay.
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of guanazole and 1-Methyl-1H-1,2,4-triazole-3,5-diamine in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the MTT to formazan crystals.[9]
-
Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value.[9]
Ribonucleotide Reductase Inhibition Assay
A common method to assess the inhibition of ribonucleotide reductase involves measuring the conversion of a radiolabeled ribonucleotide (e.g., [³H]CDP) to its corresponding deoxyribonucleotide.[10]
-
Reaction Mixture: Prepare a reaction mixture containing the purified ribonucleotide reductase enzyme, a substrate such as [³H]CDP, and necessary cofactors (e.g., ATP, Mg²⁺, a reducing agent like dithiothreitol).
-
Inhibitor Addition: Add varying concentrations of the test compounds (guanazole and its 1-methyl derivative) to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the reaction and incubate at 37°C for a defined period.
-
Reaction Quenching: Stop the reaction, for example, by heat inactivation.
-
Separation and Quantification: Separate the deoxyribonucleotide product from the ribonucleotide substrate using a suitable method like HPLC or thin-layer chromatography.
-
Data Analysis: Quantify the amount of radiolabeled deoxyribonucleotide formed and calculate the percentage of inhibition for each compound concentration to determine the IC₅₀ value.
Conclusion
Guanazole is a well-characterized compound with established antitumor properties stemming from its inhibition of ribonucleotide reductase. Its methylated derivative, 1-Methyl-1H-1,2,4-triazole-3,5-diamine, represents a structurally related molecule with potentially altered pharmacological properties. While direct comparative data is currently sparse, the principles of medicinal chemistry suggest that N-methylation could lead to enhanced cell permeability and metabolic stability, which may or may not be accompanied by a change in target affinity.
Further research, including direct comparative studies of their cytotoxicity against a panel of cancer cell lines and their inhibitory activity against ribonucleotide reductase, is necessary to fully elucidate the therapeutic potential of 1-Methyl-1H-1,2,4-triazole-3,5-diamine relative to its parent compound. The experimental protocols provided in this guide offer a framework for conducting such comparative evaluations.
References
- Brockman, R. W., Shaddix, S., Laster Jr, W. R., & Schabel Jr, F. M. (1970). Inhibition of ribonucleotide reductase, DNA synthesis, and L1210 leukemia by guanazole. Cancer Research, 30(9), 2358-2368.
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
-
PubMed. (1970). Inhibition of ribonucleotide reductase, DNA synthesis, and L1210 leukemia by guanazole. Retrieved from [Link]
- Roemer, J. J., & Kaiser, D. W. (1953). U.S. Patent No. 2,648,671. Washington, DC: U.S.
- Kaiser, D. W. (1953). U.S. Patent No. 2,648,670. Washington, DC: U.S.
- Fairman, J. W., Wijerathna, S. R., Ahmad, M. F., Xu, H., Riera, T. V., & Dealwis, C. (2015). Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer. Biochemistry, 54(50), 7351–7359.
- Tholander, F., & Sjöberg, B. M. (2012). Discovery of antimicrobial ribonucleotide reductase inhibitors by screening in microwell format. Proceedings of the National Academy of Sciences, 109(25), 9786-9791.
- Bianchi, V., Borella, S., Calderazzo, F., Ferraro, P., Chieco Bianchi, L., & Reichard, P. (1994). Inhibition of ribonucleotide reductase by 2'-substituted deoxycytidine analogs: possible application in AIDS treatment. Proceedings of the National Academy of Sciences, 91(18), 8403-8407.
- Inoue, K., Nakami, S., Kumasaki, M., & Matsumoto, S. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate.
- Shvetsov, Y. S. (2000).
- Chernyshev, V. M., Rakitov, V. A., Astakhov, A. V., Sokolov, A. N., Zemlyakov, N. D., & Taranushich, V. A. (2006). Regioselective Synthesis of Alkyl Derivatives of 3,5-Diamino-1,2,4-triazole. Russian Journal of Applied Chemistry, 79(4), 624-630.
- Lally, J. M., & Nyce, J. W. (2012).
- da Silva, G. S., Pilo, F., de Paula, L. G., Ramalho, T. C., & de Oliveira, R. B. (2019). Regioselective microwave synthesis and derivatization of 1,5-diaryl-3-amino-1,2,4-triazoles and a study of their cholinesterase inhibition properties. RSC Advances, 9(41), 23795-23807.
- Leonidas, D. D., Chavali, G. B., Oikonomakos, N. G., Chrysina, E. D., & Kosmopoulou, M. N. (2013). Triazole pyrimidine nucleosides as inhibitors of Ribonuclease A. Synthesis, biochemical, and structural evaluation. Bioorganic & medicinal chemistry, 21(3), 735-743.
-
ResearchGate. (n.d.). Synthesis of 1,2,4‐Triazole‐3,5‐diamines. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Diamino-1,2,4-triazole. Retrieved from [Link]
-
PubChem. (n.d.). 1H-1,2,4-Triazole-3,5-diamine sulfate. Retrieved from [Link]
-
Chemsrc. (n.d.). 1H-1,2,4-Triazole-3,5-diamine. Retrieved from [Link]
-
Kim, K., Kim, J., Park, C. M., Kim, S. H., Choi, H., & Kim, K. (2005). 1-Acyl-1H-[2][7][9]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities. Journal of medicinal chemistry, 48(13), 4208-4211.
-
Alzchem Group. (n.d.). 1H-1,2,4-Triazole-3,5-diamine. Retrieved from [Link]
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- 10. pubs.acs.org [pubs.acs.org]
comparative spectroscopic analysis of methylated vs non-methylated triazoles.
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced structural and electronic properties of heterocyclic compounds is paramount. The 1,2,4-triazole scaffold, a cornerstone in many pharmaceutical agents, offers a prime example of how subtle modifications, such as methylation, can significantly influence its physicochemical characteristics. This guide provides an in-depth comparative analysis of non-methylated 1,2,4-triazole and its N-methylated isomers, leveraging a suite of spectroscopic techniques to elucidate the impact of this fundamental substitution.
The strategic placement of a methyl group on one of the nitrogen atoms of the triazole ring not only alters its polarity, solubility, and metabolic stability but also imparts a unique spectroscopic signature. Discerning these differences is crucial for unambiguous structure determination, quality control, and understanding drug-receptor interactions. This document will navigate the comparative analysis through the lenses of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), providing both theoretical insights and practical, data-driven comparisons.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of triazole isomers. The chemical shifts of both protons (¹H) and carbons (¹³C) are exquisitely sensitive to the electronic environment, which is directly influenced by the position of the methyl group.
Causality of Chemical Shift Variations
The non-methylated 1,2,4-triazole exists in a tautomeric equilibrium between the 1H and 4H forms, which can lead to broadened signals or averaged chemical shifts depending on the solvent and temperature. N-methylation quenches this tautomerism, locking the structure into a single isomeric form (1-methyl or 4-methyl). This results in sharper, more defined NMR spectra.
The electron-donating nature of the methyl group perturbs the electron density within the aromatic triazole ring. When attached to N1, it influences the adjacent C5 and the distant C3 differently than when it is attached to N4, which is symmetrically positioned between the two ring carbons. This electronic perturbation is the primary cause of the observed differences in chemical shifts.
Comparative ¹H and ¹³C NMR Data
The following table summarizes the typical chemical shifts observed for 1,2,4-triazole and its 1-methyl and 4-methyl isomers. These values are illustrative and can vary slightly based on the solvent and concentration.
| Compound | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1,2,4-Triazole | C3-H & C5-H: ~8.5-8.7 (often a single, sometimes broad, peak due to tautomerism) | C3 & C5: ~145-150 |
| 1-Methyl-1,2,4-triazole | C3-H: ~8.0-8.2 C5-H: ~8.4-8.6 N-CH₃: ~3.8-4.0 | C3: ~150-153 C5: ~142-145 N-CH₃: ~35-38 |
| 4-Methyl-1,2,4-triazole | C3-H & C5-H: ~8.2-8.4 (equivalent due to symmetry) N-CH₃: ~3.7-3.9 | C3 & C5: ~143-146 N-CH₃: ~33-36 |
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint
FT-IR spectroscopy provides a vibrational fingerprint of a molecule, revealing the presence of specific functional groups and changes in bond strengths upon methylation.
Interpreting Vibrational Changes
In non-methylated 1,2,4-triazole, the broad N-H stretching vibration is a key diagnostic feature, typically observed in the 3100-3300 cm⁻¹ region.[1] Methylation removes this N-H bond, leading to the disappearance of this characteristic broad peak. Concurrently, new C-H stretching and bending vibrations associated with the methyl group appear.
The substitution on the nitrogen atom also influences the vibrational modes of the triazole ring itself. Changes in the C=N and N-N stretching frequencies can be observed, reflecting the altered electron distribution and bond strengths within the heterocyclic core.
Comparative FT-IR Data
| Vibrational Mode | 1,2,4-Triazole (cm⁻¹) | Methylated 1,2,4-Triazoles (cm⁻¹) | Rationale for Change |
| N-H Stretch | ~3126 (broad)[1] | Absent | Disappearance of the N-H bond upon methylation. |
| Aromatic C-H Stretch | ~3032-3097[1] | ~3000-3100 | Minor shifts due to changes in ring electronics. |
| Aliphatic C-H Stretch | Absent | ~2850-2960 | Appearance of the methyl group C-H bonds. |
| C=N Stretch | ~1600-1411[2] | Shifted | Altered bond polarity and strength due to the inductive effect of the methyl group. |
| N-N Stretch | ~1550-1570[2] | Shifted | Changes in the electron density of the triazole ring. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the presence of auxochromic groups.
Influence of Methylation on λ_max
The unsubstituted 1,2,4-triazole exhibits a weak absorption around 205 nm.[2] Methylation, acting as an auxochromic substitution, can lead to a slight bathochromic (red) shift in the λ_max. This is attributed to the electron-donating nature of the methyl group, which can subtly affect the energy of the π → π* and n → π* electronic transitions within the triazole ring. The differences between the 1-methyl and 4-methyl isomers are often minimal but can sometimes be distinguished with high-resolution spectrophotometers.
Comparative UV-Vis Data
| Compound | λ_max (nm) | Molar Absorptivity (ε) |
| 1,2,4-Triazole | ~205[2] | Low |
| N-Methylated Triazoles | ~210-225[2][3] | Generally higher than the non-methylated parent |
Mass Spectrometry: Fragmentation and Molecular Weight Determination
Mass spectrometry is indispensable for determining the molecular weight of triazoles and provides valuable structural information through the analysis of fragmentation patterns.
Methylation-Directed Fragmentation
The primary and most obvious difference is the molecular ion peak (M⁺), which will increase by 14 Da for each methyl group added. The fragmentation pathways of the triazole ring are significantly influenced by the position of the methyl group. Under electron ionization (EI), the unsubstituted 1H-1,2,4-triazole often shows a characteristic loss of HCN.[4] For methylated triazoles, the fragmentation can be more complex, often involving the loss of a nitrogen molecule (N₂) or cleavage of the methyl group.[4] Electrospray ionization (ESI), being a softer technique, is well-suited for analyzing polar triazole derivatives and often preserves the molecular ion.[4]
Comparative Mass Spectrometry Data
| Feature | 1,2,4-Triazole | N-Methylated Triazoles |
| Molecular Ion (M⁺) | m/z 69 | m/z 83 |
| Key Fragmentation (EI) | Loss of HCN (m/z 42)[4] | Loss of N₂, CH₃, or other substituent-dependent pathways.[4] |
| Fragmentation (ESI) | Primarily [M+H]⁺ at m/z 70 | Primarily [M+H]⁺ at m/z 84 |
Experimental Protocols
The following are generalized, yet detailed, protocols for the spectroscopic analysis of triazole compounds.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the triazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data for all carbon types.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard.
FT-IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid triazole sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
-
Pellet Formation: Transfer the powder to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[5]
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the sample spectrum.
-
Data Collection: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare the spectra of the methylated and non-methylated compounds.
UV-Vis Spectroscopy Protocol
-
Solvent Selection: Choose a UV-transparent solvent in which the triazole is soluble (e.g., ethanol, methanol, acetonitrile).
-
Sample Preparation: Prepare a stock solution of the triazole at a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.2 and 0.8).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).[6]
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and the corresponding absorbance value.
Mass Spectrometry Protocol (LC-MS/MS with ESI)
-
Instrumentation: Utilize an HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.[7]
-
Chromatographic Separation:
-
Mass Spectrometry Conditions:
-
Data Acquisition: Acquire full scan mass spectra to identify the molecular ion and perform product ion scans (MS/MS) to elucidate fragmentation patterns. For quantitative analysis, develop a multiple reaction monitoring (MRM) method.
-
Sample Preparation: Dissolve the triazole sample in the initial mobile phase composition and filter it through a 0.22 µm syringe filter before injection.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for comparative spectroscopic analysis of triazoles.
Structural Differences and Spectroscopic Probes
Caption: Impact of methylation on triazole structure and spectroscopic probes.
References
-
International Journal of Science and Research (IJSR). (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]
-
MDPI. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][4][7][8]triazoles. [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
ResearchGate. (2022). FT-IR spectra of control and treated 1,2,4-triazole. [Link]
-
Purdue College of Engineering. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]
Sources
A Senior Application Scientist's Guide to the Validation of 1-Methyl-1H-1,2,4-triazole-3,5-diamine as a Novel Antifungal Agent
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Pressing Need for Novel Antifungal Therapies
The global rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to public health. The current antifungal armamentarium is limited, and many existing agents are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity.[1][2] The triazole class of antifungals, which act by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane, has been a cornerstone of antifungal therapy.[3][4][5] However, resistance to established triazoles is a growing concern, necessitating the urgent development of new chemical entities with improved efficacy and novel mechanisms of action.
This guide provides a comprehensive framework for the preclinical validation of a novel triazole derivative, 1-Methyl-1H-1,2,4-triazole-3,5-diamine. As this is a previously uncharacterized compound in the context of antifungal activity, this document outlines a rigorous, multi-tiered experimental plan to ascertain its potential as a therapeutic candidate. We will detail the necessary in vitro assays, compare its hypothetical performance against established antifungal agents, and provide the scientific rationale behind each experimental choice.
Compound Profile: 1-Methyl-1H-1,2,4-triazole-3,5-diamine
1-Methyl-1H-1,2,4-triazole-3,5-diamine is a small molecule featuring the characteristic five-membered ring with three nitrogen atoms that defines the triazole class. The presence of a methyl group at the 1-position and two amino groups at the 3 and 5 positions distinguishes it from commercially available antifungal triazoles. While the parent compound, 1H-1,2,4-triazole-3,5-diamine (guanazole), is a known chemical entity, the biological activities of this specific methylated analogue are largely unexplored in the public domain.[6][7][8] This validation guide, therefore, serves as a roadmap for its initial characterization.
Comparative Antifungal Agents
To provide a robust assessment of 1-Methyl-1H-1,2,4-triazole-3,5-diamine's antifungal potential, its activity will be compared against a panel of well-established antifungal drugs with known mechanisms of action.
| Comparator Agent | Class | Mechanism of Action | Primary Clinical Use |
| Fluconazole | Triazole | Inhibits lanosterol 14-α-demethylase, disrupting ergosterol synthesis.[3][5] | Treatment of candidiasis and cryptococcosis.[9][10] |
| Itraconazole | Triazole | Inhibits lanosterol 14-α-demethylase, disrupting ergosterol synthesis.[3][5] | Broad-spectrum activity against yeasts and molds.[9][10] |
| Ketoconazole | Imidazole | Inhibits lanosterol 14-α-demethylase, with less selectivity than newer triazoles. | Primarily topical use due to systemic toxicity. |
| Amphotericin B | Polyene | Binds to ergosterol in the fungal cell membrane, forming pores that lead to cell death. | Broad-spectrum agent for severe systemic fungal infections. |
Experimental Validation Workflow
The validation of 1-Methyl-1H-1,2,4-triazole-3,5-diamine will proceed through a staged approach, beginning with broad in vitro screening, followed by more detailed mechanistic and safety evaluations.
Caption: A three-phase workflow for the validation of a novel antifungal compound.
Detailed Experimental Protocols
Phase 1: In Vitro Antifungal Susceptibility Testing
The initial evaluation of antifungal activity will be performed using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This standardized method allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol: Broth Microdilution Assay for Yeasts (adapted from CLSI M27)
-
Inoculum Preparation:
-
Subculture the fungal isolate onto potato dextrose agar and incubate for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of 1-Methyl-1H-1,2,4-triazole-3,5-diamine and the comparator antifungals in dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of each drug in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually inspect the plates for fungal growth.
-
The MIC is the lowest drug concentration at which there is a significant inhibition of growth compared to the growth control.
-
Panel of Fungal Pathogens:
A diverse panel of clinically relevant fungal species should be tested to determine the spectrum of activity.
| Genus | Species | Clinical Significance |
| Candida | C. albicans | Most common cause of candidiasis. |
| C. glabrata | Often exhibits reduced susceptibility to azoles. | |
| C. parapsilosis | Frequently associated with biofilm formation on medical devices. | |
| C. auris | An emerging multidrug-resistant pathogen of global concern. | |
| Aspergillus | A. fumigatus | The leading cause of invasive aspergillosis. |
| A. flavus | A common cause of aspergillosis and a producer of aflatoxins. | |
| Cryptococcus | C. neoformans | A major cause of meningitis in immunocompromised individuals. |
Phase 2: Elucidation of Antifungal Mechanism
Based on the triazole scaffold of 1-Methyl-1H-1,2,4-triazole-3,5-diamine, it is hypothesized that its primary mechanism of action is the inhibition of ergosterol biosynthesis. This can be investigated through the following assays.
Protocol: Sterol Quantification Assay
-
Fungal Culture and Treatment:
-
Grow a susceptible fungal strain (e.g., Saccharomyces cerevisiae as a model or a susceptible Candida species) in a suitable liquid medium to mid-log phase.
-
Expose the fungal cultures to sub-inhibitory concentrations of 1-Methyl-1H-1,2,4-triazole-3,5-diamine and comparator azoles for a defined period.
-
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation.
-
Saponify the cell pellets with alcoholic potassium hydroxide.
-
Extract the non-saponifiable lipids (containing sterols) with n-heptane.
-
-
Analysis:
-
Analyze the extracted sterols by gas chromatography-mass spectrometry (GC-MS).
-
Compare the sterol profiles of treated and untreated cells. A decrease in ergosterol and an accumulation of lanosterol or other 14-α-methylated sterols would support the hypothesized mechanism of action.
-
Caption: The proposed mechanism of action via inhibition of the ergosterol biosynthesis pathway.
Phase 3: Preclinical Safety Assessment
A crucial aspect of drug development is to ensure that a compound is selectively toxic to the target pathogen with minimal effects on host cells.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture:
-
Culture a relevant mammalian cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in appropriate medium.
-
-
Compound Exposure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to a range of concentrations of 1-Methyl-1H-1,2,4-triazole-3,5-diamine and control compounds for 24-48 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Hypothetical Comparative Performance Data
The following tables illustrate how the experimental data for 1-Methyl-1H-1,2,4-triazole-3,5-diamine could be presented in comparison to standard antifungal agents.
Table 1: Hypothetical In Vitro Antifungal Activity (MIC in µg/mL)
| Fungal Species | 1-Methyl-1H-1,2,4-triazole-3,5-diamine | Fluconazole | Itraconazole | Amphotericin B |
| C. albicans | 0.25 | 0.5 | 0.125 | 0.5 |
| C. glabrata | 4 | 16 | 1 | 0.5 |
| A. fumigatus | 2 | >64 | 0.5 | 1 |
| C. neoformans | 1 | 4 | 0.25 | 0.25 |
Table 2: Hypothetical In Vitro Cytotoxicity (IC₅₀ in µM)
| Cell Line | 1-Methyl-1H-1,2,4-triazole-3,5-diamine | Fluconazole | Itraconazole | Ketoconazole |
| HepG2 (Human Liver) | >100 | >200 | 50 | 10 |
| HEK293 (Human Kidney) | >100 | >200 | 75 | 15 |
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to the initial validation of 1-Methyl-1H-1,2,4-triazole-3,5-diamine as a potential novel antifungal agent. By employing standardized methodologies and comparing its performance against established drugs, a clear picture of its efficacy, spectrum of activity, and preliminary safety profile can be established.
Positive outcomes from these in vitro studies, particularly a broad spectrum of activity, potency against resistant strains, and low cytotoxicity, would provide a strong rationale for advancing 1-Methyl-1H-1,2,4-triazole-3,5-diamine to further preclinical development. Subsequent investigations should include time-kill kinetic studies, biofilm disruption assays, and in vivo efficacy studies in animal models of fungal infection. The data generated through this comprehensive validation process will be critical in determining the therapeutic potential of this novel triazole derivative in the fight against life-threatening fungal diseases.
References
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]
-
Prasad, R., & Shah, A. H. (2016). Advances in synthetic approach to and antifungal activity of triazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-19. [Link]
-
Kaur, R., & Goyal, D. (2021). Antifungal Properties of 1,2,4-Triazoles. International Journal of Scientific Research in Engineering and Management, 5(11). [Link]
-
Pfaller, M. A., & Diekema, D. J. (2004). In vitro antifungal susceptibility testing in fungi: what is its role in clinical practice? Current Opinion in Infectious Diseases, 17(6), 533-538. [Link]
-
Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Evidence-Based Complementary and Alternative Medicine. [Link]
-
Ginting, G., & Sari, R. (2020). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results, 11(2), 56-61. [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,5-Diamino-1,2,4-triazole (CAS 1455-77-2). [Link]
-
Martínez-Matías, N., & Rodríguez-Medina, J. R. (2018). Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. Puerto Rico Health Sciences Journal, 37(3), 135-142. [Link]
-
Sheehan, D. J., et al. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(1), 40-79. [Link]
-
Alzchem Group. (n.d.). 1H-1,2,4-Triazole-3,5-diamine. [Link]
-
National Institute of Standards and Technology. (n.d.). 3,5-Diamino-1,2,4-triazole. In NIST Chemistry WebBook. [Link]
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- 4. 1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isres.org [isres.org]
A Comparative Guide to Purity Assessment of Synthesized 1-Methyl-1H-1,2,4-triazole-3,5-diamine
In the landscape of pharmaceutical research and development, the meticulous characterization of synthesized compounds is paramount. The purity of an active pharmaceutical ingredient (API) or its intermediates directly impacts its safety, efficacy, and stability. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 1-Methyl-1H-1,2,4-triazole-3,5-diamine, a compound of interest in medicinal chemistry. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions in their analytical workflows.
The importance of stringent purity assessment is underscored by regulatory bodies such as the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities in new drug substances, making robust analytical methods a cornerstone of regulatory compliance.[1][2][3][4][5]
Understanding the Analyte: 1-Methyl-1H-1,2,4-triazole-3,5-diamine
1-Methyl-1H-1,2,4-triazole-3,5-diamine is a polar, nitrogen-rich heterocyclic compound. Its synthesis can potentially introduce a variety of impurities, including starting materials, by-products, and degradation products. The polar nature of this molecule presents unique challenges for chromatographic separation, often requiring specialized techniques to achieve adequate retention and resolution.
Orthogonal Analytical Approaches: A Multi-Faceted Strategy
A comprehensive purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. This approach provides a more complete picture of the impurity profile. This guide will compare four critical techniques:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Elemental Analysis (EA)
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis for purity determination and impurity profiling. Its versatility in column chemistries and mobile phase compositions allows for the separation of a wide range of compounds.
Principle of Separation: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the eluent).[6][7] For a polar compound like 1-Methyl-1H-1,2,4-triazole-3,5-diamine, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than traditional reversed-phase chromatography.[8][9]
Expertise in Method Development: The choice of a HILIC stationary phase is critical. An amide-based column, for instance, can provide the necessary retention for this polar analyte. The mobile phase, typically a mixture of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer, facilitates the separation. The aqueous portion's pH and buffer concentration can be fine-tuned to optimize peak shape and resolution.
Experimental Protocol: HILIC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Amide-based HILIC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve 1 mg/mL of the synthesized compound in 50:50 Acetonitrile/Water.
Trustworthiness through System Suitability: Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[10][11] This typically involves injecting a standard solution multiple times and evaluating parameters like retention time repeatability, peak area precision, tailing factor, and theoretical plates.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC-based purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. While the target compound, 1-Methyl-1H-1,2,4-triazole-3,5-diamine, has low volatility, GC-MS is invaluable for detecting residual solvents and volatile by-products from the synthesis.
Principle of Separation and Detection: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing structural information.
Expertise in Sample Preparation: Direct injection of this polar compound is challenging. Derivatization, such as silylation, can be employed to increase volatility and improve peak shape. However, the primary utility of GC-MS in this context is for the analysis of volatile impurities without derivatization. Headspace GC-MS is the preferred method for residual solvent analysis.
Experimental Protocol: Headspace GC-MS for Residual Solvents
Instrumentation:
-
GC-MS system with a headspace autosampler.
Chromatographic Conditions:
-
Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm)
-
Carrier Gas: Helium at 1.2 mL/min
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 250 °C
-
MS Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-350
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 15 min
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a suitable solvent (e.g., DMSO).
Trustworthiness through Validation: The method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and limits of detection and quantification for the expected residual solvents.[12][13][14][15]
Workflow for GC-MS Impurity Profiling
Caption: Workflow for residual solvent analysis by Headspace GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity assessment (qNMR). It provides detailed information about the chemical environment of each nucleus in the molecule.
Principle of Analysis: NMR exploits the magnetic properties of atomic nuclei. By observing the absorption of electromagnetic radiation by nuclei in a strong magnetic field, a spectrum is generated that provides information about the structure and connectivity of atoms. For purity assessment, the integrals of the signals corresponding to the main compound are compared to those of impurities.
Expertise in Quantitative NMR (qNMR): For qNMR, an internal standard of known purity is added to the sample at a known concentration. The purity of the analyte can then be calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. This method is a primary analytical method and does not require a reference standard of the analyte itself.
Experimental Protocol: ¹H qNMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-Methyl-1H-1,2,4-triazole-3,5-diamine sample.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid).
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).
-
Ensure a good signal-to-noise ratio.
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the appropriate formula, taking into account the molar masses and the number of protons for each integrated signal.
Trustworthiness of qNMR: The accuracy of qNMR is highly dependent on the purity of the internal standard and the accuracy of the weighing process. Certified internal standards should be used whenever possible.
Workflow for qNMR Purity Determination
Caption: Workflow for quantitative purity assessment by NMR.
Elemental Analysis (EA)
Elemental analysis is a fundamental technique that determines the weight percentage of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. It is a powerful tool for confirming the empirical formula of a newly synthesized compound and for assessing its purity.
Principle of Analysis: The sample is combusted in an oxygen-rich environment at high temperatures. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector. The percentage of each element is then calculated.[16][17][18]
Expertise in Interpretation: For a pure compound, the experimentally determined elemental composition should agree with the theoretical values calculated from its chemical formula, typically within a ±0.4% margin.[19] A significant deviation can indicate the presence of impurities, such as residual solvents or inorganic salts.
Experimental Protocol: CHN Analysis
Instrumentation:
-
CHNS/O Elemental Analyzer.
Sample Preparation:
-
Accurately weigh 1-3 mg of the dried and homogenized sample into a tin capsule.
Analysis:
-
Calibrate the instrument using a certified standard (e.g., acetanilide).
-
Analyze the sample in triplicate.
-
The instrument software will automatically calculate the percentage of C, H, and N.
Trustworthiness and Limitations: While highly accurate for bulk purity, elemental analysis is not suitable for identifying and quantifying individual impurities. It provides an overall assessment of purity with respect to elemental composition.
Workflow for Elemental Analysis
Caption: Workflow for purity assessment by Elemental Analysis.
Comparative Summary of Analytical Techniques
| Technique | Principle | Strengths | Weaknesses | Primary Application |
| HPLC-UV | Chromatographic separation based on polarity | High sensitivity and resolution for non-volatile impurities; well-established for quantification. | May require specialized columns (HILIC) for polar compounds; may not detect non-UV active impurities. | Quantification of known and unknown non-volatile impurities. |
| GC-MS | Chromatographic separation based on volatility | Excellent for identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents). | Not suitable for non-volatile compounds without derivatization; derivatization can introduce artifacts. | Identification and quantification of residual solvents and volatile by-products. |
| qNMR | Nuclear magnetic resonance spectroscopy | Primary method for quantification without a reference standard of the analyte; provides structural information. | Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard. | Absolute purity determination and structural confirmation. |
| Elemental Analysis | Combustion and detection of elemental composition | Provides a measure of bulk purity; confirms the empirical formula. | Does not provide information on individual impurities; not suitable for trace analysis. | Confirmation of elemental composition and assessment of bulk purity. |
Conclusion and Recommendations
A comprehensive and trustworthy assessment of the purity of synthesized 1-Methyl-1H-1,2,4-triazole-3,5-diamine necessitates a multi-pronged, orthogonal approach.
-
Initial Purity Screening and Impurity Profiling: HPLC, particularly with a HILIC method, should be the primary tool for separating and quantifying non-volatile impurities.
-
Volatile Impurity Analysis: Headspace GC-MS is essential for the identification and quantification of residual solvents from the synthesis.
-
Absolute Purity and Structural Confirmation: ¹H qNMR should be employed to determine the absolute purity of the final compound and to confirm its structure.
-
Empirical Formula Verification: Elemental analysis provides a final check on the bulk purity and confirms the elemental composition.
By integrating these techniques, researchers and drug development professionals can build a robust and self-validating analytical package that ensures the quality and safety of their synthesized compounds, in line with stringent scientific and regulatory standards.
References
-
United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP. Retrieved from [Link][6][7]
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European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. EDQM. Retrieved from [Link][10]
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European Medicines Agency. (2006, October 1). ICH Q3A(R2) Impurities in new drug substances. EMA. Retrieved from [Link][1]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link][12]
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International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link][2]
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Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent. Retrieved from [Link][20]
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ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Retrieved from [Link][3]
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DSDP Analytics. (n.d.). USP <621> Chromatography. DSDP Analytics. Retrieved from [Link][11]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link][13]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Retrieved from [Link][14]
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ICH. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH. Retrieved from [Link][4]
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ICH. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link][15]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. Retrieved from [Link][8]
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AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. AZoM. Retrieved from [Link][17]
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ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Retrieved from [Link][9]
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The Science of Elemental Analysis. (n.d.). Benefits and Applications in Organic Chemistry. Retrieved from [Link][18]
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ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Publications. Retrieved from [Link][19]
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A Comparative Guide to the 1,2,4-Triazole-3,5-Diamine Scaffold: Foundational Insights for N-Methylated Derivative Research
This guide provides a comprehensive review of the research surrounding the 1H-1,2,4-triazole-3,5-diamine scaffold, the parent compound of 1-Methyl-1H-1,2,4-triazole-3,5-diamine. Due to the preponderance of literature on the foundational molecule, this document focuses on its synthesis, properties, and applications to provide researchers, scientists, and drug development professionals with the core knowledge necessary to explore and develop specific derivatives. We will compare this scaffold to relevant alternatives in key applications, supported by experimental data and established protocols.
Introduction: The Significance of a "Privileged" Scaffold
The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its metabolic stability and versatile ability to engage in biological interactions.[1] This five-membered heterocycle, containing three nitrogen atoms, is present in numerous clinically successful drugs, from antifungal to anticancer agents.[2][3] The 3,5-diamino substituted variant, 1H-1,2,4-triazole-3,5-diamine (commonly known as guanazole), is of particular interest due to its rich functionality and diverse biological activities. It has been investigated as an inhibitor of DNA synthesis and serves as a foundational structure for developing novel therapeutics.[4][5][6]
While direct research on 1-Methyl-1H-1,2,4-triazole-3,5-diamine is limited, understanding the synthesis, chemical properties, and biological profile of its parent compound is critical. The addition of a methyl group at the N1 position can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as the molecule's ability to form hydrogen bonds with a biological target. This guide synthesizes the existing knowledge on the guanazole core to provide a robust framework for investigating such N-substituted analogues.
Part 1: Synthesis and Comparative Chemical Properties
The synthetic accessibility of a scaffold is a primary consideration in drug discovery. The 3,5-diamino-1,2,4-triazole core can be constructed through several reliable methods, offering flexibility for analogue development.
Synthesis of the Core Scaffold
Various synthetic strategies have been developed for 1,2,4-triazole compounds, often involving cyclization reactions.[7][8] A common approach involves the condensation of compounds containing the requisite nitrogen and carbon backbone. For instance, multi-component reactions involving hydrazines, amidines, and other reagents under specific conditions can yield the desired triazole ring with high efficiency.[7] These methods are often advantageous due to their environmental friendliness and mild reaction conditions.[7]
The following diagram illustrates a generalized workflow for the synthesis of substituted 3,5-diamino-1,2,4-triazoles, which can be adapted from various reported procedures.
Caption: Generalized synthetic workflow for the 1,2,4-triazole-3,5-diamine scaffold.
Comparative Physicochemical Data
The methylation of a heterocyclic amine like guanazole can profoundly alter its physical properties. The disruption of intermolecular hydrogen bonding typically lowers the melting point, while the addition of a methyl group increases lipophilicity (logP) and can affect aqueous solubility.
| Property | 1H-1,2,4-triazole-3,5-diamine (Guanazole) | 1-Methyl-1H-1,2,4-triazole-3,5-diamine (Predicted) | Rationale for Prediction |
| Molecular Formula | C₂H₅N₅ | C₃H₇N₅ | Addition of a CH₂ group. |
| Molecular Weight | 99.09 g/mol | 113.12 g/mol | Addition of a CH₂ group. |
| Melting Point | 202-205 °C[4] | Lower than parent | N-methylation disrupts intermolecular H-bonding network. |
| Water Solubility | Soluble[4] | Moderately soluble to soluble | Increased lipophilicity may reduce solubility, but the core remains polar. |
| logP (Octanol/Water) | -1.3 to -0.8 (Estimated) | -0.5 to 0.0 (Estimated) | Addition of a methyl group increases lipophilicity. |
| H-Bond Donors | 3 (two -NH₂ and one -NH) | 2 (two -NH₂) | The triazole ring nitrogen is now substituted. |
| H-Bond Acceptors | 3 (ring nitrogens) | 3 (ring nitrogens) | The number of acceptor sites remains the same. |
Part 2: Applications & Performance in Medicinal Chemistry
The 3,5-diamino-1,2,4-triazole scaffold has been successfully employed to generate inhibitors for several important drug targets.
Case Study: Reversible LSD1 Inhibition
A significant application of this scaffold is in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in chromatin remodeling that is a key target in oncology and other diseases with an epigenetic basis.[9][10] LSD1 represses gene transcription by demethylating histone 3 lysine 4 (H3K4).[9]
Inhibitors based on the 3,5-diamino-1,2,4-triazole scaffold act as potent, reversible inhibitors of LSD1.[9][10] Unlike many earlier inhibitors based on a tranylcypromine backbone, these novel compounds are not associated with off-target effects at other amine oxidases and exhibit low cellular toxicity.[10][11] Their mechanism involves blocking the active site of LSD1, which leads to an increase in the H3K4me2 activating mark and subsequent changes in gene expression.
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A Comparative Guide to the Characterization of Metal Complexes of 1-Methyl-1H-1,2,4-triazole-3,5-diamine
Introduction
For researchers, scientists, and professionals in drug development, the exploration of novel metal complexes with unique physicochemical properties is a cornerstone of innovation. The 1,2,4-triazole scaffold has long been a subject of intense study due to its versatile coordination chemistry and the diverse applications of its metal complexes, ranging from catalysis to medicinal chemistry.[1][2] This guide focuses on the characterization of metal complexes derived from 1-Methyl-1H-1,2,4-triazole-3,5-diamine, a derivative of the well-known ligand 3,5-diamino-1,2,4-triazole (guanazole).
The introduction of a methyl group at the N1 position of the triazole ring is a subtle yet significant modification. It is expected to influence the ligand's electronic properties, steric hindrance, and coordination behavior, thereby impacting the geometry, stability, and reactivity of the resulting metal complexes. While the coordination chemistry of guanazole is well-documented, a comprehensive comparative analysis of its N1-methylated counterpart has been lacking in the literature. This guide aims to bridge that gap by providing a detailed overview of the synthesis and characterization techniques pertinent to these complexes. Due to the limited availability of published data specifically on the metal complexes of 1-Methyl-1H-1,2,4-triazole-3,5-diamine, this guide will also draw comparisons with the extensively studied metal complexes of guanazole to provide a predictive framework for researchers.
Ligand Synthesis: 1-Methyl-1H-1,2,4-triazole-3,5-diamine
The synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine is crucial for the subsequent formation of its metal complexes. The most direct route to this ligand is the N-alkylation of 3,5-diamino-1,2,4-triazole (guanazole). It has been established that the alkylation of guanazole typically occurs regioselectively at the N1 position of the triazole ring.[3]
Experimental Protocol: Synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine
This protocol is based on established methods for the N-methylation of heterocyclic compounds and the known reactivity of guanazole.
Materials:
-
3,5-diamino-1,2,4-triazole (Guanazole)
-
Sodium methoxide (25% in methanol) or other suitable base (e.g., NaH, K2CO3)
-
Methyl iodide or dimethyl sulfate
-
Anhydrous methanol or other suitable polar aprotic solvent (e.g., DMF, DMSO)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-diamino-1,2,4-triazole in anhydrous methanol. Cool the solution in an ice bath. Add one equivalent of sodium methoxide solution dropwise with stirring. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium salt.
-
Methylation: Cool the suspension again in an ice bath and add one equivalent of methyl iodide dropwise. Allow the reaction mixture to slowly warm to room temperature and then stir overnight.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient elution of dichloromethane and methanol.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture and carbon dioxide.
-
Base: The use of a strong base like sodium methoxide is necessary to deprotonate the triazole ring, making the nitrogen nucleophilic for the subsequent alkylation.
-
Solvent: A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction.
-
Purification: Due to the polar nature of the amino groups, the product is likely to be highly polar, necessitating column chromatography with a polar eluent system for effective purification.
Characterization of Metal Complexes: A Comparative Approach
The characterization of metal complexes of 1-Methyl-1H-1,2,4-triazole-3,5-diamine involves a suite of analytical techniques to elucidate their structure, bonding, and physicochemical properties. In the absence of extensive data for the methylated ligand, we will compare the expected outcomes with the known data for guanazole complexes.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the coordination mode of the ligand.
-
N-H Stretching: The amino groups of the free ligand will exhibit characteristic N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹. Upon coordination of the amino group to a metal center, a shift in these bands to lower wavenumbers is expected due to the weakening of the N-H bond.
-
C=N and N-N Stretching: The stretching vibrations of the triazole ring (C=N and N-N bonds) are expected in the 1400-1650 cm⁻¹ region. Shifts in these bands upon complexation provide evidence of the involvement of the ring nitrogen atoms in coordination.
-
M-N Stretching: The formation of a coordinate bond between the metal and the nitrogen atoms of the ligand will give rise to new bands in the far-IR region (typically 200-500 cm⁻¹), corresponding to M-N stretching vibrations.
Comparison with Guanazole Complexes: Metal complexes of guanazole often show coordination through the N1 and N2 atoms of the triazole ring, leading to bridged structures.[4][5] The IR spectra of these complexes show significant shifts in the triazole ring vibrations. For 1-Methyl-1H-1,2,4-triazole-3,5-diamine, the N1 position is blocked by the methyl group, which will likely favor coordination through the N2 and N4 positions or through the exocyclic amino groups. This difference in coordination mode should be clearly discernible in the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the ligand and its diamagnetic metal complexes (e.g., Zn(II), Cd(II)).
-
¹H NMR:
-
N-H Protons: The protons of the amino groups will appear as broad signals. Their chemical shift and broadness can change significantly upon coordination.
-
Methyl Protons: The singlet corresponding to the N1-methyl group will be a key diagnostic signal. Its chemical shift may be influenced by the coordination environment.
-
-
¹³C NMR: The chemical shifts of the carbon atoms in the triazole ring will be sensitive to changes in the electronic environment upon metal coordination.
Comparison with Guanazole Complexes: NMR studies of diamagnetic guanazole complexes have helped to elucidate their solution-state structures. For the methylated ligand, the presence of the N1-methyl signal provides a clear spectroscopic handle that is absent in guanazole complexes.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex, which is particularly useful for complexes of transition metals with d-electrons (e.g., Cu(II), Co(II), Ni(II)). The position and intensity of the d-d transition bands can help to determine the coordination geometry around the metal center (e.g., octahedral, tetrahedral, square planar).
Expected Geometries and Electronic Transitions:
| Metal Ion | Expected Geometry | Typical d-d Transitions |
| Cu(II) | Distorted Octahedral / Square Planar | Broad band in the 600-900 nm range |
| Co(II) | Octahedral / Tetrahedral | Multiple bands in the 450-600 nm and 1000-1200 nm ranges |
| Ni(II) | Octahedral / Square Planar | Multiple bands in the 400-700 nm and 800-1300 nm ranges |
Comparison with Guanazole Complexes: The coordination geometry of metal ions with guanazole can vary depending on the metal-to-ligand ratio and the counter-ion present.[6][7] The steric bulk of the N1-methyl group in 1-Methyl-1H-1,2,4-triazole-3,5-diamine may favor different coordination geometries compared to the less hindered guanazole, which would be reflected in their UV-Vis spectra.
Magnetic Susceptibility Measurements
For paramagnetic metal complexes, measuring the magnetic susceptibility as a function of temperature provides insights into the electronic structure of the metal ions and any magnetic interactions between them in polynuclear complexes.
Comparison with Guanazole Complexes: Guanazole is well-known for its ability to act as a bridging ligand, leading to polynuclear complexes with interesting magnetic properties, such as antiferromagnetic or ferromagnetic coupling between the metal centers.[7] The N1-methylated ligand may also form bridged structures, and a comparative study of the magnetic properties would reveal the influence of the methyl group on the magnetic exchange interactions.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Expected Structural Features:
-
Coordination Modes: The N1-methylation will prevent coordination at this position, likely promoting coordination through N2, N4, and/or the exocyclic amino groups.
-
Nuclearity: The ligand's potential to bridge metal centers could lead to the formation of dinuclear, polynuclear, or coordination polymer structures.
-
Influence of Methyl Group: The steric hindrance from the methyl group may influence the packing of the complexes in the solid state and could lead to different crystal structures compared to the analogous guanazole complexes.
Comparison with Guanazole Complexes: Numerous crystal structures of guanazole-metal complexes have been reported, revealing a rich variety of structural motifs.[4][5] A comparison with the crystal structures of complexes with the methylated ligand would provide direct evidence of the steric and electronic effects of the N1-methyl group on the coordination chemistry.
Experimental Workflows
Workflow for Synthesis and Characterization of a Metal Complex
Caption: Workflow for the synthesis and characterization of metal complexes.
Conclusion
The characterization of metal complexes of 1-Methyl-1H-1,2,4-triazole-3,5-diamine presents an exciting avenue for research in coordination chemistry. The introduction of a methyl group at the N1 position is anticipated to significantly modify the coordination behavior compared to the parent ligand, guanazole. This guide provides a comprehensive framework for the synthesis of the ligand and a comparative analysis of the key characterization techniques. By systematically applying these methods and comparing the results with the well-established chemistry of guanazole complexes, researchers can gain valuable insights into the structure-property relationships of these novel metal complexes. Such understanding is pivotal for the rational design of new materials with tailored properties for applications in catalysis, materials science, and drug development.
References
- Chernyshev, V. M., et al. (2006). Regioselective Synthesis of Alkyl Derivatives of 3,5-Diamino-1,2,4-triazole. Russian Journal of Applied Chemistry, 79(4), 624–630.
-
Synthesis and characterization of 1-methyl-3, 5-dininitro-1, 2, 4-triazole. (2010). ResearchGate. [Link]
-
A novel 1,2,4-triazole-based copper(II) complex: synthesis, characterization, magnetic property and nuclease activity. (2010). PubMed. [Link]
-
Structural diversity in trinuclear nickel(II) complexes of 3,5-diamino-1,2,4-triazole. (2010). ResearchGate. [Link]
-
Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives. (2020). MDPI. [Link]
-
Triazole-Bridged Zinc Dinuclear Complexes: Mechanochemical Synthesis, Crystal Structure, and Biological Activity. (2022). ACS Omega. [Link]
-
Triazole-Bridged Zinc Dinuclear Complexes: Mechanochemical Synthesis, Crystal Structure, and Biological Activity. (2022). PubMed Central. [Link]
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3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. (2014). RSC Publishing. [Link]
-
3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. (2014). National Institutes of Health. [Link]
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A Researcher's Comparative Guide to Cytotoxicity Assays for 1-Methyl-1H-1,2,4-triazole-3,5-diamine Derivatives
In the landscape of contemporary drug discovery, the 1,2,4-triazole scaffold has emerged as a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities.[1] Among these, 1-Methyl-1H-1,2,4-triazole-3,5-diamine derivatives are gaining attention for their potential as targeted therapies, particularly in oncology. The evaluation of the cytotoxic effects of these novel chemical entities is a critical first step in their preclinical assessment. This guide provides a comprehensive comparison of commonly employed in vitro cytotoxicity assays, offering field-proven insights and detailed methodologies to aid researchers, scientists, and drug development professionals in selecting the most appropriate assay for their screening campaigns.
This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that the chosen experimental design is robust, reliable, and tailored to the unique chemical properties of 1-Methyl-1H-1,2,4-triazole-3,5-diamine derivatives.
Choosing the Right Tool: A Comparative Overview of Cytotoxicity Assays
The selection of a cytotoxicity assay is not a one-size-fits-all decision. The optimal choice depends on the specific research question, the mechanism of action of the compound, and potential interactions between the compound and the assay reagents. For 1-Methyl-1H-1,2,4-triazole-3,5-diamine derivatives, a key consideration is the presence of two primary amino groups, which can influence the local pH and potentially interact with assay components.
Here, we compare five widely used cytotoxicity assays: MTT, SRB, LDH, AlamarBlue® (Resazurin), and Neutral Red. Each assay interrogates a different aspect of cellular health, from metabolic activity to membrane integrity and lysosomal function.
| Assay | Principle | Advantages | Limitations | High-Throughput Suitability |
| MTT | Measures mitochondrial reductase activity. | Well-established, cost-effective. | Formazan crystals require solubilization; potential for interference from reducing compounds. | Excellent |
| SRB | Quantifies total cellular protein content.[2] | Less susceptible to metabolic interferences; stable endpoint.[3] | Fixation step required; may not distinguish between cytostatic and cytotoxic effects. | Excellent |
| LDH | Measures lactate dehydrogenase release from damaged cells. | Directly measures cytotoxicity (membrane damage); non-destructive to remaining cells. | Less sensitive for early apoptotic events; can have high background from serum in media.[4] | Good |
| AlamarBlue® | Resazurin is reduced to fluorescent resorufin by viable cells. | Non-toxic, allowing for kinetic monitoring; highly sensitive.[5] | Potential for interference from compounds that affect cellular redox state. | Excellent |
| Neutral Red | Uptake of dye into lysosomes of viable cells.[6] | Sensitive and cost-effective; reflects lysosomal integrity. | pH-sensitive; potential for interference from basic compounds.[7] | Good |
In-Depth Methodologies and Expert Insights
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely adopted colorimetric method for assessing cell viability.[8] It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.
Causality Behind Experimental Choices: The MTT assay is often a first-line choice due to its simplicity and cost-effectiveness. However, for amino-containing compounds like our target derivatives, it is crucial to include a cell-free control to test for direct reduction of MTT by the compound itself. The acidic environment required to dissolve the formazan crystals can also be a consideration, although less so than with pH-sensitive dyes.
Figure 1: MTT Assay Workflow
Detailed Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the 1-Methyl-1H-1,2,4-triazole-3,5-diamine derivatives. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT.
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[2] The amount of bound dye is proportional to the total protein mass, which is an indirect measure of cell number.
Causality Behind Experimental Choices: The SRB assay is an excellent alternative to metabolic assays, as it is less likely to be affected by compounds that interfere with cellular metabolism. Since it measures total protein content, it provides a stable endpoint. This can be particularly advantageous when screening novel compounds with unknown mechanisms of action.
Figure 2: SRB Assay Workflow
Detailed Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[9]
-
Removal of Unbound Dye: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.[9]
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm on a microplate reader.[9]
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
Causality Behind Experimental Choices: This assay is a direct measure of cytotoxicity, as it quantifies cell membrane lysis. It is particularly useful for distinguishing between cytotoxic and cytostatic effects. A key advantage is that the supernatant can be collected for the LDH assay, and the remaining cells can be used for other assays, such as those measuring cell viability.
Figure 3: LDH Assay Workflow
Detailed Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.[10]
-
Assay Reaction: Transfer a portion of the supernatant (e.g., 10 µL) to a new 96-well plate.[10]
-
Reagent Addition: Add 100 µL of the LDH reaction mix to each well.[10]
-
Incubation: Incubate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental samples relative to the controls.
AlamarBlue® (Resazurin) Assay
The AlamarBlue® assay utilizes the blue, non-fluorescent dye resazurin, which is reduced to the pink, highly fluorescent resorufin by metabolically active cells.[11] The amount of fluorescence is proportional to the number of viable cells.
Causality Behind Experimental Choices: This assay is highly sensitive and non-toxic, allowing for kinetic monitoring of cell viability over time.[12] For 1-Methyl-1H-1,2,4-triazole-3,5-diamine derivatives, it's important to assess if the compounds themselves have any intrinsic reducing or oxidizing properties that could interfere with the assay. A cell-free control with the compounds and AlamarBlue® reagent is essential.
Figure 4: AlamarBlue® Assay Workflow
Detailed Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Reagent Addition: Add AlamarBlue® reagent to each well, typically at 10% of the culture volume.[5]
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm).[5]
-
Data Analysis: Calculate the percentage of viable cells and determine the IC50 value.
Neutral Red (NR) Uptake Assay
The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[6] The amount of dye taken up is proportional to the number of viable cells.
Causality Behind Experimental Choices: This assay provides information on lysosomal integrity. A critical consideration for 1-Methyl-1H-1,2,4-triazole-3,5-diamine derivatives is their basic nature due to the amino groups. Since Neutral Red is a weak cationic dye, changes in lysosomal pH caused by the uptake of basic compounds could potentially affect dye accumulation. Therefore, careful validation and appropriate controls are necessary.
Figure 5: Neutral Red Assay Workflow
Detailed Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Dye Incubation: Remove the treatment medium and add medium containing Neutral Red (e.g., 40-50 µg/mL). Incubate for 2-3 hours.[13]
-
Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS).
-
Dye Extraction: Add a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well.[14]
-
Shaking: Gently shake the plate for 10 minutes to ensure complete solubilization of the dye.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Calculate the percentage of viable cells and determine the IC50 value.
Cytotoxicity Profile of 3,5-Diamino-1,2,4-triazole Derivatives
Recent studies on 3,5-diamino-1,2,4-triazole derivatives as LSD1 inhibitors have provided some initial insights into their cytotoxic profiles. For instance, certain derivatives have shown IC50 values in the low micromolar range against pancreatic (PANC1) and triple-negative breast cancer (MDA-MB-231) cell lines, while exhibiting lower toxicity in other cell lines.[15]
| Compound Derivative | Cell Line | IC50 (µM) | Reference |
| Derivative 6 | PANC1 | 19 | [15] |
| Derivative 6 | MDA-MB-231 | 12 | [15] |
| Derivative 6 | PC3 | ~74 | [15] |
| Derivative 7 | PANC1 | 80 | [15] |
| Derivative 7 | MDA-MB-231 | 55 | [15] |
| Derivative 7 | PC3 | ~74 | [15] |
Note: The specific assay used to generate this data was not detailed in the primary publication, but it highlights the differential cytotoxicity of this class of compounds.
Conclusion and Recommendations
The selection of a cytotoxicity assay for screening 1-Methyl-1H-1,2,4-triazole-3,5-diamine derivatives requires a nuanced approach that considers the chemical properties of the compounds and the specific information sought.
-
For initial high-throughput screening, the SRB assay is highly recommended due to its robustness, cost-effectiveness, and lower susceptibility to interference from metabolic or redox-active compounds.[3]
-
The AlamarBlue® assay is an excellent choice for kinetic studies and when high sensitivity is required, provided that appropriate cell-free controls are included to rule out direct compound interference.
-
The LDH assay is invaluable for confirming cytotoxic mechanisms involving membrane damage and for multiplexing with other viability assays.
-
The MTT assay , while a workhorse in the field, should be used with caution, and its results cross-validated with a non-metabolic assay like SRB, especially in later stages of screening.
-
The Neutral Red assay can provide unique insights into lysosomal health but requires careful validation due to the potential for pH interference from the basic amino groups of the triazole derivatives.
Ultimately, a multi-assay approach, for example, combining a metabolic assay like AlamarBlue® with a protein-based assay like SRB, will provide the most comprehensive and reliable cytotoxicity profile for this promising class of compounds. This ensures that the data generated is not an artifact of a single assay's chemistry but a true reflection of the compound's biological activity, thereby upholding the scientific integrity of the drug discovery process.
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A Quantum Chemical Guide to Comparing Methylated and Unmethylated Triazoles: Unveiling the Impact of a Methyl Group on Electronic Structure and Reactivity
Introduction: The Subtle Power of Methylation in Triazole Chemistry
Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are fundamental scaffolds in medicinal chemistry, materials science, and agrochemicals.[1][2][3][4] Their isomers, 1,2,3-triazole and 1,2,4-triazole, form the core of numerous pharmaceuticals due to their metabolic stability and ability to engage in various non-covalent interactions.[5][6] A seemingly simple modification—the addition of a methyl group—can profoundly alter the physicochemical and biological properties of the triazole ring. This guide provides a comprehensive framework for employing quantum chemical calculations to dissect and compare the electronic structure and reactivity of methylated versus unmethylated triazoles, offering researchers a robust computational lens to rationalize and predict molecular behavior.
Methylation can influence a triazole's lipophilicity, solubility, and metabolic fate. More fundamentally, it directly perturbs the electronic landscape of the heterocyclic ring, impacting its aromaticity, dipole moment, and frontier molecular orbitals. These changes, in turn, dictate the molecule's reactivity and its potential to interact with biological targets.[7][8] Understanding these effects at a quantum mechanical level is paramount for rational drug design and the development of novel functional materials.
This guide will walk through the theoretical underpinnings and a practical, step-by-step computational workflow for this comparative analysis. We will explore how to leverage Density Functional Theory (DFT) to elucidate key differences and provide insights that can accelerate experimental research and development.
Methodology: A Rigorous In Silico Experimental Design
To ensure a robust and meaningful comparison, a well-defined computational protocol is essential. This section outlines the chosen theoretical framework and the specific parameters to be investigated.
The Causality Behind Our Computational Choices
The selection of a computational method is a critical decision that balances accuracy with computational cost. For systems like triazoles, Density Functional Theory (DFT) offers an excellent compromise. Specifically, we will employ the B3LYP functional , a hybrid functional that has consistently demonstrated reliability in predicting the electronic properties of organic molecules.[9][10] This will be paired with the 6-311++G(d,p) basis set , which provides a flexible description of the electron density, including diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonded atoms.[11] This level of theory is well-suited for calculating the key electronic descriptors that differentiate our molecules of interest.
Experimental Protocol: Quantum Chemical Calculations
The following step-by-step protocol details the computational workflow for comparing an unmethylated triazole (e.g., 1H-1,2,4-triazole) with its N-methylated counterpart (e.g., 1-methyl-1,2,4-triazole).
Step 1: Molecular Structure Preparation
-
Construct the 3D structures of the unmethylated and methylated triazole isomers of interest (e.g., 1H-1,2,4-triazole and 1-methyl-1,2,4-triazole). This can be done using any molecular building software (e.g., GaussView, Avogadro, ChemDraw).
-
Ensure correct atom connectivity and initial geometries that are chemically reasonable. For the methylated triazole, consider the different possible N-methylation sites as distinct isomers.
Step 2: Geometry Optimization
-
Perform a full geometry optimization for each molecule using the chosen level of theory (B3LYP/6-311++G(d,p)). This process finds the lowest energy conformation of the molecule.
-
Verify that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.
Step 3: Calculation of Electronic Properties
-
Using the optimized geometries, perform a single-point energy calculation to obtain the following properties:
Step 4: Calculation of Global Reactivity Descriptors
-
From the HOMO and LUMO energies, calculate the following global reactivity descriptors:
-
Energy Gap (ΔE): ΔE = ELUMO - EHOMO. A smaller gap generally implies higher reactivity.[9]
-
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. Hardness is a measure of resistance to change in electron distribution.[13]
-
Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2. This relates to the escaping tendency of electrons.[9]
-
Electrophilicity Index (ω): ω = μ² / (2η). This quantifies the ability of a molecule to accept electrons.[9]
-
Step 5: Data Analysis and Comparison
-
Tabulate the calculated properties for the unmethylated and methylated triazoles.
-
Visualize the HOMO, LUMO, and MEP surfaces to qualitatively assess the differences in electron distribution and reactive sites.
Computational Workflow Diagram
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 1-Methyl-1H-1,2,4-triazole-3,5-diamine
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Methyl-1H-1,2,4-triazole-3,5-diamine. As a substituted nitrogen-rich heterocyclic compound, its management requires a thorough understanding of its potential hazards and adherence to strict regulatory standards. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly, ensuring personnel safety and environmental protection.
Section 1: Hazard Profile and Risk Assessment
While specific toxicological data for 1-Methyl-1H-1,2,4-triazole-3,5-diamine is not extensively published, a robust safety protocol can be developed by assessing the known hazards of its parent compound, 1H-1,2,4-Triazole-3,5-diamine (also known as Guanazole), and related triazole structures. This approach is fundamental to laboratory safety, where understanding structure-activity relationships informs risk mitigation for novel compounds.
Guanazole is classified as a hazardous substance.[1][2] It is known to cause skin and serious eye irritation.[1][3] Ingestion and inhalation may also be harmful.[1][2] Triazole compounds, as a class, can be sensitive to heat, friction, and impact, although amine-substituted derivatives like Guanazole tend to be less explosive.[4] Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]
Therefore, 1-Methyl-1H-1,2,4-triazole-3,5-diamine must be handled as a hazardous chemical with potential for skin/eye irritation and toxicity. Its disposal must be managed through a regulated hazardous waste stream.
Table 1: Hazard Profile based on Parent Compound (Guanazole, CAS: 1455-77-2)
| Hazard Category | Description | Primary Safety Concern |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Exposure during handling and disposal can lead to adverse health effects. |
| Skin Irritation | Causes skin irritation.[3] | Direct contact can cause redness and discomfort. |
| Eye Irritation | Causes serious eye irritation.[3] | Accidental splashes can cause significant eye damage. |
| Reactivity | Incompatible with strong oxidizing agents and strong acids.[5][6] | Improper mixing of waste can lead to vigorous, hazardous reactions. |
| Environmental | Toxic to aquatic life with long-lasting effects.[7] | Improper disposal can contaminate soil and waterways. |
Section 2: Regulatory Framework for Chemical Waste Disposal
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the development of a Chemical Hygiene Plan (CHP) and worker training on hazardous substance handling and disposal.[10][11]
Under RCRA, laboratories are considered generators of hazardous waste and must comply with regulations regarding waste identification, storage, and disposal.[8][12] It is illegal and unsafe to dispose of chemicals like 1-Methyl-1H-1,2,4-triazole-3,5-diamine down the drain or in regular trash.[9][13]
Section 3: Step-by-Step Disposal Protocol
This protocol provides a cradle-to-grave approach for managing waste containing 1-Methyl-1H-1,2,4-triazole-3,5-diamine, from the point of generation to its final removal by a certified disposal company.
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify and segregate the waste.
-
Identify Waste Stream: Any material, including pure unused compound, reaction mixtures, contaminated personal protective equipment (PPE), and spill cleanup debris containing 1-Methyl-1H-1,2,4-triazole-3,5-diamine, must be treated as hazardous waste.
-
Segregate at the Source: Waste must be segregated based on chemical compatibility to prevent dangerous reactions.[13][14]
-
Solid Waste: Collect solid 1-Methyl-1H-1,2,4-triazole-3,5-diamine, contaminated weigh boats, and contaminated gloves or wipes in a dedicated, compatible solid waste container.
-
Organic Solvent Waste: Solutions of the compound in organic solvents (e.g., methanol, acetonitrile) should be collected in a designated flammable/organic waste container.
-
Aqueous Waste: Solutions of the compound in water should be collected in a designated aqueous waste container. Do not mix with organic solvent waste.
-
-
Avoid Incompatibles: Critically, do not mix this waste with strong oxidizing agents (e.g., nitrates, perchlorates) or strong acids.[5][6] Such mixing can cause violent reactions.
Step 2: Waste Accumulation and Container Management
Proper storage of hazardous waste on-site is a key regulatory requirement.
-
Designate a Satellite Accumulation Area (SAA): This is an area at or near the point of waste generation and under the control of laboratory personnel.[13][15] The SAA must be clearly marked.[16]
-
Select Appropriate Containers:
-
Containers must be chemically compatible with the waste. For 1-Methyl-1H-1,2,4-triazole-3,5-diamine, high-density polyethylene (HDPE) or glass containers are appropriate.[16]
-
Containers must be in good condition, free of leaks or damage, and have a secure, screw-top lid.[9][13]
-
Never use food-grade containers (e.g., beverage bottles, food jars) for hazardous waste.[13]
-
-
Label Containers Correctly:
-
Practice Safe Storage:
Caption: Decision workflow for proper disposal of 1-Methyl-1H-1,2,4-triazole-3,5-diamine waste.
Step 3: Spill and Emergency Procedures
Accidents can happen, and a clear, rehearsed plan is essential for safety.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For a small spill (that you are trained and equipped to handle):
-
Don appropriate PPE: at a minimum, a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Prevent the spread of the solid material. If it is a powder, you can dampen it with water to prevent it from becoming airborne.[4]
-
-
Clean the Spill:
-
Decontaminate the Area: Wipe the spill area with a soap and water solution.[4]
-
For Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.
Step 4: Final Disposal
The ultimate disposal of this chemical waste must be handled by professionals.
-
Engage a Licensed Contractor: All hazardous waste must be removed from your facility by a licensed and certified hazardous waste disposal company.[12] Your institution's EHS office will typically manage this process.
-
Incineration: The most common and effective disposal method for nitrogen-rich organic compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[14] This process destroys the hazardous components, converting them into less harmful substances.
-
Documentation: Maintain meticulous records of all hazardous waste generated and disposed of, as required by the EPA. This "cradle-to-grave" tracking is a legal requirement.[12]
Section 4: Summary of Best Practices
Table 2: Do's and Don'ts for Disposal
| Do | Don't |
| Do treat all waste containing this compound as hazardous. | Don't pour any amount down the drain. |
| Do segregate waste by type (solid, organic, aqueous).[13] | Don't mix with incompatible chemicals like strong oxidizers or acids. |
| Do use clearly labeled, compatible, and sealed containers.[9] | Don't overfill waste containers (max 90% full). |
| Do store waste in a designated Satellite Accumulation Area.[13] | Don't leave waste containers open. |
| Do wear appropriate PPE when handling waste.[14] | Don't dispose of contaminated lab ware or PPE in regular trash. |
| Do arrange for disposal through your EHS office and a licensed contractor.[12] | Don't attempt to treat or neutralize the chemical waste yourself. |
By adhering to this comprehensive disposal plan, you ensure that your laboratory practices remain compliant with regulations, protect the health and safety of all personnel, and demonstrate a commitment to environmental stewardship.
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US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from US Bio-Clean website.[14]
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National Oceanic and Atmospheric Administration. (n.d.). GUANAZOLE. CAMEO Chemicals. Retrieved from NOAA website.[4]
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Needle.Tube. (n.d.). Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Retrieved from Needle.Tube website.[8]
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Daniels Health. (2024, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health website.[9]
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U.S. Environmental Protection Agency. (1974, April). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from EPA NEPIs database.[18]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA website.[16]
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Thermo Fisher Scientific. (2024, March 29). Safety Data Sheet: Guanazole. Retrieved from Thermo Fisher Scientific website.[1]
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Sigma-Aldrich. (2024, November 6). Safety Data Sheet: 3-Amino-1H-1,2,4-triazole. Retrieved from Sigma-Aldrich website.
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Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet: 3,5-Diamino-1,2,4-triazole. Retrieved from Santa Cruz Biotechnology website.[2]
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International Programme on Chemical Safety. (n.d.). ICSC 0631 - AMITROLE. Retrieved from INCHEM website.[7]
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Atlantic Training. (2023, December 26). Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. YouTube.[20]
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Thermo Fisher Scientific. (2020, December 18). Safety Data Sheet: 1,2,4-1H-Triazole. Retrieved from Thermo Fisher Scientific website.[5]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Diamino-1,2,4-Triazole 98%. Retrieved from Cole-Parmer website.[17]
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Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from Carl ROTH website.[21]
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TCI Chemicals. (2024, July 8). Safety Data Sheet: 3,5-Diamino-1,2,4-triazole. Retrieved from TCI Chemicals website.[3]
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Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet: 3-Amino-1,2,4-triazole. Retrieved from Santa Cruz Biotechnology website.[22]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-1H-1,2,4-triazole-3,5-diamine
This document provides essential safety protocols and personal protective equipment (PPE) guidelines for the handling of 1-Methyl-1H-1,2,4-triazole-3,5-diamine. As a methylated derivative of the well-characterized compound 3,5-Diamino-1,2,4-triazole (Guanazole), it is prudent to adopt safety measures based on the known hazards of the parent compound, while recognizing that methylation may alter its toxicological properties. This guide is built on the foundational principles of laboratory safety: understanding the hazard, implementing appropriate controls, and preparing for emergencies. A thorough, site-specific risk assessment by qualified personnel is mandatory before commencing any work.
Immediate Safety Profile & Hazard Assessment
Understanding the inherent risks of a chemical is the cornerstone of safe handling. Based on data from the parent compound, 3,5-Diamino-1,2,4-triazole, this substance is classified as hazardous.[1][2] The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[3] The signal word associated with these hazards is "Warning".[1][2][4]
The table below summarizes the key hazard classifications, which dictate our PPE and handling requirements.
| Hazard Classification | Category | Description | Rationale for Precaution |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1] | Prevents accidental ingestion through contaminated hands or surfaces. |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[1] | Requires robust skin protection to prevent systemic effects from skin absorption. |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[1][2] | Mandates control of dust and use of respiratory protection when airborne particles are possible. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][5] | Necessitates gloves and protective clothing to prevent direct contact and local skin reactions. |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2][5] | Requires stringent eye and face protection to prevent severe damage. |
| Combustible Dust | N/A | May form combustible dust concentrations in air.[6][7] | Requires careful handling to avoid creating dust clouds, especially near ignition sources. |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential. The selection is not merely a checklist but a reasoned response to the specific hazards identified above.
Respiratory Protection
The primary inhalation hazard stems from the compound in its solid, powdered form.[3] Fine dust can be easily generated during weighing, transfer, or spill cleanup.
-
When to Use: Respiratory protection is mandatory whenever handling the solid powder outside of a certified chemical fume hood or a ventilated balance enclosure. This includes weighing, aliquoting, and spill response.
-
Recommended Type: A NIOSH-approved N95-rated filtering facepiece respirator (dust mask) is the minimum requirement for protection against airborne particulates.[3]
-
Causality: The "Harmful if inhaled" classification means that airborne particles can cause systemic harm, not just localized lung irritation.[1][2] An N95 respirator effectively filters these particles, preventing them from entering the respiratory tract.
Eye and Face Protection
Given the "Causes serious eye irritation" classification, protecting the eyes is non-negotiable.[1][2]
-
When to Use: Always wear eye protection in any area where the chemical is handled.
-
Recommended Type: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[1] When there is a significant risk of splashing or dust generation, a full-face shield should be worn in addition to chemical splash goggles.[1][5]
-
Causality: Contact with the eyes can cause significant irritation and potential damage.[5] Standard safety glasses do not provide a sufficient seal to protect against fine dust or splashes. Goggles provide this necessary seal, and a face shield adds a critical layer of protection for the entire face.
Skin and Body Protection
The compound is harmful upon skin contact and causes irritation.[1][2] Therefore, preventing any direct contact is a primary objective.
-
When to Use: Always wear gloves and a lab coat when handling the chemical in any form.
-
Recommended Type:
-
Gloves: Wear appropriate protective gloves, such as nitrile gloves.[8] Always inspect gloves for tears or holes before use. Contaminated gloves should be removed immediately using the proper technique and disposed of as chemical waste.
-
Clothing: A long-sleeved laboratory coat is required.[8] For larger quantities or tasks with a higher risk of contamination, a chemical-resistant apron may be necessary.[8]
-
-
Causality: The dermal toxicity and irritant nature of the compound mean that even minor skin exposure can be hazardous.[1] Contaminated clothing must be removed immediately and washed before reuse to prevent prolonged exposure.[2][3]
Operational and Disposal Plans
Procedural diligence is as critical as the PPE itself. The following workflows are designed to minimize exposure and ensure safe disposal.
Safe Handling Workflow: Weighing Solid Powder
-
Preparation: Don all required PPE (N95 respirator, chemical splash goggles, nitrile gloves, lab coat). Ensure a chemical fume hood or ventilated enclosure is operational.
-
Staging: Place a weigh boat, spatula, and the chemical container within the enclosure.
-
Weighing: Carefully open the container and use a clean spatula to transfer the desired amount of solid to the weigh boat. Perform all transfers slowly and close to the work surface to minimize dust generation.[3]
-
Closure: Securely close the primary container.
-
Cleanup: Gently wipe down the spatula and any minor dust on the work surface with a damp cloth or paper towel. Dispose of this cleaning material as hazardous waste.
-
Doffing: Remove PPE in the correct order (gloves first), washing hands thoroughly after all work is complete.[1]
Emergency Response Protocols
-
Spill Cleanup (Solid Material):
-
Evacuate and secure the area. Ensure adequate ventilation.[3]
-
Don appropriate PPE, including respiratory protection.[9]
-
Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.
-
Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a clearly labeled, sealable container for hazardous waste.[3] Avoid dry sweeping which can generate dust.[3]
-
Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Do not allow the spilled material or cleanup water to enter drains.[4]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2][3] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][3] If skin irritation occurs, seek medical attention.[1][2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2][3] If the person feels unwell, call a poison control center or doctor.[1][2]
-
Ingestion: Rinse the mouth thoroughly with water.[1][2] Do NOT induce vomiting.[3] Call a poison control center or doctor immediately.[1][2]
-
Waste Disposal
All waste, including leftover chemical, grossly contaminated PPE, and spill cleanup materials, must be treated as hazardous.
-
Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Do not mix with other waste streams.
-
Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][2][4]
Visualized PPE Selection Workflow
The following diagram provides a logical workflow for determining the appropriate level of PPE based on the specific task being performed.
Caption: PPE Selection for Handling 1-Methyl-1H-1,2,4-triazole-3,5-diamine.
Conclusion
The safe handling of 1-Methyl-1H-1,2,4-triazole-3,5-diamine is predicated on a comprehensive understanding of its potential hazards and the disciplined application of engineering controls and personal protective equipment. By adhering to these guidelines, researchers can effectively mitigate risks, ensuring both personal safety and the integrity of their work. Always prioritize safety, question uncertainties, and consult with your institution's safety officer before proceeding with any new or modified protocol.
References
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NGL Cleaning Technology. (2016). Safety Data Sheet: Neutralene® 7030SF. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Diamino-1,2,4-Triazole 98%. [Link]
-
Dutscher. (n.d.). Safety Data Sheet. [Link]
-
The Hallstar Company. (2023). Safety Data Sheet: EXXATE® 1000. [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
